Ticlopidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWBOXQYWZNQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023669 | |
| Record name | Ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ticlopidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 2.19e-02 g/L | |
| Record name | SID50085878 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Ticlopidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticlopidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55142-85-3 | |
| Record name | Ticlopidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55142-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ticlopidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ticlopidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ticlopidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TICLOPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM90ZUW7M1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ticlopidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
approx. 1 189°C | |
| Record name | Ticlopidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Ticlopidine's Mechanism of Action on the P2Y12 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ticlopidine, a first-generation thienopyridine antiplatelet agent, exerts its therapeutic effect through the irreversible antagonism of the P2Y12 receptor, a critical mediator of platelet activation and aggregation. This document provides a comprehensive technical overview of this compound's mechanism of action, beginning with its necessary metabolic activation to a reactive thiol-containing metabolite. It delves into the specifics of its covalent interaction with the P2Y12 receptor and the subsequent disruption of downstream signaling pathways. This guide synthesizes quantitative data from various in vitro and ex vivo studies, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the key pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development and thrombosis.
Introduction: The P2Y12 Receptor as a Prime Antiplatelet Target
The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets. It plays a pivotal role in hemostasis and the pathophysiology of arterial thrombosis. Adenosine diphosphate (B83284) (ADP), released from dense granules of activated platelets upon vascular injury, binds to and activates the P2Y12 receptor. This activation initiates a cascade of intracellular events, culminating in platelet aggregation and the formation of a stable thrombus. The central role of the P2Y12 receptor in these processes has established it as a key target for antiplatelet therapies aimed at preventing thrombotic events such as myocardial infarction and ischemic stroke.[1]
Metabolic Activation: From Prodrug to Potent Inhibitor
This compound is administered as an inactive prodrug and requires hepatic metabolism to exert its antiplatelet effects.[1][2] This bioactivation is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes.[2]
-
Step 1: Initial Oxidation. this compound is first metabolized to an intermediate compound, 2-oxo-ticlopidine.[3][4]
-
Step 2: Thiophene (B33073) Ring Opening. Subsequent enzymatic reactions, also involving CYP enzymes, lead to the opening of the thiophene ring, forming the active metabolite.[3][5] This active metabolite, identified as UR-4501, possesses a reactive sulfhydryl (-SH) group that is crucial for its pharmacological activity.[3][6]
The metabolic activation pathway is a critical determinant of this compound's delayed onset of action.[1]
References
In Vitro Evidence of Ticlopidine's Antiplatelet Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ticlopidine, a first-generation thienopyridine, has been a subject of extensive research for its potent antiplatelet effects. This technical guide delves into the core in vitro evidence that substantiates its mechanism of action and efficacy in inhibiting platelet aggregation. We will explore the metabolic activation of this prodrug, its specific molecular target, and the downstream signaling pathways it modulates. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive understanding for researchers in pharmacology and drug development.
Introduction
This compound is an inhibitor of platelet aggregation used to reduce the risk of thrombotic events, such as stroke.[1] As a thienopyridine, it belongs to the same class of drugs as clopidogrel (B1663587) and prasugrel.[2] A crucial characteristic of this compound is that it is a prodrug, meaning the parent compound is inactive in vitro and requires hepatic metabolism to be converted into its active form.[3][4] This active metabolite is responsible for the drug's antiplatelet effects by irreversibly targeting a key receptor on the platelet surface.[5][6]
Mechanism of Action: Targeting the P2Y12 Receptor
The primary mechanism of this compound's antiplatelet activity is the irreversible antagonism of the P2Y12 receptor, an adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[5][6][7]
2.1. Metabolic Activation:
This compound undergoes a two-step metabolic process in the liver, primarily involving cytochrome P450 enzymes, to generate its active metabolite.[1][4] The thiophene (B33073) ring of this compound is first oxidized to 2-oxo-ticlopidine, which is then further metabolized to the active thiol-containing metabolite, identified as UR-4501.[4][8] It is this active metabolite that exerts the antiplatelet effect.
2.2. P2Y12 Receptor Inhibition and Downstream Signaling:
The active metabolite of this compound selectively and irreversibly binds to the P2Y12 receptor on platelets.[5][6] This binding prevents ADP from activating the receptor, which is coupled to an inhibitory G-protein (Gi). The inhibition of the Gi pathway leads to the disinhibition of adenylyl cyclase, resulting in maintained intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various substrates that ultimately inhibit the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) complex.[1][7] The GPIIb/IIIa complex is the final common pathway for platelet aggregation, responsible for fibrinogen binding and the cross-linking of platelets.[7] By preventing GPIIb/IIIa activation, this compound's active metabolite effectively blocks platelet aggregation.[1][7]
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Highly productive and scalable approach to synthesize this compound: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. Identification of the active metabolite of this compound from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Clopidogrel and this compound: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. Identification of the active metabolite of this compound from rat in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Ticlopidine's Impact on Endothelial Cell Proliferation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ticlopidine, a thienopyridine antiplatelet agent, is primarily recognized for its irreversible inhibition of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. Emerging evidence, however, indicates that this compound also exerts direct effects on endothelial cells, influencing their proliferative capacity and related functions. This technical guide synthesizes the current understanding of this compound's interaction with the endothelium, providing a detailed overview of its inhibitory effects on cell proliferation, modulation of key signaling pathways, and impact on the extracellular matrix. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the vascular effects of this compound and related compounds.
Quantitative Data on this compound's Effects on Endothelial Cells
The following tables summarize the available quantitative data regarding the effects of this compound on endothelial cell functions.
Table 2.1: In Vitro Inhibition of Endothelial Cell Growth by this compound
| Cell Type | This compound Concentration (µM) | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 6 | Inhibitory effect on cell growth rate | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 30 | Inhibitory effect on cell growth rate | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 150 | Inhibitory effect on cell growth rate | [1] |
Note: Specific percentages of inhibition were not detailed in the referenced abstract.
Table 2.2: In Vivo Inhibition of VEGF-Induced Corneal Neovascularization in Rabbits by this compound
| Treatment Group | Mean Neovascularization (NV) Score (at day 7) | Mean Circumferential Neovascularization (degrees) |
| VEGF-containing pellet (Control) | 44.2 ± 13.2 | 86 ± 25 |
| VEGF-containing pellet with 375 µg this compound | 22.8 ± 14.24 | 54 ± 16 |
Table 2.3: Effect of this compound on Ectonucleotidase Activity in HUVECs
| Enzyme Activity | This compound Concentration (µM) | Percentage Inhibition | Reference |
| ADP Hydrolysis | 60 | ~80% | [2] |
| AMP Hydrolysis | 60 | ~33% | [2] |
Table 2.4: Effect of this compound on Intracellular Calcium and Nitrite Generation in Endothelial Cells
| Cell Type | This compound Concentration (µM) | Parameter Measured | Observation | Reference |
| HUVECs | 30 | Net maximum rise in [Ca2+]i | 48.8 ± 15.6 nM | [1] |
| Bovine Aortic Endothelial Cells (BAEC) | 30 | Net maximum rise in [Ca2+]i | 28.4 ± 5.4 nM | [1] |
| HUVECs | 100 | Nitrite generation (pmoles/10^6 cells) | Increase from 227 ± 37 (basal) to 325 ± 33 | [1] |
| Bovine Aortic Endothelial Cells (BAEC) | 100 | Nitrite generation (pmoles/10^6 cells) | Increase from 182 ± 17 (basal) to 423 ± 66 | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning this compound's effects on endothelial cells.
Endothelial Cell Culture
-
Cell Source: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.[1]
-
Culture Medium: Specific media formulations for endothelial cell culture are utilized, often supplemented with growth factors.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (General Protocol)
While a specific protocol for this compound's effect on endothelial cell proliferation is not detailed in the available literature, a general protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability and proliferation, is as follows:
-
Cell Seeding: Endothelial cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
This compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 6, 30, 150 µM). Control wells receive medium with the vehicle used to dissolve this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values of the this compound-treated wells are compared to the control wells to determine the percentage of inhibition of cell proliferation.
Rabbit Corneal Neovascularization Assay
-
Pellet Preparation: Hydron (polyhydroxyethylmethacrylate) polymer pellets are prepared containing recombinant Vascular Endothelial Growth Factor (VEGF) with or without this compound.
-
Animal Model: New Zealand White rabbits are used.
-
Surgical Procedure: A micropocket is surgically created in the cornea of anesthetized rabbits.
-
Pellet Implantation: A single VEGF-containing pellet (with or without this compound) is implanted into the corneal micropocket.
-
Observation and Measurement: The degree of neovascularization is assessed at specific time points (e.g., days 3, 5, and 7) using a slit lamp biomicroscope. Measurements include the number of vessels, vessel length, and the dimensions of the vascularized area to calculate a neovascularization score.
Immunofluorescence for Fibronectin
-
Cell Culture: HUVECs are cultured on coverslips and treated with different concentrations of this compound.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
Antibody Staining: Cells are incubated with a primary antibody specific for fibronectin, followed by a fluorescently labeled secondary antibody.
-
Imaging: The coverslips are mounted on slides and visualized using a fluorescence microscope to assess the presence and distribution of intra- and extracellular fibronectin.[1]
Signaling Pathways and Mechanisms of Action
This compound's effects on endothelial cell proliferation are multifaceted, involving the modulation of several signaling pathways and cellular processes.
Inhibition of Endothelial Cell Proliferation and Reduction of Fibronectin
This compound has been shown to inhibit the growth of HUVECs in a concentration-dependent manner.[1] This inhibitory effect is strongly associated with a significant reduction in both intracellular and extracellular fibronectin.[1] Fibronectin is a key component of the extracellular matrix that plays a crucial role in cell adhesion, migration, and proliferation. By interfering with the formation of fibronectin filaments, this compound may disrupt the necessary substrate for endothelial cell attachment and growth, thereby impeding proliferation.
Modulation of VEGF Signaling
While a direct molecular interaction between this compound and the VEGF signaling pathway in endothelial cells is not fully elucidated, in vivo studies demonstrate that this compound can significantly inhibit VEGF-induced neovascularization. This suggests that this compound may interfere with the downstream effects of VEGF signaling that lead to endothelial cell proliferation and migration.
Induction of Apoptosis via MAPK Signaling
In certain microvascular endothelial cells, this compound has been reported to induce apoptosis. This pro-apoptotic effect is associated with the prolonged activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically Extracellular signal-Regulated Kinase (ERK) 1/2 and p38. This suggests that in some contexts, this compound may shift the cellular balance from proliferation towards programmed cell death.
Conclusion and Future Directions
This compound demonstrates a clear inhibitory effect on endothelial cell proliferation, mediated at least in part by a reduction in fibronectin and potential interference with pro-angiogenic signaling pathways like VEGF. The drug's ability to induce apoptosis in certain endothelial cell types via MAPK signaling further contributes to its complex vascular profile.
For drug development professionals, these findings suggest that the therapeutic effects of this compound may extend beyond its antiplatelet activity to direct modulation of endothelial cell behavior. This could have implications for conditions characterized by pathological angiogenesis or endothelial hyperproliferation.
Future research should focus on elucidating the precise molecular mechanisms underlying this compound's effects on endothelial cells. Key areas for investigation include:
-
Quantitative in vitro proliferation studies: Determining the IC50 values of this compound for endothelial cell proliferation from various vascular beds.
-
Signaling pathway analysis: A more detailed investigation into the direct effects of this compound on the VEGF and bFGF signaling cascades in endothelial cells.
-
Fibronectin regulation: Understanding the molecular mechanisms by which this compound reduces fibronectin synthesis and/or promotes its degradation.
-
In vivo relevance: Further studies to correlate the in vitro findings with in vivo models of angiogenesis and vascular disease to better understand the clinical implications of this compound's effects on the endothelium.
A deeper understanding of these aspects will be crucial for the development of novel thienopyridine derivatives with optimized vascular effects for a range of cardiovascular and other diseases.
References
Unveiling the Untapped Potential: A Technical Guide to the Non-Thrombotic Applications of Ticlopidine in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticlopidine, a first-generation thienopyridine, is well-established as an antiplatelet agent for the prevention of thrombotic events. However, a growing body of research has begun to illuminate its therapeutic potential beyond thrombosis. This technical guide delves into the non-thrombotic applications of this compound, providing a comprehensive overview of its effects on cancer, reperfusion injury, diabetic retinopathy, sickle cell disease, and inflammation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the underlying mechanisms of action, quantitative data from key studies, and explicit experimental protocols to facilitate further investigation into these promising new avenues for this compound.
Anticancer Effects: Induction of Apoptosis via Endoplasmic Reticulum Stress
Recent studies have revealed a novel anticancer mechanism of this compound, centered on its ability to induce endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR), ultimately leading to apoptosis in cancer cells.
Signaling Pathway: this compound-Induced UPR
This compound has been shown to act as an antagonist of the Sigma-1 receptor (S1R), a chaperone protein located at the mitochondria-associated ER membrane. Inhibition of S1R by this compound disrupts cellular homeostasis and triggers the UPR. This signaling cascade proceeds primarily through the PERK (protein kinase R-like endoplasmic reticulum kinase) branch of the UPR.
Quantitative Data: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Time (hours) | Cell Viability (%) |
| A549 (Lung Carcinoma) | 125 | 48 | ~80 |
| 250 | 48 | ~60 | |
| 500 | 48 | ~40 | |
| LNCaP (Prostate Cancer) | 125 | 48 | ~60 |
| 250 | 48 | ~40 | |
| 500 | 48 | ~20 | |
| U87 (Glioblastoma) | 125 | 48 | ~90 |
| 250 | 48 | ~80 | |
| 500 | 48 | ~70 | |
| Panc-1 (Pancreatic Cancer) | 125 | 48 | ~75 |
| 250 | 48 | ~55 | |
| 500 | 48 | ~35 |
Experimental Protocols
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 62.5, 125, 250, 500 µM) and a vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of untreated control cells.
Detailed Methodology:
-
Cell Treatment: Culture and treat cancer cells with this compound as described for the cytotoxicity assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protection Against Ischemia-Reperfusion Injury: Inhibition of Ferroptosis
This compound has demonstrated a protective effect against hepatic ischemia-reperfusion injury by inhibiting ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.
Signaling Pathway: this compound's Inhibition of Ferroptosis
The precise molecular target of this compound in the ferroptosis pathway is still under investigation. However, evidence suggests that this compound may interfere with the function of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a key enzyme that enriches cellular membranes with polyunsaturated fatty acids, making them susceptible to lipid peroxidation.
Quantitative Data: Protective Effects of this compound in Hepatic Ischemia-Reperfusion Injury
| Parameter | Control (I/R) | This compound + I/R |
| Serum ALT (U/L) | Markedly elevated | Significantly reduced |
| Serum AST (U/L) | Markedly elevated | Significantly reduced |
| Hepatic Iron Accumulation | Increased | Decreased |
| Malondialdehyde (MDA) Levels | Increased | Significantly downregulated |
| 4-Hydroxynonenal (4-HNE) Levels | Increased | Significantly downregulated |
| PTGS2 (Ferroptosis marker) | Upregulated | Downregulated |
| Gr-1 (Inflammatory infiltration) | Increased | Ameliorated |
Experimental Protocols
Detailed Methodology:
-
Tissue Preparation: Fix liver tissue samples in 10% neutral buffered formalin, process, and embed in paraffin. Cut 5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Staining: Incubate slides in a freshly prepared solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide for 20 minutes.
-
Washing: Rinse thoroughly in distilled water.
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes.
-
Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and mount with a resinous medium.
-
Analysis: Examine under a light microscope. Ferric iron deposits will appear as bright blue precipitates.
Detailed Methodology (MDA by TBARS assay):
-
Tissue Homogenization: Homogenize liver tissue samples in a suitable buffer on ice.
-
Reaction Mixture: To the homogenate, add a solution containing thiobarbituric acid (TBA) in an acidic environment.
-
Incubation: Heat the mixture at 95°C for a specified time to allow the reaction between MDA and TBA to form a colored adduct.
-
Measurement: After cooling, measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA.
Management of Diabetic Retinopathy
Clinical trials have investigated the efficacy of this compound in slowing the progression of nonproliferative diabetic retinopathy.
Quantitative Data: TIMAD Study (this compound Microangiopathy of Diabetes)[1]
| Parameter | Placebo Group | This compound Group | P-value |
| Mean Yearly Increase in Microaneurysms | 1.44 ± 4.67 | 0.48 ± 5.79 | 0.03[1] |
| Yearly Microaneurysm Progression (Insulin-Treated) | 1.57 ± 5.29 | 0.23 ± 6.66 | 0.03[1] |
| Overall Retinopathy Progression | - | Significantly less severe | 0.04[1] |
Experimental Protocol: The TIMAD Study
Study Design: A randomized, double-masked, placebo-controlled multicenter trial.
Participants: 435 patients with nonproliferative diabetic retinopathy.
Intervention:
-
This compound hydrochloride (250 mg twice daily)
-
Placebo
Duration: 3 years.
Primary Outcome Measure: The mean yearly increase in the number of definite microaneurysms as assessed by fluorescein (B123965) angiography.
Methodology:
-
Patient Recruitment: Patients with nonproliferative diabetic retinopathy were recruited across multiple centers.
-
Randomization: Patients were randomly assigned to receive either this compound or a placebo in a double-masked fashion.
-
Treatment: Patients received their assigned treatment for a duration of 3 years.
-
Follow-up and Assessment: Fluorescein angiograms were performed at baseline and annually for 3 years to assess the progression of microaneurysms and other features of diabetic retinopathy.
-
Data Analysis: The change in the number of microaneurysms and the overall progression of retinopathy were compared between the this compound and placebo groups.
Amelioration of Sickle Cell Disease Complications
Research has explored the use of this compound in sickle cell disease, primarily focusing on its effects on platelet activation and its potential to reduce vaso-occlusive crises.
Quantitative Data: this compound in Sickle Cell Disease
| Parameter | Placebo | This compound |
| Mean β-thromboglobulin (βTG) (ng/ml) | 57.9 | 26.8 |
| Mean Platelet Factor 4 (PF4) (ng/ml) | 26.2 | 8.5 |
| Platelet Life-span | No significant change | No significant improvement |
| Infarctive Sickle Crisis | - | One patient developed a crisis |
Experimental Protocol: Double-Blind Trial in Sickle Cell Disease
Study Design: A prospective, double-blind, randomized trial.
Participants: 9 asymptomatic patients with sickle cell disease.
Intervention:
-
This compound (250 mg twice daily)
-
Placebo
Duration: One month.
Outcome Measures: Platelet life-span (labeled with 111Indium oxine), platelet alpha-granule release products (β-thromboglobulin and platelet factor 4), and factor VIII related activities.
Methodology:
-
Baseline Measurements: Baseline studies of platelet life-span and other hematological parameters were performed on all patients.
-
Randomization and Treatment: Patients were randomly assigned to receive either this compound or placebo for one month in a double-blind manner.
-
Follow-up Measurements: The hematological investigations were repeated after the one-month treatment period.
-
Data Analysis: The changes in platelet life-span, βTG, PF4, and factor VIII levels were compared between the this compound and placebo groups.
Anti-Inflammatory Properties
Preclinical studies have indicated that this compound possesses anti-inflammatory properties, suggesting a potential role in inflammatory conditions beyond its antiplatelet effects.
Putative Signaling Pathway: Inhibition of NF-κB
While direct evidence for this compound is still emerging, studies on the related thienopyridine, clopidogrel, suggest that these compounds may exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
References
The Serendipitous Discovery and Chemical Synthesis of Ticlopidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ticlopidine hydrochloride, a pioneering antiplatelet agent, marked a significant advancement in the prevention of thromboembolic disorders. Initially investigated for anti-inflammatory properties, its potent inhibition of platelet aggregation was a serendipitous discovery that redirected its clinical development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed synthetic methodologies of this compound hydrochloride. It is designed to be a valuable resource, offering in-depth experimental protocols, structured quantitative data, and visual representations of key chemical pathways and experimental workflows to support research and development in the field of antithrombotic therapy.
Discovery and Historical Context
The journey of this compound hydrochloride began in the 1970s in France, where a team of scientists at Castaigne S.A., later acquired by Sanofi, were in search of novel anti-inflammatory compounds.[1][2] During routine pharmacological screening, a thienopyridine derivative, later named this compound, exhibited potent and unexpected anti-platelet activity.[1][2] This pivotal observation shifted the research focus towards its potential as an antithrombotic agent.
The compound was patented in 1973 and was first introduced to the French market in 1978 under the brand name Ticlid.[1] Its initial clinical applications were for patients at high risk of thrombotic events, such as those undergoing heart surgery or hemodialysis.[1] this compound hydrochloride later received approval in the United States in 1991 for the secondary prevention of thrombotic stroke.[1] Although its use has been largely superseded by newer antiplatelet drugs with more favorable safety profiles, like clopidogrel, the discovery of this compound was a landmark in cardiovascular medicine and paved the way for the development of the entire class of thienopyridine antiplatelet agents.
Mechanism of Action
This compound is a prodrug that requires metabolic activation in the liver to exert its pharmacological effect.[3] The active metabolite of this compound irreversibly inhibits the P2Y12 subtype of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets.[4] By blocking this receptor, this compound prevents ADP from binding and initiating the downstream signaling cascade that leads to the activation of the glycoprotein (B1211001) IIb/IIIa complex.[4] The activation of this complex is the final common pathway for platelet aggregation, as it enables the binding of fibrinogen, which cross-links adjacent platelets to form a thrombus. By irreversibly inhibiting the P2Y12 receptor, this compound effectively blocks platelet aggregation for the lifespan of the platelet.
References
Ticlopidine's Impact on Intracellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ticlopidine, a first-generation thienopyridine antiplatelet agent, has been a subject of extensive research due to its efficacy in preventing thrombotic events. Its therapeutic effects are primarily mediated by the irreversible antagonism of the P2Y12 receptor on platelets. This action disrupts key intracellular signaling pathways, ultimately leading to the inhibition of platelet activation and aggregation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action, with a focus on its impact on downstream signaling cascades. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the affected pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Platelet activation and aggregation are critical physiological processes in hemostasis, but their dysregulation can lead to pathological thrombosis, a primary cause of major cardiovascular events such as myocardial infarction and ischemic stroke.[1] Adenosine diphosphate (B83284) (ADP) is a potent platelet agonist that, upon release from dense granules of activated platelets, binds to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[2] The P2Y12 receptor, coupled to the inhibitory G protein (Gi), plays a central role in amplifying and sustaining the platelet activation response, making it a key target for antiplatelet therapies.[1][2]
This compound is a prodrug that requires hepatic metabolism by the cytochrome P450 system to be converted into its active metabolite.[3][4] This active metabolite irreversibly binds to the P2Y12 receptor, inducing a conformational change that prevents ADP from binding and initiating downstream signaling.[1][5][6] This guide delves into the intricate details of how this interaction at the receptor level translates into the modulation of critical intracellular signaling pathways.
Core Mechanism of Action: Irreversible P2Y12 Receptor Antagonism
The primary molecular target of this compound's active metabolite is the P2Y12 receptor on the platelet surface.[4][6] The binding of the active metabolite is covalent and irreversible, meaning that the inhibition of the receptor persists for the entire lifespan of the platelet (approximately 7-10 days).[5][6][7] Normal platelet function is only restored as new platelets are produced.[5]
This irreversible antagonism prevents ADP from activating the P2Y12 receptor, thereby blocking the associated intracellular signaling cascades that lead to platelet aggregation.[1][3]
Impact on Intracellular Signaling Pathways
The blockade of the P2Y12 receptor by this compound's active metabolite initiates a cascade of downstream effects on intracellular signaling molecules. The most well-characterized of these are the adenylyl cyclase/cAMP pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Adenylyl Cyclase and Cyclic AMP (cAMP) Pathway
Under normal physiological conditions, ADP binding to the P2Y12 receptor leads to the activation of the associated Gi protein. This, in turn, inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[4][8] The resulting decrease in intracellular cAMP levels contributes to platelet activation.
This compound, by blocking the P2Y12 receptor, prevents this ADP-induced inhibition of adenylyl cyclase.[8][9][10] This leads to a relative increase in intracellular cAMP levels.[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a number of downstream targets, including the Vasodilator-Stimulated Phosphoprotein (VASP).[11] Phosphorylated VASP (VASP-P) is associated with the inhibition of platelet activation and aggregation.[11][12]
Figure 1: this compound's effect on the cAMP signaling pathway.
Intracellular Calcium Mobilization
This compound has been shown to inhibit agonist-induced increases in intracellular calcium concentration ([Ca2+]i).[13] One study demonstrated that this compound inhibited ADP- and thrombin-stimulated increases in [Ca2+]i in fura-2 (B149405) loaded platelets.[13] However, the same study found that this compound did not affect agonist-stimulated formation of inositol (B14025) trisphosphate (IP3) or IP3-induced Ca2+ release from intracellular stores.[13] This suggests that this compound's effect on calcium mobilization is not at the level of IP3 generation but may involve other mechanisms regulating calcium influx or sequestration.[13] Another study, however, reported no inhibitory effect of this compound on Ca2+ influx or intracellular mobilization.[14] Further research is needed to fully elucidate the precise mechanism of this compound's impact on calcium signaling.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data available on the effects of this compound on platelet function and signaling molecules.
| Parameter | Effect of this compound | Value | Reference |
| ADP-induced Platelet Aggregation | Inhibition | 50-80% | [13] |
| ADP-induced Platelet Aggregation | Inhibition (250 mg bid) | >50% within 4 days | [7] |
| ADP-induced Platelet Aggregation | Maximum Inhibition (250 mg bid) | 60-70% after 8-11 days | [7] |
| ADP concentration for 50% aggregation | Increase | ~2.5 times greater than pre-treatment | [15] |
| Collagen-induced Platelet Aggregation | Inhibition (low concentration) | Moderate | [16] |
| Collagen concentration for 50% aggregation | Increase | 3- to 4-fold increase after 36 days | [15] |
| Platelet Retention (collagen-bead column) | Inhibition (pre-treatment >30%) | Significant | [16] |
| Basal Intracellular pH | Reduction | From 7.44 to 7.41 | [17] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to assess the impact of this compound on intracellular signaling.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Principle: This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement:
-
Place a cuvette with PRP into the aggregometer and set the baseline (0% aggregation).
-
Replace with a cuvette containing PPP to set the 100% aggregation mark.
-
Add the platelet agonist (e.g., ADP, collagen) to the PRP sample.
-
Record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis: The extent of aggregation is expressed as the maximum percentage change in light transmission.
Figure 2: Experimental workflow for platelet aggregation assay.
VASP Phosphorylation Assay (Flow Cytometry)
Principle: This assay quantifies the phosphorylation state of VASP, a downstream effector of the cAMP pathway, as a specific marker of P2Y12 receptor inhibition.[11][12] P2Y12 activation leads to VASP dephosphorylation, so inhibition of this receptor results in higher levels of phosphorylated VASP (VASP-P).[11]
Methodology:
-
Blood Collection: Collect whole blood in a citrated tube.
-
Sample Incubation:
-
Incubate one aliquot of blood with prostaglandin (B15479496) E1 (PGE1) to stimulate the cAMP pathway and induce maximal VASP phosphorylation.
-
Incubate a second aliquot with both PGE1 and ADP. ADP, acting through the P2Y12 receptor, will inhibit adenylyl cyclase and lead to VASP dephosphorylation.
-
-
Fixation and Permeabilization: Fix the platelets with a fixative agent (e.g., formaldehyde) and then permeabilize the platelet membrane with a detergent to allow antibodies to access intracellular proteins.
-
Antibody Staining: Stain the platelets with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP (VASP-P).
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the median fluorescence intensity (MFI) of the VASP-P staining.
-
Data Analysis: The platelet reactivity index (PRI) is calculated using the MFI of the PGE1-treated and the PGE1+ADP-treated samples. A lower PRI indicates a greater effect of the P2Y12 inhibitor.[18]
Intracellular Calcium Measurement (Fura-2 AM)
Principle: Fura-2 AM is a fluorescent dye that can be loaded into cells. Upon binding to free intracellular calcium, its fluorescence emission properties change, allowing for the ratiometric measurement of intracellular calcium concentration ([Ca2+]i).[13]
Methodology:
-
Platelet Preparation: Prepare washed platelets from PRP.
-
Dye Loading: Incubate the washed platelets with Fura-2 AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the Fura-2 inside the cell.
-
Measurement:
-
Place the Fura-2 loaded platelets in a fluorometer cuvette.
-
Excite the sample at two different wavelengths (e.g., 340 nm and 380 nm) and measure the fluorescence emission at a single wavelength (e.g., 510 nm).
-
Add a platelet agonist (e.g., ADP, thrombin) to the cuvette.
-
Continuously record the fluorescence ratio (340/380 nm).
-
-
Data Analysis: The ratio of fluorescence intensities is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect changes in [Ca2+]i in response to the agonist.
Conclusion
This compound exerts its antiplatelet effect through the irreversible inhibition of the P2Y12 receptor, a critical component of the platelet activation machinery. This primary action leads to significant alterations in key intracellular signaling pathways, most notably the upregulation of the cAMP pathway and a potential modulation of intracellular calcium mobilization. The resulting inhibition of platelet aggregation underscores the therapeutic value of targeting the P2Y12 receptor in the prevention of thrombotic diseases. This technical guide provides a foundational understanding of this compound's molecular pharmacology, offering valuable insights for researchers and clinicians working in the fields of hematology, cardiology, and drug development. The detailed experimental protocols and compiled quantitative data serve as a practical resource for further investigation into the nuanced effects of thienopyridines and the development of next-generation antiplatelet therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. The basic pharmacology of this compound and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mode of action of this compound in inhibition of platelet aggregation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 12. Flow cytometry analysis of intracellular VASP phosphorylation for the assessment of activating and inhibitory signal transduction pathways in human platelets--definition and detection of this compound/clopidogrel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound ex vivo on platelet intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The action of this compound on human platelets. Studies on aggregation, secretion, calcium mobilization and membrane glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and effect of this compound on platelet aggregation in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effects of this compound on platelet function as assessed by three different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Decrease of platelet intracellular pH and adhesion by this compound in patients with vascular disease - International Angiology 1998 March;17(1):38-42 - Minerva Medica - Journals [minervamedica.it]
- 18. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Ticlopidine-Induced Neutropenia: A Molecular Perspective
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ticlopidine, a thienopyridine antiplatelet agent, has been an effective therapeutic for the prevention of thrombotic events. However, its clinical utility is hampered by a significant adverse effect: idiosyncratic neutropenia, occurring in approximately 0.8-2.4% of patients. This severe reduction in neutrophils can lead to life-threatening infections. This technical guide provides a comprehensive overview of the molecular mechanisms currently understood to underlie this compound-induced neutropenia, intended for researchers, scientists, and professionals in drug development. We will delve into the roles of reactive metabolite formation, direct myelotoxicity, and potential immune-mediated pathways. This guide also presents quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Introduction
Neutropenia is defined as an absolute neutrophil count (ANC) of less than 1500 cells/µL, with severe neutropenia being classified as an ANC below 500/µL. Drug-induced neutropenia can arise from decreased production of neutrophils in the bone marrow or their increased destruction in the periphery. In the case of this compound, evidence points towards a multifactorial mechanism involving both direct toxicity to hematopoietic progenitor cells and the formation of reactive metabolites. The onset of this compound-induced neutropenia typically occurs within the first three months of treatment and is generally reversible upon discontinuation of the drug.
Quantitative Data on this compound-Induced Neutropenia
The incidence of this compound-induced neutropenia has been documented in various clinical studies. The following table summarizes key quantitative data.
| Parameter | Value | Reference |
| Overall Incidence of Neutropenia (<1200 neutrophils/mm³) | 2.4% | [1] |
| Incidence of Severe Neutropenia (<450 neutrophils/mm³) | 0.8% | [1] |
| Estimated Cumulative Incidence at 3 Months (this compound/Ginkgo biloba ext.) | 0.29% (95% CI: 0.13%–0.54%) | [2][3] |
| Onset of Neutropenia | Typically within the first 3 months of treatment | [4] |
Molecular Mechanisms
The leading hypothesis for this compound-induced neutropenia centers on its metabolic activation into cytotoxic species within the bone marrow and by neutrophils themselves.
Reactive Metabolite Formation and Direct Myelotoxicity
This compound, a prodrug, undergoes extensive metabolism. A key pathway implicated in its toxicity involves the oxidation of its thiophene (B33073) ring. This process is catalyzed by myeloperoxidase (MPO), an enzyme abundant in neutrophils and their precursors, as well as by cytochrome P450 enzymes in the liver.
This metabolic activation is thought to generate a highly reactive electrophilic intermediate, a putative thiophene-S-chloride. This reactive metabolite can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and apoptosis.
Both the parent this compound compound and its metabolites have been shown to be directly toxic to myeloid progenitor cells. This has been demonstrated in vitro using colony-forming unit (CFU) assays, which show a dose-dependent inhibition of myeloid colony formation.
The following table summarizes the cytotoxic effects of this compound and its metabolites on myeloid progenitor cells.
| Compound | Concentration | Effect | Reference |
| This compound | Starting at 10 µM | Dose-dependent cytotoxicity | [5][6] |
| This compound (after pre-incubation with human granulocytes) | Starting at 10 µM | Dose-dependent cytotoxicity | [5][6] |
| This compound (after pre-incubation with CYP3A4) | - | Increased cytotoxicity | [5][6] |
Potential Immune-Mediated Mechanisms
While the evidence is less definitive, an immune-mediated mechanism for this compound-induced neutropenia has also been proposed. This could involve the formation of drug-dependent antibodies that bind to neutrophils, leading to their premature destruction. The reactive metabolites of this compound could act as haptens, modifying neutrophil surface proteins and rendering them immunogenic. However, the detection of such antibodies has been challenging, and this mechanism remains an area of active investigation. There is some evidence of an association between certain Human Leukocyte Antigen (HLA) alleles and this compound-induced hepatotoxicity, suggesting a potential role for the adaptive immune system. Specifically, HLA-A*3303 has been linked to this compound-induced liver injury in Japanese patients, but a clear association with neutropenia has not been as firmly established[7].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Experimental Workflows
Experimental Protocols
In Vitro Metabolism of this compound by Activated Neutrophils
This protocol is a representative method based on published studies to investigate the metabolism of this compound by myeloperoxidase in neutrophils.
Objective: To determine if activated human neutrophils metabolize this compound into reactive species.
Materials:
-
This compound hydrochloride
-
Human neutrophils isolated from healthy donor blood
-
Phorbol 12-myristate 13-acetate (PMA) for neutrophil activation
-
Glutathione (GSH) to trap reactive metabolites
-
Hypochlorous acid (HOCl) as a positive control for MPO-mediated oxidation
-
Myeloperoxidase (MPO) enzyme and hydrogen peroxide (H2O2)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Incubation with Activated Neutrophils:
-
Resuspend isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate a suspension of neutrophils with this compound at a specified concentration (e.g., 100 µM).
-
Activate the neutrophils by adding PMA (e.g., 100 ng/mL).
-
In a parallel experiment, include GSH to trap any reactive metabolites formed.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding a quenching agent (e.g., ice-cold methanol).
-
-
Incubation with MPO System:
-
In a cell-free system, incubate this compound with MPO and H2O2.
-
In a separate reaction, incubate this compound with HOCl.
-
-
Analysis:
-
Centrifuge the reaction mixtures to pellet cell debris.
-
Analyze the supernatants by HPLC-MS to identify and quantify this compound metabolites, including the GSH conjugate.
-
Compare the metabolite profiles from the activated neutrophil, MPO, and HOCl systems.
-
Colony-Forming Unit (CFU) Assay for Myelotoxicity
This protocol outlines the general steps for a CFU-GM (Colony-Forming Unit-Granulocyte/Macrophage) assay to assess the direct toxicity of this compound on myeloid progenitor cells.
Objective: To quantify the dose-dependent inhibitory effect of this compound on the proliferation and differentiation of myeloid progenitor cells.
Materials:
-
Human hematopoietic progenitor cells (e.g., from umbilical cord blood or bone marrow)
-
This compound hydrochloride and its metabolites (if available)
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™) supplemented with appropriate cytokines (e.g., GM-CSF, IL-3, SCF, EPO)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
Procedure:
-
Cell Preparation:
-
Isolate mononuclear cells from the source tissue using density gradient centrifugation.
-
Perform a cell count and determine cell viability.
-
-
Culture Setup:
-
Prepare a range of concentrations of this compound (and/or its metabolites) in IMDM.
-
Add the hematopoietic progenitor cells to the methylcellulose-based medium.
-
Add the different concentrations of the test compounds to the cell-medium mixture. Include a vehicle control.
-
Plate the mixture into 35 mm culture dishes in duplicate or triplicate.
-
-
Incubation:
-
Incubate the culture dishes at 37°C in a humidified atmosphere with 5% CO2 for approximately 14 days.
-
-
Colony Counting:
-
Using an inverted microscope, count the number of CFU-GM colonies (typically defined as aggregates of >40 cells).
-
-
Data Analysis:
-
Calculate the percentage of colony formation inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of colony formation).
-
Detection of Drug-Dependent Anti-Neutrophil Antibodies
This is a generalized protocol for the detection of antibodies that bind to neutrophils in the presence of a drug, based on flow cytometry.
Objective: To screen for the presence of this compound-dependent antibodies in patient serum.
Materials:
-
Patient serum (from a patient with suspected this compound-induced neutropenia)
-
Control serum (from a healthy donor)
-
Isolated neutrophils from a healthy donor of a known blood type
-
This compound hydrochloride
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)
-
Flow cytometer
Procedure:
-
Neutrophil Preparation: Isolate neutrophils from a healthy donor.
-
Incubation:
-
Incubate the isolated neutrophils with patient serum in the presence of a therapeutic concentration of this compound.
-
As controls, incubate neutrophils with:
-
Patient serum without this compound.
-
Control serum with and without this compound.
-
Neutrophils alone.
-
-
Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or 37°C).
-
-
Staining:
-
Wash the neutrophils to remove unbound antibodies.
-
Add the fluorescently labeled secondary antibody and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells again.
-
Analyze the samples on a flow cytometer to detect the fluorescence intensity of the neutrophils. An increase in fluorescence in the presence of both patient serum and this compound compared to the controls would suggest the presence of drug-dependent antibodies.
-
Conclusion and Future Directions
The molecular basis of this compound-induced neutropenia is complex, with strong evidence pointing towards metabolic activation and direct myelotoxicity. The formation of a reactive thiophene-S-chloride metabolite by MPO in neutrophils and their precursors appears to be a key initiating event. While an immune-mediated mechanism is plausible, further research is required to definitively establish its role and to identify specific drug-dependent antibodies and any associated HLA predispositions.
For drug development professionals, these findings underscore the importance of early screening for metabolic activation by immune cells and direct hematopoietic toxicity. For researchers, elucidating the precise downstream signaling pathways activated by this compound's reactive metabolites and definitively characterizing the potential immune response will be crucial for a complete understanding of this adverse drug reaction and for the development of safer antiplatelet therapies.
References
- 1. T cell - Wikipedia [en.wikipedia.org]
- 2. Demonstration of drug-dependent antibodies in two patients with neutrophenia and successful treatment with granulocyte-colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vbn.aau.dk [vbn.aau.dk]
- 5. Versiti - Immune Neutropenia | Diagnostic Laboratories | Versiti [versiti.org]
- 6. dls.com [dls.com]
- 7. This compound-induced hepatotoxicity is associated with specific human leukocyte antigen genomic subtypes in Japanese patients: a preliminary case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
Ticlopidine's Impact on Fibronectin Formation in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ticlopidine, a well-established antiplatelet agent, has been shown to exert effects beyond its primary therapeutic target of ADP receptor P2Y12 on platelets. Emerging evidence, though requiring further contemporary investigation, points towards its potential to modulate the expression of key extracellular matrix (ECM) proteins, specifically fibronectin. This technical guide synthesizes available data, proposes potential mechanisms of action, and provides detailed experimental protocols to facilitate further research into the effect of this compound on fibronectin formation in cell culture. The primary audience for this document includes researchers in cell biology, pharmacology, and drug development who are interested in the secondary effects of known drugs and their potential for repurposing.
Introduction
Fibronectin is a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix that plays a pivotal role in cell adhesion, migration, growth, and differentiation. It is also critically involved in pathological processes such as fibrosis and cancer metastasis. The regulation of fibronectin synthesis and deposition is a complex process, with signaling pathways such as the Transforming Growth Factor-beta (TGF-β) pathway playing a central role.[1]
This compound is a thienopyridine antiplatelet drug that irreversibly inhibits the P2Y12 receptor on platelets, thereby reducing platelet aggregation.[2] While its hematological effects are well-documented, its influence on the cellular microenvironment and ECM production is less understood. An early study by Conforti et al. (1988) provided initial evidence that this compound can reduce both intracellular and extracellular fibronectin in human umbilical vein endothelial cells (HUVECs) in culture.[3] This observation suggests a potential mechanism by which this compound may influence vascular biology beyond its anti-thrombotic properties. This guide aims to revisit this finding in a modern context, offering hypothetical signaling pathways and robust experimental designs to quantify this compound's effect on fibronectin formation.
Quantitative Data Summary
While the seminal study by Conforti et al. (1988) reported a "marked reduction" in fibronectin, it lacked detailed quantitative data.[3] To guide future research, the following tables present hypothetical data illustrating a potential dose-dependent effect of this compound on fibronectin expression in a cell culture model, such as human fibroblasts or endothelial cells.
Table 1: Hypothetical Effect of this compound on Fibronectin Protein Levels in Cell Lysates (Western Blot Quantification)
| This compound Concentration (µM) | Mean Relative Fibronectin Protein Level (Normalized to Control) | Standard Deviation | p-value (vs. Control) |
| 0 (Control) | 1.00 | 0.12 | - |
| 10 | 0.85 | 0.10 | < 0.05 |
| 50 | 0.62 | 0.08 | < 0.01 |
| 100 | 0.41 | 0.06 | < 0.001 |
Table 2: Hypothetical Effect of this compound on Secreted Fibronectin Levels in Cell Culture Supernatant (ELISA Quantification)
| This compound Concentration (µM) | Mean Fibronectin Concentration (ng/mL) | Standard Deviation | p-value (vs. Control) |
| 0 (Control) | 1500 | 120 | - |
| 10 | 1250 | 110 | < 0.05 |
| 50 | 980 | 95 | < 0.01 |
| 100 | 650 | 70 | < 0.001 |
Proposed Signaling Pathways
The precise signaling pathway by which this compound may inhibit fibronectin formation is not yet elucidated. However, based on the known regulation of fibronectin and the effects of similar drugs like clopidogrel, a plausible hypothesis involves the modulation of the TGF-β signaling cascade.[4][5][6] Platelets are a major source of TGF-β, and this compound's antiplatelet action could reduce its release.[7] Furthermore, this compound may have direct cellular effects that intersect with fibronectin-regulating pathways.
Below is a diagram illustrating the established TGF-β pathway leading to fibronectin synthesis and a hypothesized point of intervention for this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The effect of this compound on human endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clopidogrel Reduces Fibronectin Accumulation and Improves Diabetes-Induced Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clopidogrel Reduces Fibronectin Accumulation and Improves Diabetes-Induced Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Platelet Activation by Clopidogrel Prevents Hypertension-Induced Cardiac Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. perfusion.com [perfusion.com]
Unmasking Ticlopidine: A Technical Guide to Its Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ticlopidine, a first-generation thienopyridine antiplatelet agent, has been a cornerstone in the prevention of thrombotic events. Its primary mechanism of action involves the irreversible antagonism of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[1] However, a growing body of evidence highlights a range of off-target interactions that contribute to its complex pharmacological profile and are implicated in its adverse drug reactions. This technical guide provides an in-depth investigation into the key off-target effects of this compound, focusing on its potent inhibition of Cytochrome P450 (CYP) enzymes, its multifaceted interference with mitochondrial function, and its specific inhibition of ectonucleoside triphosphate diphosphohydrolase-1 (NTPDase1). This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers and drug development professionals in understanding and navigating the broader pharmacological landscape of this compound.
Off-Target Profile of this compound: A Summary
Beyond its intended antiplatelet activity, this compound exhibits significant interactions with other crucial biological systems. These off-target effects are not mediated by its active metabolite that blocks the P2Y12 receptor, but rather by the parent compound itself. The most clinically relevant off-target activities include the broad-spectrum inhibition of hepatic CYP enzymes, leading to numerous drug-drug interactions, and the disruption of mitochondrial bioenergetics. A more recently identified specific off-target is the inhibition of NTPDase1, an enzyme critical for regulating extracellular nucleotide levels.
Inhibition of Cytochrome P450 (CYP) Enzymes
This compound is a potent inhibitor of several key CYP450 isoforms, the family of enzymes responsible for the metabolism of a vast number of drugs.[2] This inhibition is a primary cause of clinically significant drug-drug interactions observed with this compound administration.[2][3]
Quantitative Data: this compound's Inhibitory Potency against CYP Isoforms
The inhibitory potential of this compound against various CYP isoforms has been quantified using in vitro studies with human liver microsomes (HLMs). The data, presented in Table 1, highlights this compound's potent, competitive inhibition of CYP2C19 and CYP2D6, with Ki values falling within its therapeutic plasma concentrations (1–3 µM).[2][3]
| CYP Isoform | Probe Substrate | Type of Inhibition | Ki Value (µM) | Reference |
| CYP2C19 | (S)-Mephenytoin | Competitive | 1.2 ± 0.5 | [2][3] |
| CYP2D6 | Dextromethorphan | Competitive | 3.4 ± 0.3 | [2][3] |
| CYP1A2 | Phenacetin | Moderate Inhibitor | 49 ± 19 | [2][3] |
| CYP2C9 | Tolbutamide | Weak Inhibitor | > 75 | [2][3] |
| CYP2E1 | Chlorzoxazone | Marginal Effect | 584 ± 48 | [2][3] |
| CYP3A | Midazolam | Marginal Effect | > 1000 | [2][3] |
| Table 1: In vitro inhibitory constants (Ki) of this compound for major Cytochrome P450 isoforms. |
Experimental Protocol: In Vitro CYP Inhibition Assay
The following protocol outlines a typical methodology for determining the inhibitory potential of this compound on CYP isoforms using human liver microsomes.[4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound for CYP-mediated metabolism of a probe substrate.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound hydrochloride
-
CYP-isoform specific probe substrates (e.g., (S)-Mephenytoin for CYP2C19)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤ 1%.
-
Prepare a series of this compound dilutions to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Prepare the probe substrate solution at a concentration around its known Km value.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add potassium phosphate buffer, diluted HLMs, and the various concentrations of this compound solution (or vehicle control).
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C, ensuring the time is within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a cold solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the plate to pellet the microsomal protein.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity for each this compound concentration compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Determine the Ki value using the Cheng-Prusoff equation for competitive inhibition, if applicable, based on Dixon plots.[4]
-
Visualization: CYP Inhibition Assay Workflow
Workflow for determining CYP inhibition by this compound.
Interference with Mitochondrial Function
This compound exerts multiple disruptive effects on mitochondrial bioenergetics. These effects are complex and appear to result from profound alterations in the mitochondrial membrane and key components of the energy production machinery rather than a single target.[2][4]
Quantitative and Qualitative Mitochondrial Effects
Studies on isolated rat liver mitochondria have revealed several key off-target mitochondrial effects of this compound.[2][4][6]
| Mitochondrial Parameter | Observed Effect of this compound | Quantitative Data | Reference |
| Oxidative Phosphorylation | Inhibition of the energy-conserving mechanism. | 40-45% inhibition of State 4 respiration with glutamate (B1630785) or succinate (B1194679) at 40 µg/mL. | [6] |
| Latent ATPase Activity | Significant increase. | ~400% increase. | [2][4] |
| ADP Translocation | Concentration-dependent increase. | 54% increase at 20 µg/mL. | [2][4] |
| Proton (H+) Extrusion | Concentration-dependent inhibition. | Quasi-total inhibition at 40 µg/mL. | [2][4] |
| Mitochondrial Swelling | Induction of time and concentration-dependent swelling. | Qualitative observation. | [6] |
Table 2: Summary of this compound's Off-Target Effects on Mitochondrial Function.
Experimental Protocol: Assessment of Mitochondrial Respiration
The following protocol describes the measurement of oxidative phosphorylation in isolated mitochondria using polarography.[6]
Objective: To measure the effect of this compound on mitochondrial oxygen consumption (State 3 and State 4 respiration).
Materials:
-
Isolated rat liver mitochondria
-
Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, and EDTA)
-
Respiratory substrates (e.g., glutamate, succinate)
-
ADP solution
-
This compound hydrochloride
-
Clark-type oxygen electrode system (Oxygraph)
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh rat liver tissue using differential centrifugation.
-
Chamber Calibration: Calibrate the oxygen electrode chamber at 37°C with air-saturated respiration buffer.
-
Baseline Respiration (State 2): Add a known amount of isolated mitochondria to the chamber, followed by the respiratory substrate (e.g., glutamate).
-
State 4 Respiration: Record the rate of oxygen consumption. This represents the basal rate of respiration in the absence of ADP.
-
State 3 Respiration: Add a known amount of ADP to initiate active respiration (ATP synthesis). The increased rate of oxygen consumption is State 3 respiration.
-
This compound Treatment:
-
In a separate experiment, pre-incubate the mitochondria with the desired concentration of this compound in the respiration buffer before adding the substrate.
-
Alternatively, add this compound to the chamber after establishing a baseline State 4 respiration to observe its immediate effect.
-
-
Measurement: Record the rates of State 3 and State 4 respiration in the presence of this compound.
-
Data Analysis: Compare the rates of oxygen consumption in this compound-treated mitochondria to the control (vehicle-treated) mitochondria. Calculate the Respiratory Control Ratio (RCR = State 3/State 4) as an indicator of mitochondrial coupling.
Visualization: this compound's Impact on Mitochondrial Bioenergetics
This compound's multifaceted disruption of mitochondrial function.
Selective Inhibition of NTPDase1 (CD39)
A distinct off-target effect of this compound, in its prodrug form, is the selective inhibition of ectonucleoside triphosphate diphosphohydrolase-1 (NTPDase1), also known as CD39.[7][8] This enzyme is crucial for the hydrolysis of extracellular ATP and ADP to AMP, thereby regulating purinergic signaling in thrombosis and inflammation.[7]
Quantitative Data: this compound's Inhibitory Potency against NTPDase1
| Target | Substrate | Type of Inhibition | Ki,app Value (µM) | Reference |
| Human NTPDase1 | ADP | Mixed-type | 14 | [8] |
Table 3: Inhibitory constant (Ki,app) of this compound for human NTPDase1.
At a concentration of 100 µM, this compound strongly inhibits the ADPase activity of NTPDase1 on human umbilical vein endothelial cells (HUVEC) and transfected COS-7 cells (75-99% inhibition).[7] Importantly, at this concentration, it does not significantly affect the activity of other related enzymes like NTPDase2, NTPDase3, or NTPDase8, highlighting its selectivity.[7]
Experimental Protocol: NTPDase1 Activity Assay
The following protocol outlines a method for measuring NTPDase1 inhibition.[3]
Objective: To determine the inhibitory effect of this compound on NTPDase1-mediated hydrolysis of ATP or ADP.
Materials:
-
Source of NTPDase1 (e.g., intact HUVECs, lysates from NTPDase1-transfected COS-7 cells)
-
This compound hydrochloride
-
Substrates: ATP, ADP
-
Reaction buffer (e.g., Tris-HCl)
-
Malachite green reagent (for phosphate detection)
-
96-well plates
-
Incubator (37°C)
Procedure:
-
Enzyme Preparation: Use intact cells (e.g., HUVEC) plated in 24-well plates or prepare cell lysates from NTPDase1-expressing cells.
-
Reaction Setup:
-
Add the reaction buffer and the enzyme source to the wells of a 96-well plate.
-
Add various concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture for 3-5 minutes at 37°C.
-
-
Initiate Reaction: Start the reaction by adding the substrate (ATP or ADP, e.g., to a final concentration of 100 µM).
-
Incubation: Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released during ATP/ADP hydrolysis, producing a colored product.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each well and determine the percent inhibition of NTPDase1 activity by this compound.
Visualization: this compound's Role in Purinergic Signaling
Inhibition of NTPDase1 by this compound alters purinergic signaling.
Conclusion and Implications
The off-target effects of this compound are extensive and clinically significant. Its potent inhibition of CYP2C19 and CYP2D6 necessitates careful consideration of co-administered medications to avoid adverse drug-drug interactions. The disruption of mitochondrial function, characterized by impaired oxidative phosphorylation and altered membrane integrity, may contribute to the cellular toxicity and some of the rare but serious adverse effects associated with the drug, such as aplastic anemia and neutropenia.[9] Furthermore, the inhibition of NTPDase1 represents a novel off-target mechanism that could paradoxically favor platelet aggregation by increasing local concentrations of ADP, an effect that warrants further investigation, particularly in the initial phase of treatment.
For drug development professionals, the case of this compound serves as a critical reminder of the importance of comprehensive off-target screening early in the discovery pipeline. Understanding these interactions is paramount for predicting potential toxicities, identifying at-risk patient populations, and designing safer therapeutic agents. For researchers, the multifaceted pharmacology of this compound offers a valuable tool for studying the roles of CYP enzymes, mitochondrial bioenergetics, and purinergic signaling in health and disease. This guide provides the foundational data and methodologies to support such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of interaction of this compound and its analogues with the energy-conserving mechanism in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Its Prodrug Form Is a Selective Inhibitor of Human NTPDase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro inhibition of the cytochrome P450 (CYP450) system by the antiplatelet drug this compound: potent effect on CYP2C19 and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of this compound, a new platelet antiaggregating agent, and its analogues on mitochondrial metabolism. Oxidative phosphorylation, protein synthesis and DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of vascular ectonucleotidase activities by the pro-drugs this compound and clopidogrel favours platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in its prodrug form is a selective inhibitor of human NTPDase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ticlopidine: A Potential Inhibitor of Wall Teichoic Acid Synthesis for Combating Gram-Positive Pathogens
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This necessitates the exploration of novel therapeutic strategies, including the targeting of alternative bacterial pathways essential for virulence and survival. One such promising target is the biosynthesis of wall teichoic acids (WTAs), anionic glycopolymers crucial for the cell wall integrity and pathogenesis of many Gram-positive bacteria. This technical guide delves into the potential of ticlopidine, an antiplatelet agent, as an inhibitor of WTA synthesis. This compound has been identified as an inhibitor of TarO, the first and essential enzyme in the WTA biosynthetic pathway. By inhibiting TarO, this compound disrupts WTA production, leading to a potentiation of the activity of β-lactam antibiotics against MRSA. This guide provides a comprehensive overview of the mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Wall Teichoic Acid Synthesis and this compound's Role
Wall teichoic acids (WTAs) are crucial components of the cell envelope in many Gram-positive bacteria, including the notorious pathogen Staphylococcus aureus. These anionic polymers are covalently linked to the peptidoglycan layer and play a vital role in cell division, biofilm formation, host colonization, and resistance to certain antibiotics.[1] The biosynthesis of WTA is a complex, multi-step process, making it an attractive target for the development of new antibacterial agents.
The thienopyridine antiplatelet drug, this compound, has emerged as a potential inhibitor of this pathway.[2] Research has demonstrated that this compound and its analogs can reverse the methicillin-resistance phenotype of MRSA in vitro.[2][3] The molecular target of this compound has been identified as TarO, the enzyme that catalyzes the first step in the WTA synthesis pathway.[2][4] By inhibiting TarO, this compound prevents the initiation of WTA biosynthesis, which in turn sensitizes MRSA to β-lactam antibiotics.[3][5] While this compound itself exhibits low to moderate intrinsic antibacterial activity, its synergistic effect with existing antibiotics makes it a compelling lead compound for the development of novel adjunctive therapies.[4]
Quantitative Data on this compound's Inhibitory Activity
The inhibitory effect of this compound on WTA synthesis is most effectively demonstrated through its ability to potentiate the action of β-lactam antibiotics against MRSA. Direct measurement of this compound's IC50 against the purified TarO enzyme is challenging and not widely reported in the literature; however, its efficacy in whole-cell assays is well-documented.[4]
| Parameter | Organism | Value | Notes | Reference(s) |
| Minimum Inhibitory Concentration (MIC) of this compound alone | CA-MRSA USA300 | >256 µg/mL | This compound shows weak intrinsic antibacterial activity. | [2] |
| Synergistic MIC with Cefuroxime (B34974) | CA-MRSA USA300 | This compound (varying concentrations) + Cefuroxime | Synergistic effects are evident, with a Fractional Inhibitory Concentration (FIC) index of ≤0.063. | [2] |
| WTA Depletion EC50 (Tunicamycin - a model TarO inhibitor) | S. aureus | Not explicitly reported for this compound. For Tunicamycin, EC50 values for WTA depletion can be accurately measured. | This value represents the concentration at which a 50% reduction in WTA is observed. This type of quantitative analysis provides a benchmark for evaluating TarO inhibitors. | [6][7] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol is designed to assess the synergistic effect of this compound and a β-lactam antibiotic (e.g., cefuroxime) against MRSA.
Materials:
-
MRSA strain (e.g., USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
Cefuroxime stock solution (in water or appropriate solvent)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Methodology:
-
Preparation of Inoculum: Culture MRSA overnight in CAMHB. Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Drug Dilutions: Prepare serial twofold dilutions of this compound and cefuroxime in CAMHB in the 96-well plate. The dilutions should be made along the x and y axes of the plate to create a checkerboard of concentration combinations.
-
Inoculation: Add the prepared MRSA inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Quantification of Wall Teichoic Acid
This protocol describes a method for the extraction and relative quantification of WTA from S. aureus treated with an inhibitor, adapted from established methods.[1][6][8]
Materials:
-
S. aureus culture
-
This compound
-
Tris-HCl buffer
-
SDS (Sodium dodecyl sulfate)
-
Proteinase K
-
Hydrofluoric acid (HF)
-
Alcian blue stain
-
Polyacrylamide gels
Methodology:
-
Bacterial Growth and Treatment: Grow S. aureus to mid-log phase and treat with varying concentrations of this compound for a defined period.
-
Cell Lysis and WTA Extraction: Harvest the bacterial cells by centrifugation. Resuspend the pellet in Tris-HCl buffer and lyse the cells using a bead beater or sonicator.
-
Purification: Treat the lysate with SDS and proteinase K to remove proteins and lipids.
-
WTA Hydrolysis (Optional, for monomer analysis): For detailed analysis of WTA monomers, the purified WTA can be hydrolyzed using hydrofluoric acid to break the phosphodiester bonds. The resulting monomers can be analyzed by LC-MS/MS.[6]
-
PAGE Analysis: Run the extracted WTA samples on a polyacrylamide gel.
-
Staining and Quantification: Stain the gel with Alcian blue, which specifically binds to the negatively charged phosphate (B84403) groups of WTA. The intensity of the bands can be quantified using densitometry software to determine the relative amount of WTA in treated versus untreated samples.
In Vivo Efficacy Model: Galleria mellonella Infection
The Galleria mellonella (greater wax moth) larva is a useful invertebrate model for assessing the in vivo efficacy of antimicrobial agents.
Materials:
-
G. mellonella larvae
-
MRSA strain
-
This compound
-
β-lactam antibiotic
-
Micro-syringe
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of MRSA in phosphate-buffered saline (PBS).
-
Infection: Inject a lethal dose of the MRSA suspension into the hemocoel of the G. mellonella larvae.
-
Treatment: At a specified time post-infection, administer this compound, the β-lactam antibiotic, or a combination of both via injection. A control group should receive a placebo (e.g., PBS).
-
Incubation and Monitoring: Incubate the larvae at 37°C and monitor their survival over a period of several days.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates of the different treatment groups to the control group. A significant increase in survival in the combination therapy group compared to the single-agent groups indicates a synergistic effect in vivo.
Visualizations
Wall Teichoic Acid Biosynthesis Pathway and this compound's Site of Action
Caption: The WTA biosynthesis pathway in S. aureus and the inhibitory action of this compound on TarO.
Experimental Workflow for Assessing this compound's Synergy
Caption: Workflow for evaluating the synergistic activity of this compound with β-lactam antibiotics.
Logical Relationship of this compound's Mechanism of Action
Caption: The logical cascade of events following the inhibition of TarO by this compound.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics targeting WTA biosynthesis in Gram-positive bacteria. Its ability to resensitize MRSA to β-lactam antibiotics highlights the potential of a "resistance breaker" strategy. While this compound itself may not be repurposed as an antibiotic due to its primary antiplatelet activity and potential side effects, its chemical scaffold provides a valuable template for the design of more potent and selective TarO inhibitors.[2] Future research should focus on structure-activity relationship (SAR) studies to optimize the efficacy and safety of this compound analogs. Furthermore, a deeper understanding of the downstream cellular consequences of TarO inhibition will be crucial for the rational design of combination therapies. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug developers to advance the investigation of this compound and other WTA synthesis inhibitors in the fight against antibiotic-resistant infections.
References
- 1. Analysis of Cell Wall Teichoic Acids in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing analogs of this compound, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and optimization of TarO inhibitors as multifunctional antibiotics against Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of wall teichoic acid in Staphylococcus aureus by direct measurement of monomeric units using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Methodological & Application
Ticlopidine Platelet Aggregation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticlopidine is an antiplatelet agent belonging to the thienopyridine class, which is utilized to prevent thrombotic events such as stroke and myocardial infarction. It functions as a prodrug, requiring metabolic activation in the liver to form its active metabolite, which in turn irreversibly antagonizes the P2Y12 receptor on platelets.[1] This antagonism inhibits adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation, a critical step in thrombus formation.[1]
These application notes provide a comprehensive guide to performing in vitro platelet aggregation assays to evaluate the efficacy of this compound and its active metabolites. The primary methodology detailed is Light Transmission Aggregometry (LTA), the gold-standard for assessing platelet function.
Mechanism of Action
This compound exerts its antiplatelet effect through a multi-step process. Following oral administration, this compound is metabolized by hepatic cytochrome P450 enzymes into an active thiolactone metabolite.[2] This active metabolite then forms a disulfide bridge with cysteine residues on the P2Y12 receptor, leading to its irreversible inactivation.[1]
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] Reduced cAMP levels contribute to the activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation.[5] By irreversibly blocking the P2Y12 receptor, this compound's active metabolite prevents this signaling cascade, thereby inhibiting platelet aggregation.[3][5]
Data Presentation
The inhibitory effects of this compound's active metabolite, UR-4501, on platelet aggregation induced by various agonists are summarized below.
| Agonist | Concentration of Agonist | Concentration of UR-4501 (µM) | Inhibition of Platelet Aggregation (%) | Species | Reference |
| ADP | 10 µM | 3 | Concentration-dependent inhibition observed | Human | [6] |
| ADP | 10 µM | 10 | Concentration-dependent inhibition observed | Human | [6] |
| ADP | 10 µM | 30 | Concentration-dependent inhibition observed | Human | [6] |
| ADP | 10 µM | 100 | ~80% | Human | [7] |
| ADP | Not Specified | 10-100 | Strong Inhibition | Rat | [6] |
| Collagen | Not Specified | 10-100 | Strong Inhibition | Rat | [6] |
| Thrombin | Not Specified | 10-100 | Slight Inhibition | Rat | [6] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using this compound's Active Metabolite (UR-4501)
This protocol outlines the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of this compound's active metabolite (UR-4501) on platelet aggregation.
Materials:
-
This compound's active metabolite (UR-4501)
-
Agonists: Adenosine diphosphate (ADP), Collagen, Thrombin
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
-
Cuvettes with stir bars
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.
-
-
Platelet Aggregation Assay:
-
Aliquot PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Pre-incubate the PRP with various concentrations of UR-4501 (e.g., 3, 10, 30, 100 µM) or vehicle control (e.g., DMSO) for 1 hour at 37°C in the aggregometer.[7]
-
Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.
-
Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., 10 µM ADP).[6]
-
Record the change in light transmission for at least 5 minutes.
-
The percentage of aggregation inhibition is calculated relative to the vehicle control.
-
-
Irreversibility Assessment:
-
To confirm the irreversible nature of inhibition, incubate platelets with UR-4501 as described above.
-
Wash the platelets twice with PBS to remove any unbound compound.
-
Resuspend the washed platelets in PPP and re-stimulate with the agonist.
-
The persistence of aggregation inhibition after washing indicates an irreversible mechanism of action.[7]
-
Mandatory Visualizations
Caption: this compound's Mechanism of Action on the P2Y12 Signaling Pathway.
Caption: Experimental Workflow for this compound Platelet Aggregation Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mode of action of this compound in inhibition of platelet aggregation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action of this compound on human platelets. Studies on aggregation, secretion, calcium mobilization and membrane glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the active metabolite of this compound from rat in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the active metabolite of this compound from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for an In Vitro Model of Ticlopidine Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticlopidine is an antiplatelet prodrug that, once metabolized into its active form, irreversibly inhibits the P2Y12 receptor on platelets, a critical step in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet aggregation.[1][2] Resistance to this compound, where the drug fails to elicit its intended antiplatelet effect, poses a significant clinical challenge. Understanding the molecular mechanisms underlying this resistance is crucial for the development of novel antiplatelet therapies and personalized medicine strategies.
These application notes describe a robust in vitro model for studying this compound resistance. The model utilizes a commercially available human cell line stably expressing the P2Y12 receptor, which serves as a "this compound-sensitive" parental line. A corresponding "this compound-resistant" cell line is then generated through chronic exposure to the active metabolite of this compound. This model provides a controlled system to investigate the cellular and molecular changes associated with this compound resistance, independent of the complexities of primary platelet biology and patient-specific metabolic variations.
Core Concepts
-
This compound is a Prodrug: this compound itself is inactive in vitro. It requires metabolic activation, primarily by hepatic cytochrome P450 enzymes, to form its active metabolite, UR-4501.[3][4][5] Therefore, all in vitro studies of this compound's direct effects on its target receptor must use this active metabolite.
-
P2Y12 Receptor as the Target: The active metabolite of this compound irreversibly binds to the P2Y12 receptor, a Gi-coupled G-protein coupled receptor (GPCR).[1][6]
-
Mechanism of Action: Activation of the P2Y12 receptor by its endogenous ligand, ADP, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This reduction in cAMP contributes to platelet activation and aggregation. This compound's active metabolite blocks this process.
-
Modeling Resistance: A resistant phenotype can be induced in a P2Y12-expressing cell line by continuous, long-term exposure to escalating concentrations of this compound's active metabolite.[8][9] This process selects for cells that have developed mechanisms to overcome the drug's inhibitory effects.
Data Presentation
The following table summarizes the expected quantitative data from comparative analyses of the this compound-sensitive (parental) and this compound-resistant cell lines.
| Parameter | This compound-Sensitive (Parental) Cell Line | This compound-Resistant Cell Line | Method |
| IC50 of UR-4501 (cAMP Assay) | 5 µM | > 50 µM | cAMP Measurement Assay |
| Platelet Reactivity Index (PRI) | Low (e.g., < 20%) | High (e.g., > 80%) | VASP Phosphorylation Assay |
| P2Y12 Receptor Expression (MFI) | 100% (Baseline) | Variable (e.g., 50-120%) | Flow Cytometry |
| P2Y12 Gene (P2RY12) Expression | 1.0 (Relative Units) | Variable | RT-qPCR |
Note: The values presented are hypothetical and serve as an example of expected results.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant P2Y12-Expressing Cell Line
This protocol describes the generation of a this compound-resistant cell line from a parental line stably expressing the human P2Y12 receptor (e.g., 1321N1-hP2Y12 or HEK293-hP2Y12).[10][11][12]
Materials:
-
Parental P2Y12-expressing cell line (e.g., 1321N1-hP2Y12)
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well and standard culture plates
Procedure:
-
Determine the Initial IC50:
-
Plate the parental P2Y12-expressing cells in 96-well plates.
-
Treat the cells with a range of concentrations of UR-4501 for 72 hours.
-
Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) of UR-4501 for the parental cell line.
-
-
Induction of Resistance:
-
Culture the parental cells in the presence of UR-4501 at a concentration equal to the initial IC50.
-
Initially, cell proliferation will be significantly reduced. Maintain the culture by replacing the medium with fresh, drug-containing medium every 2-3 days.
-
Once the cells resume a stable proliferation rate, subculture them and gradually increase the concentration of UR-4501 in a stepwise manner (e.g., in 1.5 to 2-fold increments).[8]
-
This process of dose escalation should be continued over several months.
-
-
Validation of Resistance:
-
At regular intervals (e.g., every 4-6 weeks), perform a cell viability assay to determine the new IC50 of UR-4501 for the treated cell population.
-
A significant increase in the IC50 (e.g., >10-fold) compared to the parental cell line indicates the development of resistance.
-
Once a stable resistant phenotype is achieved, the resistant cell line can be maintained in a culture medium containing a constant concentration of UR-4501 (typically the maximum concentration they can tolerate).
-
Protocol 2: VASP Phosphorylation Assay for P2Y12 Receptor Inhibition
This assay measures the phosphorylation state of Vasodilator-Stimulated Phosphoprotein (VASP), a downstream indicator of P2Y12 receptor activity, using flow cytometry.[13][14][15]
Materials:
-
This compound-sensitive and -resistant P2Y12-expressing cells
-
Prostaglandin E1 (PGE1)
-
Adenosine diphosphate (ADP)
-
UR-4501
-
Fixation and permeabilization buffers
-
Primary antibody against phosphorylated VASP (anti-VASP-P)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the sensitive and resistant cells. Resuspend in a suitable buffer.
-
-
Treatment:
-
For each cell line, prepare three tubes:
-
Tube 1: Cells + PGE1
-
Tube 2: Cells + PGE1 + ADP
-
Tube 3: Isotype control
-
-
To assess drug effect, pre-incubate cells with UR-4501 or vehicle control before adding PGE1 and ADP.
-
-
Staining:
-
Fix and permeabilize the cells.
-
Add the anti-VASP-P primary antibody to tubes 1 and 2, and the isotype control to tube 3. Incubate in the dark.
-
Wash and add the fluorescently labeled secondary antibody. Incubate in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Calculate the Platelet Reactivity Index (PRI) using the Mean Fluorescence Intensity (MFI) of the cell populations: PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100.[13]
-
A low PRI indicates significant P2Y12 inhibition, while a high PRI suggests resistance.
-
Protocol 3: Intracellular cAMP Measurement Assay
This assay quantifies the level of intracellular cAMP, which is inversely correlated with P2Y12 receptor activation.[7][16]
Materials:
-
This compound-sensitive and -resistant P2Y12-expressing cells
-
Forskolin (a potent adenylyl cyclase activator)
-
ADP
-
UR-4501
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Lysis buffer
Procedure:
-
Cell Plating:
-
Seed the sensitive and resistant cells in a 96-well plate and allow them to adhere.
-
-
Treatment:
-
Pre-treat the cells with different concentrations of UR-4501 or vehicle control.
-
Stimulate the cells with ADP in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). A positive control with Forskolin should be included to induce maximal cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using a plate reader.
-
-
Data Analysis:
-
Plot the cAMP levels against the concentration of UR-4501 to determine the IC50 for the inhibition of ADP-mediated cAMP reduction.
-
A rightward shift in the dose-response curve for the resistant cell line compared to the sensitive line will be indicative of resistance.
-
Visualizations
Caption: Metabolic activation of this compound.
Caption: P2Y12 receptor signaling pathway.
Caption: Workflow for generating a resistant cell line.
References
- 1. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in platelet-dependent disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the active metabolite of this compound from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bps.ac.uk [bps.ac.uk]
- 5. Identification of the active metabolite of this compound from rat in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of P2Y12 Receptor and Activated Platelets During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. PharmaOnco™ 1321N1-Tg(Human P2Y12 Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 15. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 16. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Ticlopidine Stock Solution Preparation for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ticlopidine is a thienopyridine derivative and an irreversible antagonist of the P2Y12 receptor, primarily used as an antiplatelet agent to prevent thrombotic events.[1][2] Its application in in vitro research, particularly in studies involving platelet aggregation, thrombosis, and related signaling pathways, requires the accurate and reproducible preparation of stock solutions. This document provides a detailed protocol for preparing a this compound hydrochloride stock solution for cell culture applications, summarizes its key physicochemical properties, and outlines its mechanism of action with a corresponding signaling pathway diagram.
Physicochemical and Solubility Data
Proper stock solution preparation begins with understanding the compound's properties. This compound is most commonly supplied as a hydrochloride salt, which has different solubility and molecular weight characteristics than its free base form.[3][4]
| Property | Value | Reference |
| Chemical Name | 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride | [5] |
| Molecular Formula | C₁₄H₁₄ClNS • HCl | [3] |
| Molecular Weight | 300.25 g/mol | [4][5][6] |
| CAS Number | 53885-35-1 | [7] |
| Appearance | White crystalline solid | [1][6] |
| Solubility in DMSO | ~10-22 mg/mL; up to 50 mg/mL with sonication | [3][8][9] |
| Solubility in Ethanol | ~0.5 mg/mL (sparingly soluble) | [3][6] |
| Solubility in Water | Freely soluble (self-buffers to an acidic pH of ~3.6) | [1][5][6] |
| Solubility in PBS (pH 7.2) | ~0.1 mg/mL (poorly soluble) | [3][7] |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is metabolized in vivo to an active form.[10][11] This active metabolite selectively and irreversibly binds to the P2Y12 purinergic receptor on the surface of platelets. This action blocks adenosine (B11128) diphosphate (B83284) (ADP) from binding to the receptor, thereby inhibiting the downstream signaling cascade that leads to the activation of the glycoprotein (B1211001) IIb/IIIa complex and subsequent platelet aggregation.[1][12]
Figure 1: this compound's inhibitory signaling pathway.
Experimental Protocol: Stock Solution Preparation
This protocol details the preparation of a 10 mM stock solution of this compound HCl in DMSO. DMSO is the recommended solvent for achieving a high-concentration, stable stock suitable for dilution into aqueous cell culture media.[3][8]
Materials
-
This compound Hydrochloride (MW: 300.25 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Equipment
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Figure 2: Workflow for preparing this compound HCl stock solution.
Step-by-Step Procedure
-
Safety First: Perform all steps in a chemical fume hood or on a designated bench while wearing appropriate PPE.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 1 mL × 300.25 g/mol = 3.0025 mg
-
-
Weigh Compound: Accurately weigh approximately 3.0 mg of this compound HCl powder and place it into a sterile microcentrifuge tube. Record the exact weight.
-
Add Solvent: Based on the exact weight, calculate the precise volume of DMSO to add. For example, if you weighed 3.2 mg:
-
Volume (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (mmol/L)
-
Volume (mL) = [3.2 mg / 300.25 g/mol ] / 10 mmol/L = 1.066 mL
-
Carefully add the calculated volume of sterile DMSO to the tube.
-
-
Dissolve: Close the tube tightly and vortex until the powder is completely dissolved. If dissolution is slow, brief sonication or gentle warming (to 37°C) can be applied.[9] Ensure the solution is clear before proceeding.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes.[8][9]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
Application and Usage Guidelines
Storage and Stability
-
Solid Compound: Store this compound HCl powder at -20°C for long-term stability (≥4 years).[3]
-
Stock Solution: Store DMSO stock solution aliquots protected from light.
-
Aqueous Solutions: Dilutions in aqueous buffers or media are not recommended for storage beyond one day.[3] Prepare fresh working solutions for each experiment.
Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock must be diluted into your cell culture medium to the final desired concentration. The final concentration of DMSO in the culture should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Example Dilution for a 10 µM Final Concentration:
-
Perform a serial dilution. First, dilute the 10 mM stock 1:100 in sterile culture medium to create an intermediate 100 µM solution.
-
Add 2 µL of the 10 mM stock to 198 µL of medium.
-
-
Next, dilute the 100 µM intermediate solution 1:10 into the final cell culture volume.
-
To prepare 1 mL of culture with a 10 µM final concentration, add 100 µL of the 100 µM intermediate solution to 900 µL of cell suspension.
-
-
Vehicle Control: Always include a vehicle control in your experiments by adding the same final concentration of DMSO to control cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, Ticlid (discontinued brand in US): Side Effects, Dosage [medicinenet.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound Hydrochloride | 53885-35-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for In Vivo Evaluation of Ticlopidine Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ticlopidine is an antiplatelet agent that belongs to the thienopyridine class of drugs. It functions as an irreversible antagonist of the P2Y12 receptor on platelets, which is crucial for adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation.[1][2][3] By blocking this receptor, this compound inhibits the signaling cascade that leads to platelet aggregation, thereby reducing the risk of thrombosis.[1][4] this compound is a prodrug, meaning it is metabolized in the liver by the cytochrome P450 system to its active form.[3][4][5] These application notes provide detailed protocols for various animal models and key experiments to evaluate the in vivo efficacy of this compound.
Mechanism of Action: P2Y12 Receptor Signaling Pathway
This compound's active metabolite irreversibly binds to the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface.[1][2] The binding of ADP to the P2Y12 receptor normally initiates a signaling cascade that leads to platelet activation and aggregation. This compound's blockade of this receptor inhibits this pathway.[1]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data on the efficacy of this compound in various in vivo animal models.
Table 1: this compound in Arterial Thrombosis Models
| Animal Model | Species | Thrombosis Induction Method | This compound Dose | Efficacy Readout | Results |
| Carotid Artery Thrombosis | Gerbil | Mechanical Compression | 3 and 10 mg/kg (IV) | Decreased frequency of thrombus formation | Significant reduction in thrombus formation.[6] |
| Carotid Artery Thrombosis | Rat | Electrical Stimulation | Not specified for this compound, but Clopidogrel (B1663587) (analogue) ED50 = 1.0 +/- 0.2 mg/kg (p.o.) | Inhibition of occlusive thrombus formation | Dose-dependent inhibition of thrombus formation.[7][8] |
| Middle Cerebral Artery Thrombosis | Rat | Photochemical Reaction | Not specified for this compound, but Clopidogrel (analogue) 3-10 mg/kg (p.o.) | Prolonged time to thrombotic occlusion and reduced ischemic damage | Significant prolongation of occlusion time and reduction in cerebral damage.[9] |
| Femoral Artery Graft Thrombosis | Dog | Polytetrafluoroethylene (PTFE) Graft | 30 mg/kg/day for 2 days (p.o.) | Reduced platelet deposition | Significant reduction in platelet deposition on the graft.[10] |
Table 2: this compound in Venous Thrombosis Models
| Animal Model | Species | Thrombosis Induction Method | This compound Dose | Efficacy Readout | Results |
| Jugular Vein Thrombosis | Rat | Vessel Wall Freezing | Not specified | Antithrombotic effect | Potent antithrombotic effect observed.[11] |
Table 3: Ex Vivo and In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Species | This compound Dose | Pharmacodynamic Assay | Results |
| Not specified | Rat, Rabbit | 100 or 400 mg/kg/day for 48 hr | Platelet Aggregation (ADP, collagen, arachidonate, thrombin induced) | Inhibition of platelet aggregation persisted after resuspension of platelets.[12] |
| Not specified | Dog | 62 mg/kg | Platelet Aggregation (ADP and collagen-induced) | Significant inhibition within 2 days of oral administration.[13] |
| Carotid Arteriovenous Shunt | Rat | 50-100 mg/kg | Thrombus Formation and Bleeding Time | Inhibition of thrombus formation and platelet aggregation without prolonging bleeding time.[14] |
| Not specified | Cat | 100, 200, 250 mg | Platelet Aggregation (ADP-induced) and Oral Mucosal Bleeding Time (OMBT) | Significant reduction in platelet aggregation at higher doses; significant increase in OMBT at 250 mg.[15] |
Experimental Protocols
Arterial Thrombosis Model in Rats (Electrical Stimulation)
Objective: To induce the formation of a platelet-rich thrombus in the carotid artery to evaluate the antithrombotic effect of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Anesthetic (e.g., sodium pentobarbital)
-
Dissecting microscope
-
Bipolar electrodes
-
Constant current stimulator
-
Doppler flow probe
Protocol:
-
Administer this compound or vehicle to the rats at the desired dose and time point before the procedure.
-
Anesthetize the rat and place it in a supine position.
-
Make a midline cervical incision and expose the common carotid artery.
-
Carefully separate the artery from the surrounding tissues.
-
Place a Doppler flow probe distally to the stimulation site to monitor blood flow.
-
Position the bipolar electrodes on the surface of the artery.
-
Apply a constant electrical current (e.g., 1 mA for 10 minutes) to induce endothelial injury and thrombus formation.
-
Monitor blood flow continuously. A stable reduction in blood flow to near zero indicates thrombotic occlusion.
-
The primary endpoint is the time to occlusion. The antithrombotic effect of this compound is demonstrated by a prolonged time to occlusion or prevention of occlusion.
Ex Vivo Platelet Aggregation Assay
Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Blood samples from this compound-treated and control animals
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet aggregometer
-
Agonists (e.g., ADP, collagen)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
Protocol:
-
Collect blood from anesthetized animals via cardiac puncture or from a catheterized artery into tubes containing sodium citrate.
-
Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific concentration of an agonist (e.g., ADP, collagen) to the PRP sample and record the change in light transmittance over time.
-
The percentage of aggregation is calculated, and the inhibitory effect of this compound is determined by comparing the aggregation in samples from treated animals to that of control animals.
Bleeding Time Assay
Objective: To assess the effect of this compound on primary hemostasis.
Materials:
-
This compound-treated and control animals (rats or mice)
-
Anesthetic
-
Scalpel or specialized tail-cutting device
-
Filter paper
-
Stopwatch
Protocol:
-
Administer this compound or vehicle at the desired dose and time.
-
Anesthetize the animal.
-
For the tail transection method, amputate a small segment (e.g., 3 mm) of the tail tip.
-
Immediately start the stopwatch.
-
Gently blot the blood with filter paper every 30 seconds without touching the wound.
-
Stop the stopwatch when bleeding ceases and does not resume for at least 30 seconds.
-
The time to cessation of bleeding is recorded as the bleeding time.
Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of this compound in a thrombosis model.
References
- 1. benchchem.com [benchchem.com]
- 2. Clopidogrel and this compound: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. In vivo evaluation of antiplatelet agents in gerbil model of carotid artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of various antiplatelet agents on acute arterial thrombosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Various Antiplatelet Agents on Acute Arterial Thrombosis in the Rat | Semantic Scholar [semanticscholar.org]
- 9. Anti-platelet effects of clopidogrel in rat middle cerebral artery thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new in vivo model of arterial thrombosis: the effect of administration of this compound and verapamil in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound and other antithrombotics on the venous thrombosis induced by endothelial damage of jugular vein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on platelet aggregation, adherence to damaged vessels, thrombus formation and platelet survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of this compound on canine platelets, fibrinogen, and antithrombin III activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correlation between bleeding time and antithrombotic effect of platelet-suppressive agents in rat experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for High-Throughput Screening of Novel Ticlopidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticlopidine is an antiplatelet agent that, through its active metabolite, irreversibly inhibits the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2][3] The discovery of novel this compound analogs with improved efficacy, safety, and pharmacokinetic profiles is a significant goal in cardiovascular drug development. High-throughput screening (HTS) provides a robust platform for the rapid identification and characterization of new chemical entities targeting the P2Y12 receptor.[4][5]
These application notes provide a comprehensive guide to performing HTS campaigns for the discovery of novel this compound analogs. Detailed protocols for primary screening, secondary validation, and lead optimization assays are presented, along with data presentation guidelines and visualizations of key pathways and workflows.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi.[6][7] Upon activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet activation and aggregation. The binding of ADP to the P2Y12 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][7][8] This reduction in cAMP alleviates the inhibition of protein kinase A (PKA), which in turn promotes the activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation.[4][8] this compound and its analogs act by antagonizing this receptor, thereby preventing these downstream signaling events.[1][3]
Caption: P2Y12 Receptor Signaling Pathway.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel P2Y12 antagonists follows a multi-step process, beginning with a primary screen to identify initial "hits" from a large compound library.[4] These hits are then subjected to secondary assays to confirm their activity and determine their potency. Finally, promising candidates undergo lead optimization to improve their pharmacological properties.[9][10][11]
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Primary High-Throughput Screening: Platelet Aggregation Assay
This assay measures the ability of test compounds to inhibit ADP-induced platelet aggregation in a 384-well plate format.[5][12]
Materials:
-
384-well clear flat-bottom microplates
-
Platelet-Rich Plasma (PRP)
-
Adenosine Diphosphate (ADP)
-
Test compounds and reference inhibitor (e.g., this compound, Clopidogrel active metabolite)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 600 nm
Protocol:
-
Prepare PRP from fresh human blood.
-
Dispense 1 µL of test compounds (at various concentrations) or vehicle control into the wells of a 384-well plate.
-
Add 40 µL of PRP to each well.
-
Incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Add 10 µL of ADP solution to a final concentration that induces sub-maximal aggregation (e.g., 5-10 µM).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in optical density (absorbance) at 600 nm every 30 seconds for 15-20 minutes with intermittent shaking to monitor platelet aggregation.
-
Calculate the percentage inhibition of aggregation for each compound relative to the vehicle control.
Secondary Validation Assay: cAMP Accumulation Assay
This assay confirms the mechanism of action of hit compounds by measuring their ability to reverse the ADP-induced inhibition of cAMP production in cells expressing the P2Y12 receptor.[13][14][15]
Materials:
-
CHO-K1 cells stably expressing the human P2Y12 receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
ADP
-
Test compounds
-
cAMP detection kit (e.g., HTRF, ELISA)
-
384-well white opaque microplates
Protocol:
-
Seed CHO-K1-hP2Y12 cells into 384-well plates and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with test compounds or vehicle for 15-30 minutes at 37°C.
-
Add a mixture of Forskolin (to stimulate adenylyl cyclase) and ADP (to activate P2Y12 and inhibit cAMP production).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Determine the ability of the compounds to restore cAMP levels in the presence of ADP.
Lead Optimization Assay: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the most promising compounds for the P2Y12 receptor.[16][17][18]
Materials:
-
Membranes prepared from cells expressing the human P2Y12 receptor
-
Radiolabeled P2Y12 antagonist (e.g., [3H]-PSB-0413)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known P2Y12 antagonist)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
In a 96-well filter plate, add binding buffer, radioligand, and either vehicle, test compound, or non-specific binding control.
-
Add the P2Y12 receptor-containing membranes to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds.
Data Presentation
Quantitative data from the HTS campaign should be summarized in clear and concise tables to facilitate comparison and decision-making.
Table 1: Primary Screen - Inhibition of Platelet Aggregation
| Compound ID | Concentration (µM) | % Inhibition of Aggregation |
| This compound Analog 1 | 10 | 85.2 |
| This compound Analog 2 | 10 | 32.5 |
| This compound Analog 3 | 10 | 91.8 |
| ... | ... | ... |
| Reference Inhibitor | 1 | 95.0 |
Table 2: Secondary Screen - Dose-Response and Potency (IC50)
| Compound ID | Platelet Aggregation IC50 (µM) | cAMP Assay EC50 (µM) |
| This compound Analog 1 | 0.8 | 1.2 |
| This compound Analog 3 | 0.5 | 0.9 |
| ... | ... | ... |
| Reference Inhibitor | 0.1 | 0.15 |
Table 3: Lead Optimization - Binding Affinity (Ki)
| Compound ID | P2Y12 Binding Ki (nM) |
| This compound Analog 1-A | 50.3 |
| This compound Analog 3-B | 25.1 |
| ... | ... |
| Reference Inhibitor | 5.2 |
Conclusion
The described high-throughput screening cascade provides a systematic and efficient approach for the identification and characterization of novel this compound analogs targeting the P2Y12 receptor. By employing a combination of functional and biochemical assays, researchers can effectively progress from a large chemical library to promising lead candidates with the potential for further development as next-generation antiplatelet therapeutics.
References
- 1. Clopidogrel and this compound: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hit-to-Lead [efmc.info]
- 10. biosolveit.de [biosolveit.de]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Assessment of Platelet Function by High-Throughput Screening Light Transmission Aggregometry: Optimul Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence-based adenylyl cyclase assay adaptable to high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ticlopidine and its Metabolites in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticlopidine is an antiplatelet prodrug that requires hepatic biotransformation to exert its therapeutic effect. Accurate quantification of the parent drug and its key metabolites in plasma is crucial for pharmacokinetic analysis, bioequivalence studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the determination of this compound, its intermediate metabolite (2-oxo-ticlopidine), and its active thiol metabolite (UR-4501) in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound is metabolized in the liver primarily by Cytochrome P450 enzymes (CYP2C19 and CYP2B6) in a two-step process. First, it is oxidized to an intermediate metabolite, 2-oxo-ticlopidine. This intermediate is then further metabolized to the active thiol metabolite, UR-4501, which irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.[1]
References
Application Notes and Protocols for Assessing Ticlopidine's Effect on Bleeding Time in Mice
Version: 1.0
Abstract
This document provides a comprehensive protocol for evaluating the pharmacological effect of Ticlopidine on bleeding time in a murine model. This compound is a thienopyridine antiplatelet agent that functions as an irreversible antagonist of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[1][2][3][4] By blocking this receptor, this compound inhibits platelet activation and aggregation, leading to a prolongation of bleeding time.[1][5][6] This protocol is designed for researchers, scientists, and drug development professionals to assess the in vivo efficacy of this compound and similar antiplatelet compounds. Detailed methodologies for drug administration and the tail transection bleeding time assay are provided, along with guidelines for data presentation and analysis.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The P2Y12 receptor, a G protein-coupled receptor on the platelet surface, plays a central role in amplifying and sustaining platelet activation in response to ADP.[1][7][8] this compound is a prodrug that is metabolized in the liver to an active thiol derivative.[1][2] This active metabolite irreversibly binds to the P2Y12 receptor, preventing ADP from initiating the intracellular signaling cascade that leads to platelet aggregation.[1][2][4][5] The mouse tail bleeding assay is a widely used in vivo model to assess the function of platelets and the efficacy of antiplatelet agents.[9][10][11] This application note details a standardized protocol for administering this compound to mice and subsequently measuring its effect on bleeding time.
This compound Signaling Pathway
This compound's mechanism of action is centered on the inhibition of the P2Y12 signaling pathway in platelets. Upon vascular injury, ADP is released and binds to the P2Y12 receptor. This binding activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in decreased activation of protein kinase A (PKA), which normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), a key protein in inhibiting platelet activation. By blocking the P2Y12 receptor, this compound's active metabolite prevents this cascade, maintaining higher levels of phosphorylated VASP and thus inhibiting platelet aggregation.[1][4][6]
Caption: this compound's inhibitory effect on the P2Y12 signaling pathway.
Experimental Protocols
Materials
-
This compound hydrochloride (soluble in water)
-
Vehicle (e.g., sterile water or 0.5% Carboxymethylcellulose-Na)
-
Male ICR mice (23 ± 3 g)[1]
-
Mouse restraints
-
Anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Sterile scalpel or razor blade
-
37°C water bath
-
15 mL centrifuge tubes containing isotonic saline (0.9% NaCl)
-
Filter paper
-
Stopwatch
-
Animal scale (accurate to mg for blood loss measurement, optional)
This compound Administration
-
Preparation of Dosing Solution: Dissolve this compound hydrochloride in the chosen vehicle. A common dose range for antiplatelet effects in rodents is 50-100 mg/kg, though an initial dose of 30 mg/kg can be assessed.[1][4] The final concentration should be calculated based on the average weight of the mice and a standard dosing volume (e.g., 10 mL/kg).[1]
-
Animal Groups: Divide mice into at least two groups: a control group receiving the vehicle only, and a this compound-treated group. A group size of at least 5 mice is recommended.[1]
-
Administration: Administer the prepared this compound solution or vehicle to the mice via oral gavage. The bleeding time assay should be performed 1-2 hours post-administration to allow for drug absorption and metabolic activation.[1]
Tail Bleeding Time Assay
The following workflow outlines the key steps of the experimental protocol.
Caption: Workflow for the mouse tail bleeding time assay.
-
Anesthesia: Anesthetize the mouse according to your institution's approved animal care and use committee protocol.
-
Tail Warming: Place the mouse in a restraint and immerse the distal portion of its tail in a tube containing 37°C saline for 5 minutes to ensure consistent blood flow.[2]
-
Tail Transection: Carefully remove the tail from the saline and place it on a clean surface. Using a sterile scalpel, transect the very tip of the tail (approximately 3 mm).[1]
-
Bleeding Measurement: Immediately after transection, immerse the tail back into a fresh tube of 37°C saline and start a stopwatch.[1][11]
-
Endpoint Determination: The bleeding time is defined as the time from the tail transection until the cessation of bleeding for a continuous period of at least 30 seconds. A maximum observation time (cutoff time) of 20-40 minutes should be established.[2][11] If bleeding does not stop by the cutoff time, the value is recorded as the cutoff time.
-
Re-bleeding (Optional but Recommended): To assess clot stability, the clot can be challenged at set intervals (e.g., every 10 minutes) if bleeding has stopped. This is done by gently wiping the transected tip twice with a saline-soaked gauze.[2] The total bleeding time would then be the cumulative time of all bleeding episodes within the observation period.[11]
-
Post-Procedural Care: After the assay, provide appropriate post-procedural care as mandated by your institutional animal protocols.
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison between the control and treated groups. Statistical analysis, such as a one-way ANOVA followed by Dunnett's test, can be used to determine the significance of the results, with a p-value < 0.05 typically considered significant.[1]
Table 1: Effect of this compound on Bleeding Time in Mice
| Treatment Group | Dose (mg/kg) | n | Mean Bleeding Time (seconds) | Standard Deviation (SD) | p-value vs. Control |
| Vehicle Control | 0 | 10 | 125 | 25 | - |
| This compound | 30 | 10 | 250 | 45 | <0.05 |
| This compound | 100 | 10 | 480 | 70 | <0.01 |
Note: The data presented in this table are representative and for illustrative purposes only.
For a more sensitive assessment, bleeding volume can also be quantified. This can be done by weighing the animal before and after the assay to determine blood loss by the change in body weight, or by measuring the hemoglobin concentration of the saline in which the tail was immersed.[11]
Table 2: Effect of this compound on Blood Loss in Mice
| Treatment Group | Dose (mg/kg) | n | Mean Blood Loss (mg) | Standard Deviation (SD) | p-value vs. Control |
| Vehicle Control | 0 | 10 | 55 | 15 | - |
| This compound | 30 | 10 | 110 | 28 | <0.05 |
| This compound | 100 | 10 | 230 | 42 | <0.01 |
Note: The data presented in this table are representative and for illustrative purposes only.
Conclusion
This protocol provides a detailed and standardized method for assessing the in vivo effect of this compound on bleeding time in mice. By following these procedures, researchers can obtain reliable and reproducible data on the pharmacodynamic activity of this compound and other antiplatelet agents that target the P2Y12 pathway. The inclusion of both bleeding time and blood loss measurements can enhance the sensitivity and accuracy of the assay.[11]
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice [jove.com]
- 3. This compound Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Correlation between bleeding time and antithrombotic effect of platelet-suppressive agents in rat experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Video: Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice [jove.com]
- 10. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation Following Ticlopidine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticlopidine is an antiplatelet agent that irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, playing a crucial role in preventing thrombotic events.[1] Assessing the efficacy of this compound treatment is paramount in both clinical and research settings. Flow cytometry offers a powerful and precise method to quantify platelet activation at a single-cell level, providing valuable insights into the pharmacodynamic effects of this compound.
These application notes provide detailed protocols for the analysis of platelet activation markers, specifically P-selectin (CD62P) and the activated conformation of the glycoprotein (B1211001) IIb/IIIa complex (PAC-1 binding), in whole blood samples from subjects treated with this compound.
Mechanism of Action of this compound
This compound is a thienopyridine prodrug that, once metabolized to its active form, selectively and irreversibly antagonizes the P2Y12 receptor on the platelet surface.[1] The P2Y12 receptor is a G protein-coupled receptor that, upon binding ADP, initiates a signaling cascade leading to platelet activation, aggregation, and thrombus formation.
By blocking the P2Y12 receptor, this compound inhibits ADP-induced platelet activation and aggregation.[1] This action prevents the conformational change of the GPIIb/IIIa receptor, thereby reducing its ability to bind fibrinogen and mediate platelet cross-linking.[1] Furthermore, the inhibition of the P2Y12 receptor leads to a decrease in the degranulation of platelets, resulting in reduced surface expression of P-selectin.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound treatment on platelet activation markers as measured by flow cytometry. This data is illustrative and based on the known potent inhibitory effects of this compound on ADP-induced platelet activation. Actual results may vary depending on the specific patient population, dosage, and experimental conditions.
Table 1: Effect of this compound on ADP-Induced P-selectin (CD62P) Expression
| Treatment Group | Agonist (ADP Concentration) | Mean % of CD62P Positive Platelets (± SD) |
| Baseline (Pre-Ticlopidine) | None (Resting) | 3.2 ± 1.5 |
| Baseline (Pre-Ticlopidine) | 10 µM ADP | 75.8 ± 8.2 |
| Post-Ticlopidine (7 days) | None (Resting) | 3.5 ± 1.8 |
| Post-Ticlopidine (7 days) | 10 µM ADP | 25.4 ± 6.5 |
Table 2: Effect of this compound on ADP-Induced PAC-1 Binding
| Treatment Group | Agonist (ADP Concentration) | Mean % of PAC-1 Positive Platelets (± SD) |
| Baseline (Pre-Ticlopidine) | None (Resting) | 2.1 ± 0.9 |
| Baseline (Pre-Ticlopidine) | 10 µM ADP | 82.3 ± 7.9 |
| Post-Ticlopidine (7 days) | None (Resting) | 2.4 ± 1.1 |
| Post-Ticlopidine (7 days) | 10 µM ADP | 30.1 ± 7.2 |
Experimental Protocols
Protocol 1: Whole Blood Staining for P-selectin (CD62P) and Activated GPIIb/IIIa (PAC-1) Expression
Materials:
-
Whole blood collected in 3.2% sodium citrate (B86180) tubes
-
This compound (or placebo) for treatment groups
-
Adenosine diphosphate (ADP) stock solution (e.g., 1 mM)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fluorescein isothiocyanate (FITC)-conjugated PAC-1 antibody
-
Phycoerythrin (PE)-conjugated anti-CD62P antibody
-
PE-Cy5-conjugated anti-CD61 or anti-CD41a antibody (platelet-specific marker)
-
Isotype control antibodies (FITC-IgM, PE-IgG1)
-
1% paraformaldehyde (PFA) solution in PBS
-
Flow cytometer
-
Calibrated pipettes and sterile microcentrifuge tubes
Procedure:
-
Blood Collection: Collect whole blood from subjects before and after this compound treatment into vacutainer tubes containing 3.2% sodium citrate. Gently invert the tubes 3-5 times to ensure proper mixing with the anticoagulant. Process samples within 2 hours of collection.
-
Sample Preparation:
-
For each subject and time point, label a set of microcentrifuge tubes for resting and ADP-stimulated conditions.
-
Dilute the whole blood 1:10 with PBS containing 1% BSA.
-
-
Platelet Activation:
-
To the "ADP-stimulated" tubes, add ADP to a final concentration of 10 µM.
-
To the "resting" tubes, add an equivalent volume of PBS.
-
Incubate all tubes for 5 minutes at room temperature, protected from light.
-
-
Antibody Staining:
-
Add the appropriate volumes of FITC-PAC-1, PE-CD62P, and PE-Cy5-CD61 (or CD41a) antibodies to the respective tubes.
-
In separate tubes, add the corresponding isotype control antibodies for compensation and to set negative gates.
-
Gently mix and incubate for 20 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 500 µL of cold 1% PFA to each tube.
-
Gently vortex and incubate for at least 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties, and by positive staining for the platelet-specific marker (CD61 or CD41a).
-
Acquire at least 10,000 events within the platelet gate for each sample.
-
Determine the percentage of platelets positive for CD62P and PAC-1 in the resting and ADP-stimulated samples.
-
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action.
Experimental Workflow
Caption: Flow cytometry workflow for platelet activation.
Conclusion
The flow cytometry-based assessment of P-selectin expression and PAC-1 binding provides a robust and quantitative method for evaluating the pharmacodynamic effects of this compound. The detailed protocols and understanding of the underlying signaling pathways outlined in these application notes will aid researchers and clinicians in accurately monitoring the antiplatelet efficacy of this compound, contributing to both drug development and personalized medicine.
References
Application Notes and Protocols: Synthesis of Ticlopidine Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticlopidine is a first-generation thienopyridine antiplatelet agent that has been instrumental in the management of thromboembolic disorders. It functions as a prodrug, requiring metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its therapeutic effect.[1][2][3] The active metabolite of this compound irreversibly antagonizes the P2Y12 purinergic receptor on platelets, thereby inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[4][5] Despite its efficacy, the use of this compound has been associated with adverse effects, prompting the development of second-generation thienopyridines like clopidogrel (B1663587) with improved safety profiles.
The synthesis of this compound derivatives is a critical area of research aimed at understanding the structure-activity relationships (SAR) that govern the drug's efficacy and safety. By systematically modifying the this compound scaffold, researchers can identify novel analogs with enhanced potency, selectivity, and metabolic stability, as well as reduced off-target effects. These studies are essential for the rational design of new antiplatelet therapies. Additionally, research has shown that this compound and its derivatives can exhibit inhibitory activity against other targets, such as the ectonucleotidase CD39, opening new avenues for therapeutic applications.[4]
This document provides detailed protocols for the synthesis of this compound derivatives and their evaluation in relevant biological assays, along with a summary of SAR data to guide future drug discovery efforts.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action involves the irreversible inhibition of the P2Y12 receptor, a key player in platelet activation and aggregation.[5][6] As a prodrug, this compound undergoes a two-step metabolic activation in the liver, primarily mediated by CYP enzymes, to form a reactive thiol-containing metabolite (UR-4501).[3][7] This active metabolite then forms a disulfide bridge with cysteine residues on the P2Y12 receptor, locking it in an inactive state.[4][6]
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][6] Reduced cAMP levels, in turn, promote platelet activation and aggregation. By blocking the P2Y12 receptor, the active metabolite of this compound prevents this signaling cascade, thereby maintaining higher levels of cAMP and inhibiting platelet aggregation.[2]
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives generally involves a multi-step process that can be adapted to introduce a variety of substituents on the thienopyridine core and the benzyl (B1604629) moiety.[8][9] A common strategy involves the initial construction of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) scaffold, followed by N-alkylation with a substituted benzyl halide.[1]
Structure-Activity Relationship (SAR) Studies
The following table summarizes the SAR for a series of this compound derivatives based on their inhibitory activity against platelet aggregation or other relevant targets. The data is compiled from various studies to provide a general overview of the key structural modifications and their impact on biological activity.
| Compound | R1 (Thiophene Ring Modification) | R2 (Benzyl Ring Substitution) | Biological Activity (IC50 or % Inhibition) | Target | Reference |
| This compound | Thiophene (B33073) | 2-Chloro | 60-70% inhibition of ADP-induced aggregation (in vivo) | P2Y12 | [10] |
| Analog 1 | Phenyl | 2-Chloro | Comparable to this compound | TarO | [11] |
| Analog 2 | Phenyl | 2-Trifluoromethyl | Enhanced activity vs. This compound | TarO | [11] |
| Analog 3 | Thiophene | 4-Chloro | Reduced activity vs. This compound | P2Y12 | Inferred |
| Analog 4 | Thiophene | 2,4-Dichloro | Potentially increased activity | P2Y12 | Inferred |
| Analog 5 | Benzofuran | 2-Chloro | Variable activity | CD39 | [4] |
| UR-4501 | Open Thiol | 2-Chloro | IC50 ~10-100 µM | P2Y12 | [7][10] |
Experimental Protocols
Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Key Intermediate)
This protocol describes a general method for the synthesis of the key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, starting from 2-thiophene carboxaldehyde.[12]
Materials:
-
2-Thiophenecarboxaldehyde
-
Glacial acetic acid
-
Ethanol
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Formaldehyde (B43269) solution (37%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1 eq) and nitromethane (1.2 eq) in ethanol. Add ammonium acetate (0.5 eq) and glacial acetic acid (0.5 eq). Reflux the mixture for 4-6 hours.
-
Reduction: Cool the reaction mixture to room temperature and slowly add it to a suspension of LAH (3 eq) in anhydrous THF at 0°C. Allow the mixture to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting precipitate and wash with THF.
-
Cyclization: Concentrate the filtrate under reduced pressure. To the resulting crude 2-(2-thienyl)ethylamine, add formaldehyde solution (2.5 eq) and concentrated HCl. Heat the mixture at 80-90°C for 2-3 hours.
-
Work-up: Cool the reaction mixture and basify with a concentrated NaOH solution. Extract the product with DCM. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
N-Alkylation to Synthesize this compound Derivative
Materials:
-
4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
Substituted 2-chlorobenzyl chloride (or other substituted benzyl halide)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
Reaction Setup: To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 eq) in anhydrous ACN, add K2CO3 (2 eq) and the substituted 2-chlorobenzyl chloride (1.1 eq).
-
Reaction: Stir the mixture at room temperature overnight or heat to 50-60°C for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
In Vitro Platelet Aggregation Assay
This protocol describes a general method for evaluating the inhibitory effect of synthesized this compound derivatives on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).[7]
Materials:
-
Freshly drawn human blood from healthy, consenting donors
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Adenosine diphosphate (ADP)
-
Synthesized this compound derivatives
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Incubation:
-
Pre-warm the PRP to 37°C.
-
In the aggregometer cuvettes, incubate a known volume of PRP with various concentrations of the synthesized this compound derivatives or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
-
Induction of Aggregation:
-
Add ADP to a final concentration that induces submaximal aggregation (e.g., 5-10 µM) to initiate platelet aggregation.
-
-
Measurement:
-
Record the change in light transmittance for 5-10 minutes using the platelet aggregometer. The increase in light transmittance corresponds to the extent of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the platelet aggregation) by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
The synthesis and SAR studies of this compound derivatives are crucial for the development of novel antiplatelet agents with improved therapeutic profiles. The protocols outlined in this document provide a framework for the rational design, synthesis, and evaluation of new thienopyridine analogs. Key findings from SAR studies suggest that modifications to both the thiophene and benzyl rings can significantly impact biological activity. Future research should focus on exploring a wider range of heterocyclic scaffolds and substituents to identify lead compounds with enhanced potency, selectivity, and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structure-activity relationships of this compound derivatives and analogs as inhibitors of ectonucleotidase CD39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the active metabolite of this compound from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly productive and scalable approach to synthesize this compound: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SYNTHESIS OF this compound HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Studying Ticlopidine Metabolism using Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ticlopidine is an antiplatelet agent that functions as a prodrug, requiring metabolic activation in the liver to exert its therapeutic effect.[1][2] It is a thienopyridine derivative that, once activated, irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.[1][3] The biotransformation of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in human liver microsomes.[2][4] Understanding the metabolic profile of this compound is crucial for predicting its efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
These application notes provide detailed protocols for studying the in vitro metabolism of this compound using human liver microsomes, a reliable and widely used experimental system.[5][6][7] The protocols cover metabolic stability assessment and metabolite identification, providing a framework for researchers in drug development and pharmacology.
Data Presentation: this compound Metabolism
The metabolism of this compound is complex, involving multiple CYP enzymes and leading to the formation of several metabolites, including the key active metabolite.
Table 1: Major Cytochrome P450 Enzymes Involved in this compound Metabolism
| CYP Enzyme | Role in this compound Metabolism | Reference |
| CYP2C19 | Involved in the initial oxidation to 2-oxo-ticlopidine and the overall metabolic activation.[3][4][8] this compound is also a mechanism-based inhibitor of this enzyme.[4] | [3][4][8] |
| CYP2B6 | Plays a significant role in the formation of 2-oxo-ticlopidine.[3][4] this compound is a potent mechanism-based inhibitor of CYP2B6.[4] | [3][4] |
| CYP1A2 | Contributes to the formation of 2-oxo-ticlopidine.[3] | [3] |
| CYP3A4 | Involved in the metabolism of this compound.[3][4] | [3][4] |
| CYP3A5 | Contributes to the metabolic activation process.[3] | [3] |
| CYP2C9 | Participates in the metabolism of this compound.[3] | [3] |
| CYP2D6 | This compound is a potent inhibitor of this enzyme.[4] | [4] |
Table 2: Key Metabolites of this compound and Their In Vitro Activity
| Metabolite | Description | In Vitro Antiplatelet Activity (ADP-induced) | Reference |
| 2-oxo-ticlopidine | An early and crucial intermediate metabolite in the activation pathway.[8][9] | No significant direct inhibitory activity.[10][11] | [8][9][10][11] |
| UR-4501 (Active Metabolite) | A thiol-containing metabolite responsible for the antiplatelet effect of this compound.[9][11] | Potent inhibitor.[9][11] | [9][11] |
| This compound S-oxide | A metabolite formed through the oxidation of the thiophene (B33073) ring.[4][12] | Not reported to have significant antiplatelet activity. | [4][12] |
| This compound N-oxide | A metabolite resulting from the oxidation of the nitrogen atom.[4] | Not reported to have significant antiplatelet activity. | [4] |
| 7-hydroxythis compound | A metabolite identified in in vitro studies.[4] | Not reported to have significant antiplatelet activity. | [4] |
Experimental Protocols
Metabolic Stability Assay of this compound in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes to predict its intrinsic clearance.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH[13]
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile). The final solvent concentration in the incubation mixture should be kept low (e.g., ≤ 1%) to avoid inhibiting enzyme activity.[6]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions or a 20 mM NADPH stock solution in buffer.[14]
-
Thaw the human liver microsomes on ice immediately before use.[14]
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer, human liver microsomes (final concentration typically 0.5 mg/mL), and MgCl₂ (final concentration typically 3.3 mM).[5][13]
-
Add the this compound solution to the wells to achieve the desired final concentration (e.g., 1-10 µM).[6]
-
Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.[8]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system or NADPH.[5]
-
Incubate the reaction mixture at 37°C with gentle shaking.[13]
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[13]
-
Include negative control incubations without the NADPH regenerating system to account for non-enzymatic degradation.[4]
-
-
Sample Processing and Analysis:
-
Centrifuge the plates at high speed (e.g., 3000g for 10 minutes) to precipitate the microsomal proteins.[4]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein).
-
Metabolite Identification of this compound using Human Liver Microsomes
Objective: To identify the major metabolites of this compound formed by human liver microsomes.
Materials:
-
Same as for the metabolic stability assay.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for structural elucidation.
Procedure:
-
Incubation:
-
Sample Processing and Analysis:
-
Terminate the reaction with ice-cold acetonitrile.
-
Centrifuge to remove proteins.
-
Analyze the supernatant using LC-MS/MS. The mass spectrometer should be operated in full scan mode to detect all potential metabolites, followed by product ion scans (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis:
-
Compare the chromatograms of the this compound incubation samples with the control samples (without NADPH) to identify peaks corresponding to metabolites.
-
Determine the mass-to-charge ratio (m/z) of the parent ion and its fragment ions for each metabolite.
-
Propose the structures of the metabolites based on the mass shifts from the parent drug and the fragmentation patterns. Common metabolic reactions include oxidation, N-dealkylation, and S-oxidation.[4]
-
Visualizations
Caption: Metabolic activation pathway of this compound in human liver microsomes.
Caption: Experimental workflow for this compound metabolism studies.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | Thoracic Key [thoracickey.com]
- 3. SMPDB [smpdb.ca]
- 4. Comparison of In Vitro Metabolism of this compound by Human Cytochrome P450 2B6 and Rabbit Cytochrome P450 2B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of the active metabolite of this compound from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bps.ac.uk [bps.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Investigating Ticlopidine-Induced Neutropenia in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ticlopidine is an antiplatelet agent previously used to reduce the risk of thrombotic stroke. While effective, its use has been largely superseded by newer agents due to a significant adverse effect: a risk of developing severe neutropenia or agranulocytosis.[1][2][3] Neutropenia, a reduction in the number of neutrophils, can leave individuals susceptible to life-threatening infections.[4][5] In humans, this compound-associated neutropenia typically occurs within the first three months of treatment, with incidence peaking around 4 to 6 weeks.[6]
The mechanism is thought to involve the metabolism of this compound by activated neutrophils into a reactive metabolite, a putative thiophene-S-chloride, which may be toxic to neutrophils or their precursors.[1] While this side effect is documented in humans, a standardized and reproducible animal model in rats is not well-established in the available scientific literature. One study reported that oral administration of this compound to rats at doses of 75-100 mg/kg did not induce changes in leukocyte or neutrophil counts.[7]
These application notes provide a proposed experimental framework and detailed protocols for researchers aiming to establish a rat model of this compound-induced neutropenia. The following sections outline a systematic approach to investigate the dose-response and time-course of this hematological toxicity.
Data Presentation
The following tables summarize quantitative data from human clinical trials and a previously conducted animal study. This information provides context for the proposed experimental design.
Table 1: this compound Dosing and Hematological Outcomes in a Rat Study
| Parameter | Group A | Group B |
| Animal Model | Rat | Rat |
| This compound Dose | 100 mg/kg | 75 mg/kg/day |
| Route of Administration | Oral Gavage | In drinking water |
| Dosing Schedule | 3 doses over 48 hours | 14 days |
| Leukocyte Count | No change reported | No change reported |
| Neutrophil Count | No change reported (20 ± 5% of total leukocytes) | No change reported |
| Reference | [7] | [7] |
Table 2: Incidence of Neutropenia in Human Clinical Trials with this compound
| Parameter | Definition | Incidence Rate | Population | Reference |
| Neutropenia | < 1200 neutrophils/mm³ | 2.4% (50 of 2048 patients) | Stroke Patients | [4][6] |
| Severe Neutropenia | < 450 neutrophils/mm³ | 0.8% (17 of 2048 patients) | Stroke Patients | [4][6] |
| Time to Peak Incidence | Not Applicable | ~4 to 6 weeks after initiation of therapy | Patients on this compound | [6] |
Experimental Protocols
Given the lack of an established model, a dose-finding study is proposed. The doses should be significantly higher than those used in the study that reported no effect, as toxicological studies in rodents often require higher dose levels than therapeutic doses in humans to elicit adverse effects.
Protocol 1: Induction of Neutropenia via Oral this compound Administration
Objective: To determine the dose- and time-dependent effects of this compound on neutrophil counts in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
-
This compound hydrochloride powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water)
-
Oral gavage needles (18-gauge, straight)
-
Syringes
-
Analytical balance and weighing paper
-
Mortar and pestle or homogenizer
Procedure:
-
Animal Acclimatization: House rats in standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Group Assignment: Randomly assign animals to experimental groups (n=6-8 per group).
-
Group 1: Vehicle control (0.5% CMC)
-
Group 2: Low-dose this compound (e.g., 150 mg/kg/day)
-
Group 3: Mid-dose this compound (e.g., 300 mg/kg/day)
-
Group 4: High-dose this compound (e.g., 600 mg/kg/day)
-
-
Preparation of this compound Suspension:
-
On each day of dosing, calculate the required amount of this compound for each group based on the mean body weight.
-
Weigh the this compound powder and triturate it to a fine powder.
-
Prepare a homogenous suspension in the vehicle (0.5% CMC) to the desired concentration (e.g., 30 mg/mL for the 300 mg/kg dose, assuming a 10 mL/kg dosing volume). Continuously stir the suspension during dosing to ensure uniformity.
-
-
Drug Administration:
-
Administer the prepared this compound suspension or vehicle control to the rats once daily via oral gavage.
-
The duration of the study should be at least 6-8 weeks to parallel the time course of neutropenia observed in humans.
-
-
Monitoring:
-
Record body weight daily for the first week and weekly thereafter.
-
Perform clinical observations daily for any signs of toxicity or infection (e.g., lethargy, ruffled fur, fever).
-
Collect blood samples for hematological analysis according to Protocol 2.
-
Protocol 2: Hematological Monitoring
Objective: To quantify circulating blood cell populations, with a focus on Absolute Neutrophil Count (ANC).
Materials:
-
Microvette® or other appropriate blood collection tubes containing K2-EDTA anticoagulant.
-
Automated hematology analyzer.
-
Microscope slides and staining reagents (e.g., Wright-Giemsa stain) for blood smear preparation.
-
Heat lamp or warming device.
Procedure:
-
Blood Collection Schedule:
-
Baseline: Collect a blood sample from each rat before the first dose.
-
On-study: Collect blood samples weekly for the duration of the study. Increase frequency to twice weekly if significant neutropenia is observed.
-
-
Blood Sampling Technique (Saphenous Vein):
-
Gently warm the rat under a heat lamp for a few minutes to promote vasodilation.
-
Place the rat in a suitable restrainer.
-
Shave a small area of fur over the lateral saphenous vein on the hind leg.
-
Wipe the area with an alcohol swab.
-
Puncture the vein with a sterile 25-gauge needle and collect ~200-300 µL of free-flowing blood into an EDTA tube.
-
Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
-
Complete Blood Count (CBC) Analysis:
-
Gently invert the EDTA tube several times to prevent clotting.
-
Analyze the sample using a validated automated hematology analyzer to obtain a CBC with a leukocyte differential.
-
Key parameters to record are: Total White Blood Cell (WBC) count, Absolute Neutrophil Count (ANC), lymphocyte count, monocyte count, red blood cell count, and platelet count.
-
-
Blood Smear (Manual Differential):
-
If the automated analyzer flags results or for confirmation, prepare a peripheral blood smear.
-
Stain the smear with Wright-Giemsa stain.
-
Perform a manual differential count of 100 white blood cells under a microscope to confirm the neutrophil percentage.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the proposed rat model of this compound-induced neutropenia.
Diagram 2: Proposed Mechanism of this compound-Induced Neutropenia
Caption: Proposed metabolic activation pathway leading to neutrophil toxicity.
References
- 1. Metabolism of this compound by activated neutrophils: implications for this compound-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new antiplatelet agent for cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound-induced neutropenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ticlid (this compound Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 7. karger.com [karger.com]
Application Notes and Protocols: Monitoring Ticlopidine Therapy with the Collagen-Bead Column Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticlopidine is an antiplatelet agent that effectively reduces the risk of thrombotic events by inhibiting platelet aggregation. It functions as a prodrug, with its active metabolite irreversibly blocking the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on the platelet surface. This action prevents the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor, thereby inhibiting fibrinogen binding and subsequent platelet aggregation.[1][2][3] Monitoring the efficacy of this compound therapy is crucial to ensure optimal patient outcomes and minimize bleeding risks. The collagen-bead column method is a simple, cost-effective assay that evaluates platelet function in whole blood under shear stress conditions, making it a suitable tool for this purpose.[1][4] This document provides detailed application notes and protocols for utilizing the collagen-bead column method to monitor this compound therapy.
Principle of the Method
The collagen-bead column assay measures platelet retention, which reflects the ability of platelets to adhere and aggregate. Whole blood is passed through a column packed with collagen-coated beads. Platelets are activated upon contact with collagen, leading to their adhesion and aggregation within the column. The platelet count in the blood sample is measured before and after it passes through the column. The difference in platelet count is used to calculate the platelet retention rate, which is an indicator of platelet function. A lower retention rate suggests reduced platelet activity, which is the expected therapeutic effect of this compound.
Data Presentation
The following table summarizes the quantitative data from a study evaluating the effect of dual antiplatelet therapy, including this compound, on platelet retention rates using the collagen-bead column method.
| Treatment Group | Number of Patients (n) | Mean Platelet Retention Rate (%) | Standard Error of the Mean (SEM) | p-value |
| Aspirin Alone | 38 | 65.5 | 2.7 | < 0.01 |
| Dual Antiplatelet Therapy (Aspirin + this compound or Clopidogrel) | 209 | 42.6 | 1.5 |
Table 1: Comparison of Platelet Retention Rates in Patients on Aspirin Monotherapy versus Dual Antiplatelet Therapy. Data from a study on patients with coronary artery disease.[5]
A study involving 18 healthy male volunteers demonstrated that this compound significantly inhibited platelet retention rates as measured by the collagen-bead column method, particularly when the baseline retention rates were above 30%.[1][4] When initial retention rates were below this threshold, no significant inhibition was observed.[1][4]
Experimental Protocols
Protocol for Collagen-Bead Column Assay
This protocol is based on methodologies described in published studies.[5][6][7]
Materials:
-
Collagen-bead columns (polyvinyl tube, e.g., 2 mm inner diameter, 80 mm length, packed with collagen-coated beads, e.g., 0.1-0.2 mm diameter)
-
Syringe pump
-
Syringes (e.g., 3 mL)
-
Citrated whole blood sample
-
Automated hematology analyzer for platelet counting
Procedure:
-
Blood Collection: Collect whole blood from the patient into a tube containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant.
-
Sample Preparation: Gently mix the blood sample by inversion.
-
Baseline Platelet Count: Determine the platelet count of the whole blood sample using an automated hematology analyzer. This is the "pre-column" platelet count.
-
Column Perfusion:
-
Post-Column Platelet Count: Collect the blood that has passed through the column and immediately determine its platelet count using the automated hematology analyzer. This is the "post-column" platelet count.
-
Calculation of Platelet Retention Rate:
-
Calculate the platelet retention rate using the following formula:
-
Platelet Retention Rate (%) = [(Pre-column Platelet Count - Post-column Platelet Count) / Pre-column Platelet Count] x 100
-
-
Interpretation of Results:
-
A lower platelet retention rate in a patient on this compound therapy compared to their baseline or to a healthy control population indicates an effective antiplatelet response.
-
A higher platelet retention rate may suggest inadequate inhibition of platelet function, potentially indicating this compound resistance or non-compliance. A higher platelet retention rate (>46%) has been identified as an independent predictor of future major adverse cardiac events in patients on dual antiplatelet therapy.[5]
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in platelet activation and the mechanism of action of this compound.
Caption: Collagen-induced platelet activation pathway via the GPVI receptor.
Caption: this compound's inhibitory effect on the P2Y12 signaling pathway.
Experimental Workflow
Caption: Workflow for the collagen-bead column platelet retention assay.
References
- 1. Inhibitory effects of this compound on platelet function as assessed by three different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on platelet function and blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activity on platelet function in patients with enhanced platelet aggregation. A short-term crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Measurement of the platelet retention rate in a column of collagen-coated beads is useful for the assessment of efficacy of antiplatelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of platelet retention in the collagen-coated-bead column - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ticlopidine solubility issues in aqueous buffers
This technical support center provides comprehensive troubleshooting guides and FAQs to address common challenges encountered with ticlopidine solubility in aqueous buffers during experimental research.
Frequently Asked Questions (FAQs)
Q1: Why does this compound hydrochloride exhibit solubility issues in aqueous buffers?
This compound hydrochloride's solubility is highly dependent on pH.[1] As a weakly basic drug, it is freely soluble in water, creating a self-buffering acidic solution with a pH of about 3.6.[2][3][4] However, its solubility significantly decreases in neutral to alkaline conditions. For instance, it is described as insoluble in a buffer solution at pH 6.3.[2][3] This pH-dependent solubility is a primary reason for precipitation when working with standard physiological buffers (pH ~7.4).
Q2: My this compound hydrochloride powder won't dissolve in my neutral pH buffer. What should I do?
Directly dissolving this compound hydrochloride in a neutral or alkaline buffer is often unsuccessful due to its low solubility at these pH levels. The recommended approach is to first prepare a concentrated stock solution in a suitable solvent and then dilute it into your aqueous experimental buffer.
Q3: What are the recommended solvents for preparing a concentrated this compound stock solution?
This compound hydrochloride has good solubility in several organic solvents and acidic aqueous solutions. For a concentrated stock, Dimethyl Sulfoxide (DMSO) is a common choice, with a reported solubility of up to 50 mg/mL.[5] Alternatively, preparing the stock in water (solubility of 50 mg/mL with sonication) will result in an acidic solution (pH ~3.6) that can then be carefully diluted.[2][5]
Q4: I observed precipitation when I diluted my DMSO stock solution into my cell culture medium. How can I prevent this?
This phenomenon, often called "solvent shock," occurs when a drug dissolved in an organic solvent rapidly precipitates upon dilution into an aqueous medium where it is less soluble. To minimize this:
-
Stir Vigorously: Add the stock solution dropwise into the aqueous buffer while continuously vortexing or stirring.[6][7] This rapid dispersion helps to avoid localized high concentrations that can trigger precipitation.
-
Lower Final Concentration: Ensure the final concentration of this compound in your working solution does not exceed its solubility limit in that specific buffer and at that temperature.[6]
-
Minimize Organic Solvent: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 0.5% in cell culture experiments, to avoid both solubility issues and solvent-induced toxicity.[6]
-
Use Solubilizing Agents: For particularly challenging systems, consider incorporating a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) into your aqueous buffer before adding the this compound stock.
Q5: How should I store my this compound solutions to prevent precipitation?
For stock solutions in organic solvents like DMSO, it is best to aliquot them into single-use volumes and store them at -20°C or -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh before each experiment. Due to the low solubility of this compound in neutral buffers like PBS (pH 7.2), it is not recommended to store these aqueous solutions for more than one day.[8]
Quantitative Solubility Data
The solubility of this compound hydrochloride varies significantly depending on the solvent and pH. The data below is compiled for easy reference.
| Solvent | pH | Approximate Solubility | Notes |
| Water | ~3.6 (self-buffering) | 50 mg/mL | Ultrasonic assistance may be needed.[5] |
| Methanol | N/A | Freely soluble | [2][3] |
| DMSO | N/A | 50 mg/mL | Ultrasonic assistance may be needed.[5] |
| DMF | N/A | ~10 mg/mL | [8][9] |
| Ethanol | N/A | ~0.5 mg/mL (sparingly soluble) | [2][8][9] |
| Phosphate (B84403) Buffered Saline (PBS) | 7.2 | ~0.1 mg/mL | [8][9] |
| Buffer Solution | 6.3 | Insoluble | [2][3] |
Troubleshooting Guide: Precipitation Issues
Use this guide to diagnose and resolve common precipitation problems during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Powder does not dissolve in aqueous buffer. | pH-Dependent Insolubility: The buffer pH is too high (neutral or alkaline) for this compound to dissolve. | 1. Do not dissolve directly in the buffer. 2. Prepare a concentrated stock solution in DMSO or water first (see Protocol 1). |
| Precipitate forms immediately upon diluting stock solution. | Solvent Shock: Rapid change in solvent polarity causes the drug to "crash out" of the solution. | 1. Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously.[7] 2. Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the stock.[7] |
| Solution becomes cloudy over time after preparation. | Exceeded Solubility Limit: The final concentration is at or above the solubility limit, leading to gradual aggregation. Temperature Change: Cooling the solution (e.g., storing at 4°C) can decrease solubility. | 1. Lower the final working concentration of this compound. 2. Prepare solutions fresh and use them immediately. 3. If short-term storage is needed, maintain it at a controlled room temperature instead of refrigerating.[7] |
| Inconsistent experimental results. | Incomplete Dissolution/Precipitation: The actual concentration of solubilized this compound is lower and more variable than intended. | 1. Visually inspect all solutions for cloudiness or particles before use. 2. If precipitation is observed, try to redissolve with gentle warming or sonication; if it persists, prepare a fresh solution.[6] 3. Consider filtering the final working solution through a 0.22 µm filter before use to remove any micro-precipitates. |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound is a prodrug metabolized to an active form.
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.
Materials:
-
This compound Hydrochloride (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Accurately weigh the desired amount of this compound hydrochloride powder (e.g., 10 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 1 mL for a 10 mg/mL solution).
-
Vortex the solution vigorously for 1-2 minutes until the solid is fully dispersed.
-
Place the tube in a bath sonicator for 5-10 minutes to ensure complete dissolution.[5] The solution should be clear and free of any visible particles.
-
If dissolution is slow, gentle warming to 37°C can be applied.
-
Aliquot the clear stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[5]
Protocol 2: In Vitro Dissolution Testing
This protocol is adapted from standard pharmacopeial methods to assess the dissolution rate of a this compound formulation.[1]
Apparatus:
-
USP Dissolution Apparatus II (Paddle Method)
-
900 mL dissolution vessels
-
Paddles
-
Water bath maintained at 37 ± 0.5°C
Dissolution Media (select one based on experimental goals):
-
Simulated Gastric Fluid: 900 mL of 0.1 N HCl (pH ~1.2)[1]
-
Simulated Intestinal Fluid: 900 mL of pH 6.8 phosphate buffer[1]
Procedure:
-
Prepare the chosen dissolution medium and place 900 mL into each vessel.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle speed to a specified rate (e.g., 75 RPM).[1]
-
Introduce a known amount of this compound or its formulation into each vessel.
-
Start the dissolution apparatus immediately.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
Filter the samples (e.g., using a 0.45 µm syringe filter) to remove any undissolved particles.
-
Analyze the concentration of dissolved this compound in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
Ticlopidine stability in long-term storage conditions
Welcome to the Technical Support Center for Ticlopidine Stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stability of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound hydrochloride tablets?
A1: Based on the International Council for Harmonisation (ICH) guidelines, recommended long-term storage conditions for pharmaceutical products in climatic zones I and II are typically 25°C ± 2°C with 60% ± 5% relative humidity (RH).[1] For climatic zones III and IV, the conditions are 30°C ± 2°C with 65% ± 5% RH.[1] It is crucial to consult the specific product's documentation for manufacturer-recommended storage conditions.
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include oxidation and hydrolysis.[2] Oxidative degradation can affect the thiophene (B33073) ring, leading to the formation of N-oxides and other related substances.[3][4] Hydrolytic degradation can occur under both acidic and alkaline conditions.[2] Forced degradation studies have shown that this compound is most sensitive to oxidative conditions.[2]
Q3: How can I monitor the stability of this compound in my samples?
A3: A validated stability-indicating analytical method is essential for monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly used techniques.[2][5] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining this compound and the detection of any impurities.
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: While specific long-term incompatibility data with a wide range of excipients is not extensively published in the available literature, it is known that the stability of the final drug product can be influenced by its formulation. A study of 43 different this compound products showed significant variability in stability profiles, suggesting that the choice of excipients and manufacturing processes can impact long-term stability.[1][6] It is advisable to conduct compatibility studies with your specific formulation.
Q5: What is the shelf-life of this compound hydrochloride tablets?
A5: The shelf-life of a specific this compound hydrochloride tablet formulation is determined by the manufacturer based on extensive long-term stability studies. While one study on various formulations found that only 16% of the tested products had a good stability profile under accelerated conditions, this does not define the shelf-life for all products.[1][6] Always refer to the expiration date provided by the manufacturer on the product packaging.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram during stability testing. | Formation of degradation products. | Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products. Use a validated stability-indicating method capable of resolving these peaks from the parent drug. |
| Decrease in this compound assay value over time. | Chemical degradation of the active pharmaceutical ingredient (API). | Review storage conditions. Ensure samples are stored at the recommended temperature and humidity, and are protected from light. Evaluate the packaging for its suitability in protecting the product. |
| Physical changes in the tablets (e.g., color change, brittleness). | Instability of the formulation, potentially due to moisture uptake or interaction between the API and excipients. | Document the physical changes. Analyze the samples for moisture content. Re-evaluate the formulation and packaging. |
| Inconsistent dissolution profiles during stability studies. | Changes in the physical properties of the tablet (e.g., hardness, disintegration time) or degradation of the API. | Perform comprehensive physical testing of the tablets at each stability time point. Correlate dissolution data with assay and impurity results. |
Data Presentation
The following table summarizes the results from a forced degradation study on this compound hydrochloride, indicating its susceptibility to various stress conditions. This data is useful for understanding potential degradation pathways and for the development of stability-indicating methods.
Table 1: Summary of Forced Degradation Studies of this compound Hydrochloride
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1 M HCl) | Slight Degradation | The drug was found to be slightly degraded. |
| Base Hydrolysis (0.1 M NaOH) | 5-6% | Significant degradation observed. |
| Oxidative (3% H₂O₂) | 7.76% | Major degradation was observed under oxidative conditions. |
| Thermal (80°C) | Stable | This compound hydrochloride was found to be stable under thermal stress. |
| Photolytic | 4-5% | Degradation was observed upon exposure to light. |
Data adapted from a study by Joshi et al. on the development of a stability-indicating HPLC assay method.
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method for this compound Hydrochloride
This protocol describes a validated Ultra-Performance Liquid Chromatography (UPLC) method for the determination of this compound hydrochloride in pharmaceutical dosage forms.[2]
1. Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Zorbax SB-C18 (50 mm × 4.6 mm, 1.8 μm)
-
Mobile Phase: Methanol and 0.01 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) in a ratio of 80:20 (v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 4.0 μL
-
Detection Wavelength: 235 nm
3. Preparation of Solutions:
-
Standard Solution: Prepare a standard solution of this compound hydrochloride in the mobile phase at a known concentration.
-
Sample Solution: Crush tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of this compound hydrochloride and dissolve it in the mobile phase. Filter the solution through a 0.22 μm filter before injection.
4. System Suitability:
-
Perform replicate injections of the standard solution to ensure the system is suitable for analysis. Parameters to check include theoretical plates, tailing factor, and reproducibility of peak areas.
5. Analysis:
-
Inject the standard and sample solutions into the UPLC system and record the chromatograms.
-
Calculate the amount of this compound hydrochloride in the sample by comparing the peak area with that of the standard.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for performing a forced degradation study on this compound hydrochloride to identify potential degradation products and to validate the stability-indicating nature of an analytical method.[2]
1. Acid Degradation:
-
Reflux the drug substance or product with 0.1 M HCl at 80°C for a specified period. Neutralize the solution before analysis.
2. Base Degradation:
-
Reflux the drug substance or product with 0.1 M NaOH at 80°C for a specified period. Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Treat the drug substance or product with a solution of 3% hydrogen peroxide at room temperature for a specified period.
4. Thermal Degradation:
-
Expose the solid drug substance or product to a temperature of 80°C for 72 hours.
5. Photolytic Degradation:
-
Expose the drug substance or product to UV light (254 nm) for a specified duration.
Analysis:
-
Analyze the stressed samples using a validated stability-indicating method (e.g., the UPLC method described in Protocol 1).
-
Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the parent drug.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a stability indicating UPLC method for determination of this compound hydrochloride in its tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of novel dihydrothienopyridinium and thienopyridinium metabolites of this compound in vitro: role of peroxidases, cytochromes p450, and monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STABILITY INDICATING RP-HPLC METHOD FOR SEPARATION AND QUANTIFICATION OF RELATED SUBSTANCES OF this compound IN BULK AND … [ouci.dntb.gov.ua]
- 6. A stability study of this compound products from 18 countries - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Ticlopidine platelet aggregation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Ticlopidine platelet aggregation assays.
Troubleshooting Guide
Inconsistent results in this compound platelet aggregation assays can arise from a variety of pre-analytical, analytical, and sample-specific factors. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Lower than Expected or No Inhibition of ADP-Induced Aggregation with this compound
| Potential Cause | Troubleshooting Steps |
| This compound is a Prodrug | This compound requires hepatic metabolism to become an active inhibitor of the P2Y12 receptor.[1][2] In in vitro experiments, adding this compound directly to platelet-rich plasma (PRP) will not result in inhibition of ADP-induced aggregation.[1] The inhibitory effect is only observed after in vivo administration.[3] |
| Incorrect Agonist Concentration | Ensure the final concentration of ADP is appropriate to induce a submaximal aggregation response in control samples, allowing for the inhibitory effect of this compound to be observed. |
| Inter-individual Variability | There is marked interindividual variability in the platelet reactivity of subjects after ingesting this compound.[4] |
| Time to Maximum Inhibition | The maximum inhibitory effect of this compound on platelet aggregation is typically achieved after 8 to 11 days of administration.[1] Assays performed before this time may show suboptimal inhibition. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing | Gently but thoroughly mix the platelet-rich plasma (PRP) before aliquoting.[5] Ensure the stir bar is functioning correctly within the aggregometer cuvette.[5] |
| Pipetting Errors | Calibrate pipettes regularly.[5] For viscous solutions like PRP, consider using reverse pipetting for more accurate volume transfer.[5] |
| Temperature Fluctuations | Maintain a constant temperature of 37°C for the aggregometer block and all samples throughout the experiment.[5][6] |
Issue 3: Spontaneous Platelet Aggregation in Control Samples
| Potential Cause | Troubleshooting Steps |
| Pre-analytical Platelet Activation | Traumatic venipuncture, improper sample mixing, or temperature fluctuations can pre-activate platelets.[7] Ensure a clean and smooth blood draw and gentle handling of the blood sample.[5] |
| Prolonged Sample Storage | Process blood samples within 30 minutes to 4 hours of collection, as platelet function declines over time in vitro.[5][8] |
| Underlying Hyperreactivity | Certain conditions like diabetes or lipid disorders can predispose platelets to hyperreactivity.[7] |
Issue 4: Generally Depressed Aggregation Response Across All Samples (Including Controls)
| Potential Cause | Troubleshooting Steps |
| Low Platelet Count in PRP | A platelet count in the PRP of less than 150 x 10⁹/L can lead to a diminished aggregation response.[5][8] |
| Instrument Malfunction | Check the light source and detector of the aggregometer. Perform a system check or calibration according to the manufacturer's instructions.[5] |
| Expired or Improperly Stored Reagents | Use fresh, properly stored agonists and other reagents.[7] |
| Incorrect Sample Used | Ensure that platelet-rich plasma (PRP) is used for the assay and not platelet-poor plasma (PPP).[7] |
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing an inhibitory effect when I add this compound directly to my platelet-rich plasma (PRP) in an in vitro assay?
A1: this compound is a prodrug, meaning it is inactive in its initial form. It requires metabolism by the liver, specifically by cytochrome P450 enzymes, to be converted into its active metabolite.[1][2] This active metabolite is what irreversibly blocks the P2Y12 ADP receptor on platelets.[9] Therefore, the inhibitory effects of this compound on ADP-induced platelet aggregation can only be observed in ex vivo assays using platelets from a subject who has been administered the drug orally.[3]
Q2: What is the expected time course for this compound's effect on platelet aggregation?
A2: The onset of this compound's inhibitory action is not immediate. It typically takes 24 to 48 hours to observe an effect.[1][10] Maximum inhibition of ADP-induced platelet aggregation is generally reached after 3 to 5 days of administration.[3]
Q3: My platelet-rich plasma (PRP) looks cloudy. How will this affect my results?
A3: A cloudy or lipemic PRP sample, often due to the subject not fasting before the blood draw, can interfere with light transmission in the aggregometer. This can lead to inaccurate readings and may even result in a false reading of zero percent aggregation. It is highly recommended to collect blood from fasting individuals to minimize this interference.
Q4: Should I adjust the platelet count of my PRP before running the assay?
A4: The topic of platelet count adjustment in PRP for LTA is debated. Some guidelines recommend adjusting the platelet count to a standardized range (e.g., 200-250 x 10⁹/L) to reduce variability.[11] However, other studies suggest that this adjustment process can be time-consuming and may negatively impact platelet function, leading to "mild" platelet abnormalities even in control samples.[11][12] One study concluded that adjusting the PRP for platelet count decreased the overall platelet aggregation response and that forgoing this step simplifies the procedure without compromising the quality of the results for monitoring antiplatelet therapy.[13]
Q5: What are some common pre-analytical variables that can lead to inconsistent results?
A5: Several pre-analytical variables can significantly impact platelet aggregation assays:
-
Blood Collection: A traumatic venipuncture can activate platelets. It is crucial to use a clean venipuncture technique.[5]
-
Anticoagulant: 3.2% sodium citrate (B86180) is the standard anticoagulant. The 9:1 blood-to-anticoagulant ratio must be precise.[7]
-
Sample Handling: Gentle inversion of the blood collection tube is necessary to mix the blood with the anticoagulant. Vigorous shaking can activate platelets.[5]
-
Time and Temperature: Blood samples should be kept at room temperature (18-24°C) and processed within 4 hours of collection.[7][8] Refrigeration can activate platelets.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on platelet aggregation.
Table 1: Effect of this compound on ADP-Induced Platelet Aggregation
| Parameter | Value | Reference |
| Time to Onset of Action | 24 - 48 hours | [1][10] |
| Time to Maximum Inhibition | 3 - 5 days | [3] |
| ADP Concentration for 50% Aggregation | Increased by ~2.5 times after 36 days of treatment | [14] |
| Inhibition of ADP-induced Aggregation (2 µM ADP) | ~50% with an oral daily dose of 450 mg for 1 week | [10] |
Table 2: Effect of this compound on Collagen-Induced Platelet Aggregation
| Patient Population | Effect of this compound | Reference |
| Patients with Chronic Renal Failure | No change in response to collagen-induced aggregation | [14] |
| Healthy Volunteers | 3- to 4-fold increase in collagen concentration required for 50% aggregation after 36 days of therapy | [14] |
| Healthy Male Volunteers | Moderate inhibition at low collagen concentrations, no inhibition at high concentrations | [15] |
Experimental Protocols
Light Transmission Aggregometry (LTA) for Assessing this compound's Effect
This protocol outlines the key steps for performing a platelet aggregation assay using Light Transmission Aggregometry (LTA) to evaluate the ex vivo effects of orally administered this compound.
1. Blood Collection and Sample Preparation
-
Collect whole blood via atraumatic venipuncture into a 3.2% sodium citrate tube, ensuring a 9:1 blood-to-anticoagulant ratio.[7]
-
Keep the sample at room temperature (18-24°C). Do not refrigerate.[7]
-
Process the blood within 4 hours of collection.[8]
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to prepare platelet-rich plasma (PRP).[16]
-
Carefully aspirate the upper PRP layer and transfer it to a clean, capped plastic tube.[7]
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to prepare platelet-poor plasma (PPP).[16]
-
Aspirate the PPP supernatant and transfer it to a separate plastic tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before testing.
2. Instrument Setup and Calibration
-
Turn on the aggregometer and allow it to warm up to 37°C.[7]
-
Calibrate the instrument according to the manufacturer's instructions.
-
Set the 0% aggregation baseline using a cuvette with PRP.[7]
-
Set the 100% aggregation baseline using a cuvette with PPP.[7]
3. Aggregation Assay
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette containing a magnetic stir bar.
-
Place the cuvette into the sample well of the aggregometer and allow it to incubate at 37°C for a specified time (e.g., 1-2 minutes) to establish a stable baseline.[7]
-
Add a small, precise volume of the ADP agonist (e.g., 50 µL) to the PRP to achieve the desired final concentration.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate the aggregation curve.[7]
-
Repeat the procedure for each sample and control. Always run a negative control (PRP with saline or buffer) to check for spontaneous aggregation.
Visualizations
Caption: this compound metabolism and mechanism of action on platelets.
References
- 1. This compound | Thoracic Key [thoracickey.com]
- 2. benchchem.com [benchchem.com]
- 3. JCI - Functionally thrombasthenic state in normal platelets following the administration of this compound. [jci.org]
- 4. The lack of augmentation by aspirin of inhibition of platelet reactivity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. Effects of this compound, a new platelet aggregation inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on platelet aggregation, adherence to damaged vessels, thrombus formation and platelet survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and effect of this compound on platelet aggregation in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of this compound on platelet function as assessed by three different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
Identifying the source of cytotoxicity in Ticlopidine-treated cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity in cell lines treated with Ticlopidine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound showing toxicity in my cell culture experiments?
This compound is a prodrug, meaning its cytotoxic effects are primarily caused by its metabolites, not the parent compound itself.[1][2] In vivo, this compound is converted by cytochrome P450 (CYP) enzymes in the liver into reactive metabolites.[2] If your cell line expresses relevant CYP enzymes, such as CYP2C19, it can metabolize this compound into these toxic compounds, leading to cell death.[3][4] Both the parent compound and its metabolites can be toxic to myeloid progenitor cells.[5]
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
The primary mechanism involves the metabolic activation of this compound into reactive metabolites.[6] Key bioactivation pathways include thiophene-S-oxidation and thiophene (B33073) epoxidation, which generate highly reactive molecules.[6] These metabolites can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction and toxicity.[4][6] One proposed reactive metabolite is a thiophene-S-chloride, which is implicated in the adverse drug reactions seen in patients.[7] Additionally, this compound and its metabolites have been shown to induce mitochondrial toxicity by decreasing the mitochondrial membrane potential, increasing reactive oxygen species (ROS) accumulation, and leading to the loss of cytochrome c, which in turn activates caspase 9 and induces apoptosis.[8]
Q3: My cell line has low or no CYP2C19 expression, but I still observe cytotoxicity. Why?
Even in cell lines with low metabolic capacity, cytotoxicity can be observed due to several factors:
-
Parent Drug Toxicity : this compound itself can exhibit dose-dependent cytotoxicity, particularly at higher concentrations (starting at 10 µM in some studies).[5]
-
Mitochondrial Effects : this compound can directly interact with mitochondrial membranes, causing swelling and altering their permeability.[9] This can inhibit the energy-conserving mechanism of oxidative phosphorylation, independent of its metabolism.[10][11]
-
Endoplasmic Reticulum (ER) Stress : this compound can bind to sigma-1 receptors in the ER, triggering the unfolded protein response (UPR) which can lead to apoptosis.[12]
-
Metabolism by Other Enzymes : While CYP2C19 is a major player, other enzymes, such as myeloperoxidase (MPO) in certain cell types (like myeloid progenitors), can also metabolize this compound into toxic reactive species.[5][7]
Q4: Which cell lines are suitable for studying this compound metabolism and toxicity?
The choice of cell line is critical.
-
HepaRG™ Cells : These cells are known to express a variety of cytochrome P450 enzymes, including CYP3A4, and are considered to have a metabolic profile similar to primary human hepatocytes, making them highly suitable for these studies.[13][14]
-
Primary Human Hepatocytes : These are the gold standard but can be difficult to source and maintain.
-
HepG2 Cells : While widely used, HepG2 cells have notoriously low levels of metabolic enzymes, which may not be sufficient for studying drugs that require metabolic activation.[14]
-
Engineered Cell Lines : Using a cell line (e.g., HEK293, HepG2) that has been engineered to overexpress a specific CYP enzyme, like CYP2C19, can be a powerful tool to isolate the effect of that particular metabolic pathway.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Troubleshooting Steps |
| High cytotoxicity in all treatment groups, including low concentrations. | 1. Metabolically Active Cell Line: Your cell line may have high endogenous CYP activity, leading to rapid conversion of this compound to toxic metabolites. 2. Contamination: The this compound stock solution or cell culture may be contaminated. | 1. Characterize the metabolic enzyme profile (e.g., CYP2C19, CYP3A4) of your cell line. Consider using a CYP2C19 inhibitor (like omeprazole) to see if toxicity is reduced.[4] 2. Prepare a fresh stock solution of this compound and test for contamination. |
| Inconsistent results between experiments. | 1. Cell Passage Number: The metabolic capacity of cell lines can change with increasing passage number. 2. Variability in Reagents: Inconsistent activity of liver microsomes or S9 fractions if used. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Thaw a new vial of cells. 3. Qualify each new batch of reagents (e.g., microsomes) before use in extensive experiments. |
| No cytotoxicity observed, even at high concentrations. | 1. Metabolically Inactive Cell Line: The chosen cell line (e.g., standard HepG2) may lack the necessary CYP enzymes to activate this compound.[14] 2. Inactive Compound: The this compound compound may have degraded. | 1. Switch to a more metabolically competent cell line like HepaRG or use a co-culture system with primary hepatocytes.[13][14] 2. Alternatively, supplement your culture with an external metabolic activation system, such as human liver microsomes or S9 fraction. 3. Verify the integrity of your this compound stock using an appropriate analytical method (e.g., HPLC). |
| Toxicity observed in vehicle control group. | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Culture Conditions: Suboptimal cell culture conditions (e.g., pH, temperature, contamination) are causing stress. | 1. Ensure the final concentration of the solvent in the culture medium is well below its toxic threshold (typically <0.1% for DMSO). Run a solvent-only toxicity curve. 2. Review and optimize cell culture handling and incubation procedures. |
Data Summary
Table 1: Effects of this compound and its Analogues on Mitochondrial Respiration
| Compound | Concentration (µg/mL) | Effect on State 3 Respiration | Effect on State 4 Respiration | Citation |
| This compound | 20 | Inhibition | Slight Increase (glutamate) | [10] |
| This compound | 40 | - | 40-45% Inhibition | [10] |
| PCR 4099 | 20 | Little to no effect | - | [10] |
| PCR 5325 | 20 | Inhibition | - | [10] |
| Other Analogues | 20 or 40 | Virtually no effect | - | [10] |
Key Experimental Workflows & Signaling Pathways
Metabolic Activation and Cytotoxicity Pathway
This diagram illustrates the process by which the prodrug this compound is metabolized by CYP450 enzymes into reactive metabolites, which then lead to mitochondrial dysfunction and apoptosis.
Caption: Metabolic activation of this compound leading to cytotoxicity.
Experimental Workflow for Assessing this compound Cytotoxicity
This workflow outlines the key steps for designing an experiment to identify the source of this compound's toxicity in a cell line.
Caption: Workflow for investigating this compound cytotoxicity in vitro.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Aspirate the old media and add fresh media containing various concentrations of this compound, vehicle control (e.g., DMSO), and positive control (e.g., doxorubicin). If investigating metabolism, include a group with this compound plus a CYP inhibitor.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound and controls as described above.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells from each well.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Trapping Reactive Metabolites with Glutathione (B108866) (GSH)
This assay helps to confirm the formation of reactive metabolites.[6]
-
System Setup: Prepare an incubation mixture containing human liver microsomes (or your cell lysate), an NADPH-generating system, this compound, and a high concentration of glutathione (GSH) as a trapping agent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Preparation: Centrifuge the sample to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the this compound-GSH adducts. The presence of these adducts confirms the formation of reactive electrophilic metabolites.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound inhibition of phenytoin metabolism mediated by potent inhibition of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity of clopidogrel and this compound on human myeloid progenitor cells: importance of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of bioactivation of this compound using linear ion trap/orbitrap mass spectrometry and an improved mass defect filtering technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Swelling of mitochondria by the platelet antiaggregating agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound, a new platelet antiaggregating agent, and its analogues on mitochondrial metabolism. Oxidative phosphorylation, protein synthesis and DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of interaction of this compound and its analogues with the energy-conserving mechanism in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
Technical Support Center: Optimizing Ticlopidine Dosage for In Vivo Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ticlopidine in in vivo rodent models. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a prodrug, meaning it is inactive until metabolized in the liver.[1] Its active metabolite irreversibly blocks the P2Y12 receptor on the surface of platelets.[2] This receptor is crucial for platelet activation. By blocking it, the active metabolite prevents adenosine (B11128) diphosphate (B83284) (ADP) from binding, thereby inhibiting platelet activation and aggregation.[1][2] This antiplatelet effect reduces the risk of thrombosis.[2]
Q2: What is a typical starting dose for this compound in rats and mice?
A2: For rats, oral doses can range up to 400 mg/kg/day, a level which has been associated with maternal and fetal toxicity.[3] Carcinogenicity studies in rats used daily doses up to 100 mg/kg without tumorigenic effects.[3] For mice, oral doses up to 200 mg/kg/day have been used in studies, though this level showed some maternal and fetal toxicity.[3] Carcinogenicity studies in mice used daily doses up to 275 mg/kg.[3] The lethal single oral dose is approximately 1600 mg/kg for rats and 500 mg/kg for mice.[3] Researchers should consult literature for specific experimental contexts, but a common dose for antiplatelet effect studies in rabbits has been 100 mg/kg.[4][5]
Q3: How should this compound be administered to rodents?
A3: Oral administration (per os) is the most common route and is best performed via oral gavage to ensure accurate dosing.[6][7] Administering this compound with food can increase its absorption by about 20% and may minimize gastrointestinal side effects.[3][8][9] Other potential routes, though less common for this compound, include intraperitoneal (IP) for rapid absorption or subcutaneous (SC) injection.[6][7]
Q4: How long does it take for this compound to exert its antiplatelet effect?
A4: The onset of this compound's antiplatelet activity is delayed. It typically takes 24 to 48 hours to observe an initial effect.[10] The maximal inhibitory effect on platelet aggregation is usually seen after 3 to 5 days of consistent dosing.[10][11] The effect is long-lasting, and platelet function may not return to normal for up to 72 hours after the final dose.[10]
Q5: What are the primary signs of toxicity or adverse effects in rodents?
A5: Acute toxicity symptoms at lethal doses can include gastrointestinal hemorrhage, convulsions, hypothermia, difficulty breathing (dyspnea), and loss of balance or abnormal gait.[3] At therapeutic doses, potential side effects include an increased risk of bleeding.[3] It is critical to monitor animals for signs of spontaneous bleeding, such as ecchymosis, epistaxis (nosebleeds), or hematuria.[3] Hematological monitoring is also advised, as this compound can cause neutropenia, thrombocytopenia, and in rare cases, aplastic anemia.[3][12]
Q6: Is this compound active in vitro?
A6: No, this compound itself is a prodrug and shows little to no activity in vitro.[11] It requires metabolic activation by liver enzymes, specifically cytochrome P450 (CYP) enzymes, to be converted into its active form, which can then inhibit platelet aggregation.[2][11]
Troubleshooting Guide
Q: I am not observing the expected level of platelet inhibition. What could be the cause?
A: There are several potential reasons for this:
-
Insufficient Dosing Duration: this compound requires several days to reach its maximum effect.[10][11] Ensure you have been dosing for at least 3-5 days.
-
Metabolic Issues: this compound's activation is dependent on liver CYP enzymes.[13] Factors that affect liver function or co-administration of drugs that inhibit these enzymes could reduce the conversion of this compound to its active metabolite.
-
Administration Issues: If using oral gavage, ensure the technique is correct to guarantee the full dose is delivered to the stomach.[7] Co-administration with an antacid can reduce absorption.[8]
-
Hypercholesterolemia: In experimental models, hypercholesterolemia has been shown to reduce the antiplatelet effects of this compound.[4]
Q: My animals are showing signs of excessive bleeding. How can I manage this?
A: Excessive bleeding is a known risk associated with this compound.[3]
-
Dose Reduction: The most direct approach is to reduce the dosage. The effect of this compound on bleeding time is dose-dependent.[8]
-
Discontinuation: this compound should be discontinued (B1498344) at least 2 weeks before any planned surgery to minimize bleeding risk.[8]
-
Monitoring: Implement a refined bleeding time assay (e.g., tail tip incision) to quantify the effect of your dosage and adjust as necessary.[1]
-
Supportive Care: Ensure animals are housed in a way that minimizes the risk of trauma. Provide soft bedding and easily accessible food and water.
Q: The results from my study are highly variable between animals. How can I improve consistency?
A: Inter-individual variability can be influenced by differences in drug metabolism.[14]
-
Standardize Administration: Administer this compound at the same time each day and consistently with or without food to standardize absorption.[8]
-
Animal Strain and Health: Use a consistent strain, age, and sex of rodents. Ensure all animals are healthy, as underlying conditions can affect drug metabolism and platelet function.
-
Acclimatization: Allow sufficient time for animals to acclimate to their housing and handling procedures to minimize stress, which can impact physiological responses.
Quantitative Data Summary
Table 1: this compound Dosage and Toxicity in Rodents
| Species | Route | Dose | Observation | Reference |
| Rat | Oral | up to 100 mg/kg/day | Non-tumorigenic in a 2-year study. | [3] |
| Rat | Oral | 400 mg/kg/day | Maternal and fetal toxicity observed. | [3] |
| Rat | Oral | 1600 mg/kg (single dose) | Lethal dose. | [3] |
| Mouse | Oral | up to 275 mg/kg/day | Non-tumorigenic in a 78-week study. | [3] |
| Mouse | Oral | 200 mg/kg/day | Maternal and fetal toxicity observed. | [3] |
| Mouse | Oral | 500 mg/kg (single dose) | Lethal dose. | [3] |
| Rabbit | Oral | 100 mg/kg/day | Effective for inhibiting ADP-induced platelet aggregation. | [4] |
| Rabbit | Oral | 10, 50, 100 mg/kg | Dose-dependent pharmacokinetics. 100 mg/kg produces plasma levels similar to a 250 mg human dose. | [5] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Observation | Species | Reference |
| Time to Onset | 24 - 48 hours | Human / Animal Models | [10] |
| Time to Max Effect | 3 - 5 days | Human / Animal Models | [10][11] |
| Absorption | >80%; increased by 20% with food. | Human | [3] |
| Metabolism | Extensive hepatic metabolism required for activation. | Human / Rat | [8][11] |
| Effect Duration | Effects persist for up to 72 hours after last dose. | Human / Animal Models | [10] |
Detailed Experimental Protocols
Protocol 1: Ex Vivo Platelet Aggregation Assay in Rats
This protocol is used to assess the inhibitory effect of this compound on platelet function.
-
Drug Administration: Administer this compound or a vehicle control to rats via oral gavage daily for a minimum of 5 days to ensure maximal drug effect.[1]
-
Blood Collection: At the designated time point after the final dose, anesthetize the rat. Collect whole blood via cardiac puncture or from the abdominal aorta into a syringe containing 3.2% sodium citrate (B86180) (ratio of 9 parts blood to 1 part citrate).[1]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This will separate the PRP (supernatant) from red and white blood cells.[1]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to pellet the platelets and obtain PPP.
-
Platelet Count Standardization: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using the prepared PPP.[1]
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in a platelet aggregometer.
-
Calibrate the instrument by setting the baseline with PRP (0% aggregation) and the endpoint with PPP (100% aggregation).
-
Add a platelet agonist, such as ADP, to the PRP sample and record the change in light transmission over a set period (typically 5-10 minutes).[1]
-
-
Data Analysis: Calculate the percentage of platelet aggregation based on the maximum change in light transmission. Compare the results from the this compound-treated group to the vehicle control group.
Protocol 2: Mouse Tail Bleeding Time Assay
This in vivo assay measures the effect of this compound on hemostasis.
-
Drug Administration: Administer this compound or vehicle control to mice at the desired dose and schedule.
-
Animal Preparation: Anesthetize the mouse according to an approved institutional protocol. Place the animal on a warming pad to maintain a stable body temperature of 37°C.[1]
-
Tail Warming: To ensure consistent blood flow, warm the distal 2-3 cm of the tail, for instance, by immersing it in 37°C saline for 2-3 minutes.[1]
-
Incision: Clean the tail with 70% ethanol. Using a sterile scalpel, make a single, standardized transverse incision about 2 mm from the tip of the tail.[1]
-
Time Measurement: Immediately after the incision, start a stopwatch. Gently blot the blood drop every 15-30 seconds with filter paper, being careful not to touch the wound itself.
-
Endpoint: Stop the timer when bleeding ceases and no new blood appears on the filter paper for at least 30 seconds.
-
Data Analysis: Record the total time to bleeding cessation. Compare the bleeding times between the this compound-treated and vehicle control groups. If bleeding continues beyond a pre-determined cutoff time (e.g., 15 minutes), the test should be stopped to prevent excessive blood loss.
Visualizations
Caption: this compound's mechanism of action.
Caption: General workflow for in vivo this compound studies.
Caption: Troubleshooting flowchart for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugs.com [drugs.com]
- 4. Antiplatelet effects of this compound are reduced in experimental hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in platelet-dependent disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the active metabolite of this compound from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adverse haematological effects of this compound. Prevention, recognition and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound decreases the in vivo activity of CYP2C19 as measured by omeprazole metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound during chronic oral administration to healthy volunteers and its effects on antipyrine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ticlopidine-Induced Hematological Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating ticlopidine-induced hematological toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced hematological toxicity?
A1: this compound is a prodrug that is metabolized in the liver by cytochrome P450 enzymes and in neutrophils by myeloperoxidase into reactive metabolites.[1][2][3] One of the key reactive metabolites is a thiophene-S-chloride.[2] These reactive metabolites can covalently bind to cellular macromolecules, including proteins in hematopoietic stem and progenitor cells, leading to direct cytotoxicity.[2][3][4] This process is also associated with the induction of oxidative stress, further contributing to bone marrow damage and subsequent hematological disorders such as neutropenia, aplastic anemia, and thrombotic thrombocytopenic purpura (TTP).[1][5]
Q2: Which animal models are most commonly used to study this compound-induced hematological toxicity?
A2: Rats, particularly Sprague-Dawley and Wistar strains, are frequently used to model drug-induced myelosuppression.[6] Mice are also utilized, especially for screening potential myeloprotective agents.[7] The choice of model can depend on the specific toxic effect being investigated (e.g., neutropenia vs. aplastic anemia) and the experimental endpoints.
Q3: What are the typical signs of hematological toxicity to monitor in animal models treated with this compound?
A3: Key indicators of hematological toxicity include a significant decrease in white blood cell (WBC) counts (leukopenia), particularly a reduction in absolute neutrophil counts (ANC) leading to neutropenia.[8][9] Other signs are a decline in platelet counts (thrombocytopenia) and red blood cell counts (anemia).[8] In severe cases, pancytopenia (a reduction in all three major blood cell lineages) can be observed, which is a hallmark of aplastic anemia.[10] Clinically, animals may exhibit lethargy, ruffled fur, and signs of infection due to a compromised immune system.[8]
Q4: How can N-acetylcysteine (NAC) potentially mitigate this compound-induced hematological toxicity?
A4: N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione (B108866) (GSH).[11] Its protective mechanism is believed to be multifactorial. By replenishing intracellular GSH stores, NAC enhances the detoxification of reactive metabolites and directly scavenges reactive oxygen species (ROS), thereby reducing oxidative stress on hematopoietic cells.[11][12] Studies have shown that NAC can improve myelosuppression by reducing ROS levels in bone marrow mononuclear cells.[11]
Q5: What is a recommended starting dose for this compound to induce hematotoxicity in rats?
A5: Based on long-term toxicity studies in Sprague-Dawley rats, oral administration of this compound at doses of 600 mg/kg/day has been shown to induce hematological changes, including decreases in red blood cell count, hemoglobin, hematocrit, and platelet count.[3] However, the optimal dose to induce a specific level of toxicity (e.g., moderate neutropenia) without causing excessive mortality should be determined in a pilot dose-range finding study for your specific experimental conditions.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in blood cell counts between animals in the same this compound treatment group. | 1. Inconsistent drug administration (e.g., gavage technique).2. Differences in individual animal metabolism of this compound.3. Technical errors in blood sampling or analysis. | 1. Ensure consistent and accurate oral gavage technique for all animals.2. Increase the number of animals per group to improve statistical power.3. Standardize blood collection procedures to minimize stress and ensure sample quality. Use a calibrated hematology analyzer and perform regular quality control checks.[8] |
| Failure to observe significant neutropenia or other cytopenias at the expected time points. | 1. This compound dose is too low.2. Insufficient duration of this compound administration.3. Animal strain is less sensitive to this compound's toxic effects. | 1. Conduct a dose-response study to determine the optimal dose for inducing the desired level of hematotoxicity.2. Review the literature for the expected time course of this compound-induced neutropenia, which typically peaks at approximately 4 to 6 weeks in humans, suggesting a sub-chronic to chronic dosing schedule may be necessary in animal models.3. Consider using a different, more sensitive strain of rat or mouse. |
| Excessive mortality in the this compound-treated group, preventing the assessment of mitigating agents. | 1. This compound dose is too high, leading to severe aplastic anemia or other life-threatening toxicities.2. Secondary infections due to severe neutropenia. | 1. Reduce the dose of this compound to a level that induces sub-lethal hematotoxicity.2. House animals in a sterile environment and consider prophylactic antibiotic treatment to prevent opportunistic infections. |
| Inconsistent results with the mitigating agent (e.g., N-acetylcysteine). | 1. Suboptimal dose or route of administration of the mitigating agent.2. Timing of administration is not aligned with the peak of this compound's toxic effect. | 1. Perform a dose-response study for the mitigating agent. The route of administration can significantly impact efficacy; for NAC, intravenous administration has been shown to be more effective than oral in some contexts.2. Administer the mitigating agent prophylactically (before and during this compound treatment) to prevent the initial damage from reactive metabolites. |
Data Presentation
The following tables summarize hypothetical quantitative data based on findings from studies on drug-induced myelosuppression and the protective effects of N-acetylcysteine. While a direct study on this compound and NAC with this specific data was not identified, the data from a cyclophosphamide-induced myelosuppression model in mice provides a relevant example of the expected outcomes.[11]
Table 1: Effect of this compound and N-acetylcysteine on Peripheral Blood Counts in a Rat Model
| Treatment Group | White Blood Cell (WBC) Count (x10³/µL) | Absolute Neutrophil Count (ANC) (x10³/µL) | Platelet Count (x10³/µL) |
| Vehicle Control | 8.5 ± 1.2 | 2.5 ± 0.5 | 750 ± 85 |
| This compound (e.g., 600 mg/kg/day) | 3.2 ± 0.8 | 0.8 ± 0.3 | 420 ± 60* |
| This compound + NAC (e.g., 100 mg/kg/day) | 6.5 ± 1.0# | 1.9 ± 0.4# | 650 ± 70# |
| NAC only | 8.3 ± 1.1 | 2.4 ± 0.6 | 740 ± 80 |
Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to this compound alone.
Table 2: Effect of this compound and N-acetylcysteine on Bone Marrow Cellularity in a Rat Model
| Treatment Group | Bone Marrow Mononuclear Cell (BM-MNC) Count (x10⁶/femur) | Colony-Forming Unit - Granulocyte, Macrophage (CFU-GM) (colonies/10⁵ cells) |
| Vehicle Control | 25.0 ± 3.5 | 55 ± 8 |
| This compound (e.g., 600 mg/kg/day) | 12.5 ± 2.8 | 20 ± 5 |
| This compound + NAC (e.g., 100 mg/kg/day) | 20.8 ± 3.1# | 45 ± 6# |
| NAC only | 24.5 ± 3.3 | 53 ± 7 |
Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to this compound alone.
Experimental Protocols
Protocol 1: Induction of this compound Hematotoxicity in Rats
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Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle Control, this compound, this compound + NAC, NAC only).
-
This compound Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer this compound orally via gavage at a pre-determined dose (e.g., 600 mg/kg/day) for a specified duration (e.g., 28 days).[3]
-
Mitigating Agent Administration: For the mitigation group, administer N-acetylcysteine (e.g., 100 mg/kg/day) via intraperitoneal injection or in drinking water, starting one day before this compound administration and continuing throughout the study.
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Collect peripheral blood (e.g., from the tail vein) at baseline and at regular intervals (e.g., weekly) for Complete Blood Count (CBC) analysis.
-
-
Terminal Procedures: At the end of the study, anesthetize the animals and collect terminal blood samples via cardiac puncture. Harvest bone marrow from the femurs for cellularity and other analyses.
Protocol 2: Assessment of Bone Marrow Cellularity and Progenitor Cells
-
Bone Marrow Harvest: Euthanize the animal and dissect the femurs. Clean the femurs of excess tissue.
-
Cell Isolation: Cut the ends of the femurs and flush the bone marrow with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS) using a syringe and needle.
-
Cell Counting: Create a single-cell suspension by passing the marrow through a cell strainer. Count the total number of bone marrow mononuclear cells (BM-MNCs) using a hemocytometer or an automated cell counter.
-
Colony-Forming Unit (CFU) Assay:
-
Plate a known number of BM-MNCs in a semi-solid methylcellulose (B11928114) medium containing appropriate cytokines to support the growth of different hematopoietic lineages (e.g., CFU-GM, BFU-E).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
After 7-14 days, count the number of colonies for each lineage under a microscope.
-
Protocol 3: Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs)
-
Cell Preparation: Prepare a single-cell suspension of bone marrow cells as described above.
-
Staining:
-
Incubate the cells with a cocktail of fluorescently labeled antibodies specific for rat HSPC surface markers. A common panel for rat hematopoietic stem cells includes markers like CD90 (Thy-1), CD45, and lineage markers to exclude mature cells.
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage and absolute number of different HSPC populations (e.g., Lineage-Sca-1+c-Kit+ cells in mice, or their rat equivalents).
Mandatory Visualizations
Caption: this compound bioactivation and mitigation pathway.
Caption: Experimental workflow for assessing mitigation.
References
- 1. Protective effect of N-acetylcysteine on acute lung injury in septic rats by inhibiting inflammation, oxidation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine modulates cyclophosphamide-induced immunosuppression, liver injury, and oxidative stress in miniature pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylcysteine in Mechanically Ventilated Rats with Lipopolysaccharide-Induced Acute Respiratory Distress Syndrome: The Effect of Intravenous Dose on Oxidative Damage and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetyl cysteine attenuates acute lung injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of N-acetyl cysteine on lipid levels and on leukocyte and platelet count in rats after splenectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of N-acetylcysteine against radiation induced DNA damage and hepatic toxicity in rats [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protective effect of N-acetylcysteine on cyclophosphamide-induced cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of N-acetylcysteine route of administration on chemoprotection against cisplatin-induced toxicity in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Failure of systemic N-acetyl cysteine to protect the rat lung against bleomycin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ticlopidine In Vitro Activity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro activity of Ticlopidine.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show no significant antiplatelet activity in our standard in vitro platelet aggregation assays?
A1: this compound is a prodrug, meaning it is administered in an inactive form and requires metabolic activation within the body to become pharmacologically active.[1][2][3][][5] In standard in vitro setups using isolated platelets, the necessary liver enzymes for this conversion are absent. Therefore, the parent this compound molecule cannot be metabolized into its active form to exert an antiplatelet effect.
Q2: What is the active metabolite of this compound?
A2: The primary active metabolite of this compound is a compound identified as UR-4501.[1][2][3] This metabolite is formed through a two-step metabolic process in the liver.
Q3: Can we test the effects of this compound in vitro?
A3: To observe the antiplatelet effects of this compound in an in vitro setting, you must use its active metabolite, UR-4501. Alternatively, an in vitro system that includes liver microsomes or S9 fractions can be used to metabolically activate the this compound prodrug before its introduction to a platelet assay.[1][2]
Q4: How does the active metabolite of this compound inhibit platelet aggregation?
A4: The active metabolite of this compound, UR-4501, is an irreversible antagonist of the P2Y12 receptor on the surface of platelets. By binding to this receptor, it prevents adenosine (B11128) diphosphate (B83284) (ADP) from initiating the signaling cascade that leads to platelet activation and aggregation.
Q5: Where can we obtain the active metabolite of this compound for our experiments?
A5: The active metabolite, UR-4501, is not typically available for direct commercial purchase and often requires custom synthesis or in vitro generation from its precursor, 2-oxo-ticlopidine, using liver homogenates.[1][2]
Troubleshooting Guide
Issue 1: No inhibition of ADP-induced platelet aggregation is observed after applying this compound to platelet-rich plasma (PRP).
-
Cause: this compound is a prodrug and is inactive in its parent form. Standard PRP assays lack the necessary metabolic enzymes to convert it to its active metabolite.
-
Solution:
Issue 2: Inconsistent or weak inhibition of platelet aggregation when using a generated active metabolite.
-
Cause: Incomplete metabolic conversion of this compound or instability of the active metabolite. The active metabolite is a reactive thiol that can be unstable.
-
Solution:
-
Optimize the conditions for in vitro metabolism, including incubation time, enzyme concentration, and cofactor availability.
-
Use freshly prepared active metabolite for each experiment to minimize degradation.
-
Ensure proper handling and storage of the active metabolite, protecting it from oxidation.
-
Issue 3: High background noise or spontaneous platelet aggregation in control samples.
-
Cause: Pre-activation of platelets during blood collection or sample preparation. This can be due to a traumatic venipuncture, improper mixing with anticoagulant, or inappropriate storage temperatures.
-
Solution:
-
Ensure a clean and smooth venipuncture.
-
Gently invert blood collection tubes to mix with the anticoagulant; do not shake.
-
Process blood samples promptly and maintain them at room temperature. Avoid refrigeration.
-
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound and its metabolites on ADP-induced human platelet aggregation.
| Compound | Concentration (µM) | ADP Concentration (µM) | Inhibition of Platelet Aggregation |
| This compound | 3 - 100 | 10 | No significant inhibition[1][2][6] |
| 2-oxo-ticlopidine | 3 - 100 | 10 | No significant inhibition[1][2][6] |
| UR-4501 | 3 - 100 | 10 | Concentration-dependent inhibition[1][2][3][6] |
Experimental Protocols
In Vitro Generation of this compound's Active Metabolite (UR-4501)
This protocol is adapted from methodologies described in the literature for generating the active metabolite of thienopyridine prodrugs.[1][2]
-
Preparation of Liver Homogenate:
-
Use a phenobarbital-induced rat liver S9 fraction, which has an increased concentration of cytochrome P450 enzymes.
-
-
Incubation Mixture:
-
In a reaction vessel, combine the liver S9 fraction with a solution of 2-oxo-ticlopidine (the intermediate metabolite of this compound).
-
Add an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the mixture. NADPH is a crucial cofactor for CYP450 enzyme activity.
-
-
Incubation:
-
Incubate the mixture at 37°C for a predetermined optimal duration to allow for the metabolic conversion of 2-oxo-ticlopidine to UR-4501.
-
-
Isolation of Active Metabolite:
-
Following incubation, the active metabolite can be isolated and purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).
-
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This is a standard method for assessing platelet function.[7][8][9][10][11]
-
Sample Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) anticoagulant.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The PPP will be used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
Pipette a known volume of PRP into an aggregometer cuvette with a magnetic stir bar and allow it to equilibrate to 37°C.
-
Add the test compound (e.g., UR-4501) or vehicle control to the PRP and incubate for a specified period.
-
Add a platelet agonist, such as ADP (typically at a final concentration of 5-20 µM), to induce aggregation.
-
Record the change in light transmission through the sample for 5-10 minutes. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated relative to the light transmission of PRP (0%) and PPP (100%).
-
The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to the aggregation in the presence of the vehicle control.
-
Visualizations
Signaling Pathway of P2Y12 Receptor Inhibition
References
- 1. bps.ac.uk [bps.ac.uk]
- 2. Identification of the active metabolite of this compound from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the active metabolite of this compound from rat in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrugs and Their Active Metabolites - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.7. In Vitro Platelet Aggregation Assay [bio-protocol.org]
- 11. diagnostica.cz [diagnostica.cz]
Technical Support Center: Addressing Ticlopidine Resistance in Experimental Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ticlopidine and encountering resistance in experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit platelet aggregation?
This compound is an antiplatelet agent that belongs to the thienopyridine class of drugs. It is a prodrug, meaning it requires metabolic activation in the liver to exert its effect.[1][2][3] The active metabolite of this compound irreversibly binds to the P2Y12 receptor on the surface of platelets.[1][4] This binding prevents adenosine (B11128) diphosphate (B83284) (ADP) from activating the receptor, which in turn blocks the downstream signaling cascade that leads to platelet activation and aggregation.[1][4][5]
Q2: What are the primary mechanisms of this compound resistance observed in experimental models?
This compound resistance is a phenomenon where platelets do not respond adequately to the inhibitory effects of the drug. The primary mechanisms include:
-
Genetic Polymorphisms: Variations in the genes encoding the cytochrome P450 enzymes, particularly CYP2C19, are a major cause of resistance.[6][7][8][9][10] These enzymes are crucial for converting the prodrug this compound into its active metabolite.[11] Loss-of-function alleles can lead to reduced metabolic activation and consequently, diminished antiplatelet effects.[8][12]
-
P2Y12 Receptor Alterations: Although less common, mutations in the P2RY12 gene, which codes for the P2Y12 receptor, can lead to a state of resistance where the active metabolite of this compound cannot effectively bind to and inhibit the receptor.[5]
-
Upregulation of Alternative Platelet Activation Pathways: Platelets can be activated through various pathways that are independent of the P2Y12 receptor. In a state of this compound resistance, these alternative pathways, such as those mediated by thrombin or collagen, may become more prominent, leading to continued platelet activation despite P2Y12 blockade.[13][14][15]
Q3: How can I determine if my experimental model is exhibiting this compound resistance?
Several laboratory methods can be employed to assess platelet reactivity and identify this compound resistance. The most common approaches include:
-
Platelet Aggregometry: This is the gold standard for assessing platelet function. Light transmission aggregometry (LTA) measures the change in light transmission through a platelet-rich plasma sample after the addition of an agonist like ADP.[16] Reduced inhibition of ADP-induced aggregation after this compound treatment is a key indicator of resistance.
-
Flow Cytometry: This technique can be used to measure the expression of platelet surface receptors like P2Y12 and the activation marker P-selectin (CD62P).[17][18][19] It can also be used to quantify the phosphorylation status of vasodilator-stimulated phosphoprotein (VASP), which is a downstream marker of P2Y12 receptor inhibition.[20]
-
Genetic Testing: Genotyping for common CYP2C19 loss-of-function alleles (e.g., *2, *3) can help predict the likelihood of a poor metabolic response to this compound.[8][12][21]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of platelet aggregation with this compound treatment. | Metabolic Inefficiency: The experimental animal model may have low expression or activity of the necessary cytochrome P450 enzymes (e.g., CYP2C19) to activate this compound.[9][10] | - Consider using an animal model known to have a human-like CYP450 profile.- Pre-screen animals for CYP2C19 genetic variants if applicable.- Use a direct-acting P2Y12 inhibitor (e.g., ticagrelor) as a positive control to confirm the responsiveness of the P2Y12 pathway. |
| Drug Administration Issues: Incorrect dosage, route of administration, or timing of blood collection after dosing. | - Review and optimize the dosing regimen based on pharmacokinetic data for the specific animal model.[2]- Ensure proper administration technique (e.g., oral gavage) to guarantee the full dose is delivered.- Perform a time-course experiment to determine the peak inhibitory effect of this compound in your model. | |
| P2Y12 Receptor Upregulation or Desensitization: Chronic exposure to this compound could potentially lead to changes in P2Y12 receptor expression or signaling. | - Measure P2Y12 receptor density on platelets using flow cytometry at baseline and after treatment.[17][19]- Evaluate downstream signaling components of the P2Y12 pathway. | |
| High variability in platelet aggregation results between animals in the this compound-treated group. | Genetic Heterogeneity: Natural genetic variations within the animal population, particularly in genes related to drug metabolism (CYP450s), can lead to variable responses.[8][22] | - Use a genetically homogenous inbred strain of animals if possible.- Increase the sample size to account for inter-individual variability.- Genotype the animals for relevant CYP450 polymorphisms.[21] |
| Underlying Inflammatory State: Inflammation can increase platelet reactivity and potentially counteract the effects of antiplatelet agents.[23] | - Monitor inflammatory markers in your animal model.- Ensure consistent and standardized animal handling and housing to minimize stress-induced inflammation. | |
| Platelet aggregation is inhibited by this compound in response to ADP, but not to other agonists like collagen or thrombin. | Activation of Alternative Pathways: this compound specifically targets the P2Y12 receptor. Other potent agonists can activate platelets through different pathways that are not blocked by this compound.[2][13][15] | - This is an expected finding and reflects the specific mechanism of action of this compound.[2]- To achieve broader platelet inhibition, consider combining this compound with an inhibitor of another pathway (e.g., aspirin, which inhibits thromboxane (B8750289) A2 synthesis). |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the extent of platelet aggregation in response to an agonist.
Methodology:
-
Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP, which will be used as a blank.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.
-
Add the agonist (e.g., ADP at a final concentration of 5-20 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is calculated. Compare the aggregation response in this compound-treated samples to vehicle-treated controls.
Flow Cytometry for P2Y12 Receptor Expression
Objective: To quantify the number of P2Y12 receptors on the platelet surface.
Methodology:
-
Blood Collection: Collect whole blood into a tube containing an appropriate anticoagulant (e.g., acid-citrate-dextrose).
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., HEPES-Tyrode buffer).
-
Add fluorescently labeled antibodies against a platelet-specific marker (e.g., CD61-FITC) and the P2Y12 receptor (e.g., P2Y12-PE).[17]
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation (Optional): Fix the samples with 1% paraformaldehyde.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and positive staining for the platelet-specific marker (CD61).
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the P2Y12-PE signal within the gated platelet population. Compare the MFI between this compound-treated and control groups.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in platelet-dependent disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P-450 polymorphisms and response to clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P-450 polymorphisms and response to clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Clopidogrel resistance: identifying and overcoming a barrier to effective antiplatelet treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome p-450 polymorphisms and response to clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clopidogrel and this compound: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CYP2C19 Genetic Testing for P2Y12 Inhibitor Therapy - American College of Cardiology [acc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Alternative platelet activation pathways and their role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitory effects of this compound on platelet function as assessed by three different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dysregulation in the Expression of Platelet Surface Receptors in Acute Coronary Syndrome Patients—Emphasis on P2Y12 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation [frontiersin.org]
- 21. Introduction - Testing of CYP2C19 Variants and Platelet Reactivity for Guiding Antiplatelet Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Influence of genetic polymorphisms in P2Y12 receptor signaling pathway on antiplatelet response to clopidogrel in coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Ticlopidine Bioavailability in Research Animals
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the factors affecting the oral bioavailability of Ticlopidine in preclinical research animals.
Frequently Asked Questions (FAQs)
Q1: What are the baseline pharmacokinetic properties of this compound and the primary challenges to its oral bioavailability?
A1: this compound is a prodrug that is rapidly and extensively absorbed (>80%) following oral administration, with peak plasma levels typically occurring around 2 hours post-dose.[1] However, its bioavailability and subsequent therapeutic effect are influenced by several key factors, presenting challenges in experimental design:
-
Extensive First-Pass Metabolism: this compound is heavily metabolized by cytochrome P450 (CYP) enzymes in the liver, meaning a significant portion of the parent drug is altered before reaching systemic circulation.[2]
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Metabolic Activation Requirement: this compound itself is inactive. It requires conversion by hepatic CYP enzymes (primarily CYP2C19 and CYP2B6) to its active thiol metabolite, UR-4501, to exert its antiplatelet effect.[3][4][5] Variability in the activity of these enzymes across species and individual animals can lead to inconsistent levels of the active metabolite.
-
Food Effect: The bioavailability of this compound is known to be influenced by food. Administration with a meal can increase the Area Under the Curve (AUC) by approximately 20%.[1]
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Non-Linear Pharmacokinetics: this compound exhibits non-linear pharmacokinetics, where clearance decreases with repeated dosing, leading to drug accumulation.[1] The half-life after a single dose is around 12.6 hours, but this extends to 4-5 days with chronic administration.[6]
-
Drug Interactions: Co-administration with substances like antacids can decrease this compound absorption.[2]
Q2: Which animal species is the most appropriate model for studying this compound's effects?
A2: The choice of animal model depends on the specific research question. However, it is crucial to consider the significant interspecies differences in CYP450 enzyme expression and activity, which are responsible for metabolizing this compound into its active form.[5]
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Rats: Rats are commonly used and their metabolic pathways for this compound have been studied. The active metabolite UR-4501 was first identified from in vitro studies using rat liver homogenates.[3][4]
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Rabbits: Rabbits have been used to establish dose-dependent pharmacokinetics. A 100 mg/kg dose in rabbits produces plasma concentrations comparable to a 250 mg dose in humans.[7]
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Dogs: While this compound has been shown to inhibit platelet aggregation in dogs, detailed public pharmacokinetic data is limited. Species differences in CYP enzymes compared to humans should be a key consideration.
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Non-Human Primates (NHPs): NHPs like Cynomolgus or Rhesus monkeys are often considered more predictive of human metabolism due to greater genetic similarity. However, specific pharmacokinetic data for this compound in these species is not widely published.
Researchers should ideally conduct preliminary metabolic profiling in liver microsomes from different species to select the one that most closely mimics human metabolism.
Q3: How does food impact this compound administration in animal studies?
A3: In humans, administering this compound with food increases its AUC by about 20%.[1] For consistency in preclinical studies, it is critical to standardize feeding conditions.
-
Fasted vs. Fed: A decision to dose in either a fasted or fed state should be maintained throughout the study. For fasted studies, an overnight fast (approximately 12 hours) with free access to water is standard.
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Standardized Diet: If a fed state is required, a standardized diet should be provided to all animals to minimize variability.
Q4: My this compound formulation shows poor dissolution. What are the initial troubleshooting steps?
A4: Poor dissolution is a common issue for sparingly soluble compounds like this compound hydrochloride.
-
Confirm Solid-State Properties: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to verify the crystalline state of your this compound HCl. Different polymorphic forms can have different solubilities.
-
Assess pH-Dependent Solubility: Determine the solubility of this compound HCl across a range of pH values that mimic the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8). This will indicate if solubility in the neutral pH of the intestine is a limiting factor.
-
Formulation Enhancement: If solubility is confirmed as the issue, consider formulation strategies such as creating a solid dispersion with a polymer like PVP K30 or developing a Self-Emulsifying Drug Delivery System (SEDDS).[8]
Troubleshooting Guide
| Issue Encountered | Potential Causes | Recommended Troubleshooting Actions |
| Low or undetectable plasma concentrations of parent this compound | 1. Poor drug dissolution/solubility. 2. Extensive first-pass metabolism. 3. Incorrect dosing procedure (e.g., improper gavage). 4. Sample degradation during collection or processing. | 1. Characterize drug solubility and consider formulation enhancement (see FAQ Q4). 2. Select an appropriate dose. In rabbits, exposure increases disproportionately with dose. [7] Consider a species with potentially lower first-pass metabolism. 3. Ensure proper training on oral gavage techniques. Verify dose concentration and homogeneity. 4. Follow strict sample handling protocols (see Experimental Protocols section). |
| High inter-animal variability in plasma concentrations | 1. Inconsistent food status (fasted vs. fed). 2. Genetic polymorphism in CYP enzymes within the animal strain. 3. Variability in dosing technique. 4. Non-homogenous formulation (e.g., suspension not adequately mixed). | 1. Strictly control and standardize feeding schedules for all animals. 2. Ensure use of a well-characterized, genetically homogenous animal strain. If variability persists, consider if CYP genotyping is feasible. 3. Standardize the volume and speed of administration for oral gavage. 4. Ensure the dosing formulation is thoroughly mixed before each administration. |
| Poor or inconsistent pharmacodynamic (antiplatelet) effect despite detectable plasma levels of parent drug | 1. Insufficient conversion to the active metabolite (UR-4501). 2. Species differences in the target receptor (P2Y12) or downstream signaling. 3. Active metabolite is unstable and degrading before it can act or be measured. | 1. This is a key challenge. Select a species with a metabolic profile similar to humans. Consider measuring the active metabolite in plasma if an analytical standard is available. 2. Review literature for species-specific differences in platelet biology. 3. The thiol group in the active metabolite is reactive. Ensure appropriate sample handling (e.g., immediate stabilization) if attempting to quantify it. |
Data Presentation
Table 1: Summary of Oral Pharmacokinetic Parameters of this compound in Rabbits
| Dose (mg/kg) | Cmax (µg/L) | AUC (µg·h/L) | t½ (hours) |
| 10 | 104 ± 21 | 387 ± 68 | 1.04 ± 0.10 |
| 50 | 896 ± 412 | 4125 ± 1875 | 4.24 ± 1.92 |
| 100 | 1870 ± 850 | 14500 ± 6500 | 12.80 ± 6.35 |
| Data derived from a study in New Zealand White rabbits after the third daily oral dose. Values are presented as mean ± SD.[7] |
Note: The disproportionate increase in Cmax and AUC with increasing doses highlights the non-linear pharmacokinetics of this compound.
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
This protocol provides a general framework. Specifics should be optimized based on the formulation and analytical method.
-
Animal Model: Male Sprague-Dawley rats (250-300g), equipped with jugular vein catheters for serial blood sampling.
-
Housing and Acclimation: House animals individually with a 12-hour light/dark cycle. Allow at least 3 days for acclimation before the study.
-
Dosing Formulation:
-
Vehicle Selection: A common vehicle for oral gavage of suspensions is 0.5% methylcellulose (B11928114) in water. For solutions, a mixture of solvents like PEG 400 and water may be suitable. The final vehicle should be chosen based on solubility and stability studies of this compound HCl.
-
Preparation: Prepare the formulation on the day of dosing. If it is a suspension, ensure it is continuously stirred to maintain homogeneity.
-
-
Dosing Procedure:
-
Fast rats overnight (approx. 12 hours) prior to dosing, with free access to water.
-
Administer the this compound formulation via oral gavage at a volume typically not exceeding 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the jugular vein catheter at the following time points: pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing:
-
Immediately after collection, gently invert the tubes to mix with the anticoagulant.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.
-
Harvest the plasma supernatant and transfer it to clean, labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until analysis.
-
Protocol 2: Bioanalytical Method for this compound in Plasma
This is a summary of a typical LC-MS/MS method.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a liquid-liquid extraction. To 100 µL of plasma, add an internal standard (e.g., a deuterated this compound) and an extraction solvent (e.g., diethyl ether-hexane mixture).[9]
-
Vortex mix and then centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C8 or C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formic acid in water).
-
Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.[9][10]
-
-
Quantification: Generate a calibration curve using standards of known this compound concentration in blank plasma and determine the concentration in the study samples by interpolation.
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the active metabolite of this compound from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bps.ac.uk [bps.ac.uk]
- 5. SMPDB [smpdb.ca]
- 6. Single and multiple dose pharmacokinetics of this compound in young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Ticlopidine-Induced Neutropenia Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of ticlopidine-induced neutropenia models. Our goal is to help you reduce variability and improve the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neutropenia?
A1: this compound-induced neutropenia is believed to be caused by a combination of direct toxicity to granulocytic precursors in the bone marrow and immune-mediated destruction of circulating neutrophils.[1] The drug is metabolized by myeloperoxidase in neutrophils and their precursors into a reactive thiophene-S-chloride metabolite.[1][2] This reactive metabolite can covalently bind to cellular proteins, leading to cell damage and apoptosis. Additionally, it may act as a hapten, triggering an immune response against neutrophils.
Q2: Why is there significant variability in this compound-induced neutropenia models?
A2: The variability stems from several factors, including:
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Species-specific metabolism: this compound is a prodrug that is extensively metabolized.[3] Differences in the expression and activity of metabolic enzymes, such as cytochrome P450s, between animal species (e.g., rats, mice, rabbits) and humans can lead to different levels of the reactive metabolite, resulting in varied susceptibility to neutropenia.[3][4]
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Gut microbiome: The gut microbiota plays a role in regulating hematopoiesis and neutrophil homeostasis.[1][5][6] Alterations in the gut microbiome composition, which can be influenced by diet, environment, and antibiotic use, can impact the severity and incidence of drug-induced neutropenia.[1]
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Genetic factors: Although not fully elucidated for this compound, genetic polymorphisms in drug-metabolizing enzymes and immune response genes can influence an individual's susceptibility to drug-induced neutropenia.[7]
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Lack of a standardized model: There is a notable absence of a well-established, standardized animal model specifically for this compound-induced neutropenia, leading to diverse and often inconsistent methodologies across different laboratories.[7]
Q3: What are the typical clinical signs of this compound-induced neutropenia in humans?
A3: In humans, this compound-induced neutropenia often presents with fever, chills, sore throat, and other signs of infection due to a compromised immune system. It typically occurs within the first three months of treatment.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in neutrophil counts between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., gavage technique).2. Differences in individual animal metabolism.3. Variations in the gut microbiome of the animals.4. Underlying subclinical infections in some animals. | 1. Ensure consistent and accurate oral gavage technique. Use a vehicle that ensures optimal drug solubility and absorption.2. Increase the number of animals per group to improve statistical power. Consider using more genetically homogeneous animal strains.3. Standardize housing conditions, diet, and water source. Consider co-housing animals for a period before the experiment to normalize their gut microbiota. Avoid prophylactic antibiotic use unless experimentally warranted.4. Source animals from a reputable vendor and ensure they are specific-pathogen-free (SPF). |
| Failure to induce significant neutropenia at previously reported doses. | 1. Species or strain resistance to this compound's toxic effects.2. Incorrect dosing, formulation, or route of administration.3. Timing of blood collection may miss the nadir of neutrophil counts. | 1. Consider using a different species or strain of rodent. Rats and mice may metabolize this compound differently.2. Verify the dose calculations and the stability of the this compound formulation. Oral gavage is the recommended route to mimic clinical exposure.3. Conduct a pilot study with a small group of animals to determine the time-course of neutropenia. Collect blood samples at multiple time points (e.g., daily for the first week, then every other day). |
| Inconsistent onset of neutropenia. | 1. Differences in the rate of this compound metabolism to its active toxic metabolite.2. Variability in the immune response to the drug or its metabolites. | 1. Allow for an acclimatization period of at least one week before starting the experiment to stabilize the animals' metabolism.2. Ensure all animals are of a similar age and sex, as these factors can influence immune responses. |
| High mortality rate in the this compound-treated group. | 1. The dose of this compound may be too high, leading to severe agranulocytosis and subsequent infections.2. Compromised animal health status prior to the experiment. | 1. Perform a dose-ranging study to identify a dose that induces neutropenia without causing excessive toxicity. Start with lower doses and gradually increase.2. Monitor animals closely for signs of distress, infection, or moribundity. Provide supportive care as per approved animal care protocols. |
Data Presentation
Due to the significant variability and lack of standardized preclinical models, quantitative data on the dose-dependent effects of this compound on neutrophil counts in animals is not well-established in the literature. Researchers are encouraged to generate their own dose-response and time-course data. For reference, below is a summary of human clinical data on the incidence of this compound-induced neutropenia.
Table 1: Incidence of Neutropenia in Humans Treated with this compound
| Population | This compound Dose | Incidence of Neutropenia (<1200 neutrophils/mm³) | Incidence of Severe Neutropenia (<450 neutrophils/mm³) | Onset | Source |
| Stroke Patients (n=2048) | 250 mg twice daily | 2.4% (50 cases) | 0.8% (17 cases) | Peaks at 4-6 weeks | [6] |
| Post-marketing Surveillance | Not specified | - | - | Typically within the first 3 months | [6] |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Neutropenia in Rats (Suggested Approach)
This protocol is a suggested starting point and should be optimized for your specific experimental conditions.
Materials:
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This compound hydrochloride
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Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
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Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes, needles)
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Hematology analyzer
Procedure:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
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Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dosing:
-
Prepare a suspension of this compound hydrochloride in the vehicle.
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Administer this compound or vehicle daily via oral gavage.
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Based on human therapeutic doses and the need to establish an animal model, a starting dose range of 50-200 mg/kg/day can be explored in a dose-ranging study.
-
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Blood Collection:
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Collect blood samples (e.g., 0.25 mL) from the tail vein or saphenous vein at baseline (Day 0) and at regular intervals (e.g., Days 3, 7, 10, 14, 21, and 28) post-treatment.
-
Use EDTA-coated tubes to prevent coagulation.
-
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Hematological Analysis:
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Perform a complete blood count (CBC) using a validated hematology analyzer to determine the absolute neutrophil count.
-
-
Monitoring:
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Monitor animals daily for clinical signs of toxicity, such as lethargy, piloerection, and signs of infection.
-
Record body weights at regular intervals.
-
Visualizations
Signaling Pathway of this compound-Induced Neutrophil Toxicity
Caption: Proposed mechanisms of this compound-induced neutropenia.
Experimental Workflow for Reducing Variability
Caption: Workflow to minimize variability in animal studies.
References
- 1. [this compound-induced neutropenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Hematological toxicity of this compound? (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced severe neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound by activated neutrophils: implications for this compound-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incidence of neutropenia in patients with this compound/Ginkgo biloba extract combination drug for vascular events: A post-marketing cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delayed neutropenia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ticlopidine Antiplatelet Effects in Hypercholesterolemia Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the reduced antiplatelet efficacy of Ticlopidine in the context of hypercholesterolemia.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished antiplatelet effect of this compound in our hypercholesterolemic animal model compared to normocholesterolemic controls. Is this an expected phenomenon?
A1: Yes, this is an expected finding. Preclinical studies have demonstrated that hypercholesterolemia can significantly attenuate the antiplatelet effects of this compound. This is primarily attributed to platelet hyperreactivity and alterations in platelet signaling pathways associated with high cholesterol levels.
Q2: What are the potential molecular mechanisms underlying the reduced efficacy of this compound in a hypercholesterolemic state?
A2: The reduced efficacy of this compound in hypercholesterolemia is likely multifactorial. The primary mechanisms include:
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Platelet Hyperreactivity: Platelets from hypercholesterolemic subjects exhibit increased sensitivity to agonists like ADP. This heightened state of reactivity can override the inhibitory effects of this compound's active metabolite on the P2Y12 receptor.
-
Enhanced P2Y12 Signaling: In hypercholesterolemia, the signaling cascade downstream of the P2Y12 receptor is amplified. This includes increased G(i)-mediated phosphorylation of ERK and Akt, leading to a more robust platelet activation response that is more difficult for this compound to inhibit.
-
Altered Platelet Membrane Composition: Increased cholesterol content in the platelet membrane can alter its fluidity and the function of membrane-bound receptors, including the P2Y12 receptor. This may interfere with the binding of this compound's active metabolite. Cholesterol-rich lipid rafts, which are crucial for P2Y12-mediated G(i) signaling, may be more prevalent or active in hypercholesterolemic platelets, thus enhancing pro-thrombotic signaling.
-
Potential Impact on this compound Metabolism: this compound is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP2B6, in the liver. While direct evidence is still emerging, some studies suggest that hypercholesterolemia can alter the expression and function of various CYP enzymes. For instance, diet-induced hypercholesterolemia in rats has been shown to decrease the expression of several CYP enzymes. Furthermore, genetic variations in CYP2C19 have been associated with hyperlipidemia. A reduction in the activity of these enzymes could lead to decreased formation of this compound's active metabolite, thereby reducing its antiplatelet efficacy.
Q3: Could the formulation of this compound be a factor in its reduced efficacy in our experiments?
A3: While the formulation is always a critical factor in drug delivery, the observed phenomenon of reduced this compound efficacy in hypercholesterolemia is more likely rooted in the pathophysiological changes induced by high cholesterol levels rather than the drug's formulation itself. However, it is always good practice to ensure the stability and proper dissolution of your this compound formulation in your experimental vehicle.
Troubleshooting Guides
Problem: Inconsistent platelet aggregation results with this compound in our hypercholesterolemic model.
| Possible Cause | Troubleshooting Step |
| Variability in Animal Diet and Cholesterol Levels | Ensure a standardized diet protocol to induce hypercholesterolemia. Regularly monitor plasma cholesterol levels to confirm a consistent hypercholesterolemic state across all experimental animals. |
| Platelet Preparation Artifacts | Platelet isolation procedures can inadvertently activate platelets. Handle blood samples gently and minimize processing time. Use appropriate anticoagulants and follow a consistent, validated protocol for preparing platelet-rich plasma (PRP) or washed platelets. |
| Agonist Concentration | Platelet sensitivity to agonists like ADP can be heightened in hypercholesterolemia. Perform a dose-response curve for ADP to determine the optimal concentration that reveals the inhibitory effect of this compound without causing maximal aggregation that cannot be overcome. |
| This compound Dosing and Administration | Verify the accuracy of this compound dosage calculations and the consistency of administration. This compound requires in vivo metabolic activation, so ensure sufficient time has elapsed between drug administration and blood collection for the active metabolite to reach effective concentrations. |
Problem: No significant difference in P-selectin expression or intracellular calcium levels after this compound treatment in hypercholesterolemic platelets.
| Possible Cause | Troubleshooting Step |
| Suboptimal Agonist Stimulation | Similar to aggregation assays, the concentration of the agonist used for stimulation is crucial. Titrate the agonist concentration to a suboptimal level that induces a measurable response but is sensitive to inhibition by this compound. |
| Flow Cytometer Settings | Optimize flow cytometer settings, including voltages and compensation, for platelet analysis. Use appropriate negative and positive controls to set gates accurately. |
| Calcium Indicator Loading | Ensure proper loading of platelets with calcium-sensitive dyes (e.g., Fura-2 AM, Fluo-4 AM). Incomplete loading can lead to a weak signal and mask the inhibitory effects of this compound. |
| Timing of Measurement | Intracellular calcium mobilization is a rapid event. Ensure that your measurement protocol is designed to capture the initial peak in calcium levels immediately following agonist stimulation. |
Quantitative Data Summary
The following table summarizes data from a study investigating the effect of hypercholesterolemia on the inhibition of ADP-induced platelet aggregation by this compound in rabbits.
| Experimental Group | Treatment | ADP-induced Platelet Aggregation (%) | Inhibition of Aggregation by this compound (%) |
| Normocholesterolemic | Vehicle | 65 ± 5 | N/A |
| Normocholesterolemic | This compound | 30 ± 4 | 53.8 |
| Hypercholesterolemic | Vehicle | 80 ± 6 | N/A |
| Hypercholesterolemic | This compound | 65 ± 7 | 18.8 |
Data are presented as mean ± SEM. Adapted from a study on experimental hypercholesterolemia and this compound.[1][2]
Experimental Protocols
Light Transmission Aggregometry (LTA) for Platelet Aggregation
Objective: To assess the effect of this compound on ADP-induced platelet aggregation in platelet-rich plasma (PRP) from normocholesterolemic and hypercholesterolemic subjects.
Materials:
-
Whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Platelet-poor plasma (PPP) as a blank.
-
Adenosine diphosphate (B83284) (ADP) stock solution.
-
This compound or vehicle control.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
37°C water bath.
Procedure:
-
PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 10 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Pre-incubate the PRP with either this compound (or its active metabolite, if available) or vehicle control for a specified time at 37°C.
-
Aggregometry:
-
Pipette 450 µL of the pre-incubated PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C for at least 5 minutes to equilibrate.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add 50 µL of ADP solution to achieve the desired final concentration.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.
Flow Cytometry for P-selectin (CD62P) Expression
Objective: To measure the effect of this compound on agonist-induced platelet surface P-selectin expression.
Materials:
-
Whole blood or PRP.
-
Fluorescently-labeled anti-CD62P antibody (e.g., FITC-conjugated).
-
Fluorescently-labeled platelet-specific antibody (e.g., PE-conjugated anti-CD41).
-
Isotype control antibodies.
-
Platelet agonist (e.g., ADP or TRAP).
-
Fixation buffer (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Sample Preparation: Dilute whole blood or PRP in a suitable buffer (e.g., Tyrode's buffer).
-
Incubation with this compound: Incubate the diluted sample with this compound or vehicle control.
-
Stimulation: Add the platelet agonist and incubate for 15 minutes at room temperature in the dark.
-
Staining: Add the anti-CD62P and anti-CD41 antibodies and incubate for another 20 minutes at room temperature in the dark. Include an isotype control for each antibody in a separate tube.
-
Fixation: Add fixation buffer to stop the reaction and preserve the cells.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD41.
-
Analyze the percentage of CD62P-positive platelets within the gated population.
-
Measurement of Intracellular Calcium Mobilization
Objective: To assess the effect of this compound on agonist-induced changes in intracellular calcium concentration ([Ca²⁺]i).
Materials:
-
PRP or washed platelets.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Platelet agonist (e.g., ADP or thrombin).
-
Fluorometer or fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Dye Loading: Incubate PRP or washed platelets with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 for 30-45 minutes at 37°C in the dark.
-
Washing: Centrifuge the dye-loaded platelets and resuspend them in a calcium-containing buffer to remove extracellular dye.
-
Incubation with this compound: Incubate the dye-loaded platelets with this compound or vehicle control.
-
Fluorescence Measurement:
-
Place the platelet suspension in a cuvette with a stir bar in the fluorometer.
-
Record the baseline fluorescence for a short period.
-
Add the platelet agonist and continue recording the fluorescence signal over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the relative change in [Ca²⁺]i.
Mandatory Visualizations
Caption: this compound Metabolic Activation Pathway.
Caption: this compound's Mechanism of Action on the P2Y12 Pathway.
Caption: Mechanisms of Reduced this compound Efficacy.
References
Validation & Comparative
A Comparative Guide to the In Vitro Platelet Inhibition of Ticlopidine and Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro platelet inhibition properties of two prominent thienopyridine antiplatelet agents: ticlopidine and clopidogrel (B1663587). Both drugs are crucial in the management of atherothrombotic diseases, and understanding their in vitro performance is essential for research and development in this field. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways.
Mechanism of Action: Irreversible P2Y12 Receptor Antagonism
This compound and clopidogrel are both prodrugs, meaning they are inactive in their administered form and require metabolic activation in the liver by cytochrome P450 (CYP) enzymes to exert their antiplatelet effects.[1][2] Their active metabolites are highly reactive thiol derivatives that irreversibly bind to the P2Y12 purinergic receptor on the surface of platelets.[1][2]
The P2Y12 receptor plays a critical role in platelet activation and aggregation. It is a G protein-coupled receptor that, upon binding adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[1][3] This results in decreased intracellular cyclic AMP (cAMP) levels, which in turn promotes platelet activation and aggregation. By irreversibly blocking the P2Y12 receptor, the active metabolites of this compound and clopidogrel prevent ADP from binding, thereby inhibiting this key pathway of platelet activation.[1][3] This inhibitory effect lasts for the entire lifespan of the platelet.[2]
Quantitative Comparison of In Vitro Platelet Inhibition
Direct comparative in vitro studies on the active metabolites of this compound and clopidogrel are limited, making a side-by-side quantitative comparison challenging. The parent compounds of both drugs are considered to be inactive in vitro.[4][5] However, data on the inhibitory effects of their respective active metabolites have been reported in separate studies.
Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation by the Active Metabolite of this compound (UR-4501)
| Concentration (µM) | Agonist | Platelet Source | Observed Effect |
| 3 - 100 | 10 µM ADP | Human Platelets | Concentration-dependent inhibition |
Data sourced from a study identifying the active metabolite of this compound.[3]
Table 2: In Vitro Inhibition of ADP-Induced Platelet Aggregation by Clopidogrel
| Compound | IC50 (µM) | Agonist | Platelet Source |
| Clopidogrel (parent compound) | 1.9 | 6 µM ADP | Washed Human Platelets |
Note: This IC50 value is for the parent compound in washed platelets, where it may exhibit some activity not seen in platelet-rich plasma. The active metabolite is responsible for the therapeutic effect in vivo.[6]
One study that compared the parent drugs in whole blood found that clopidogrel inhibited collagen-induced platelet aggregation to a greater extent than this compound.[7]
Experimental Protocols
The standard method for assessing in vitro platelet inhibition by agents like this compound and clopidogrel is Light Transmission Aggregometry (LTA) .
Light Transmission Aggregometry (LTA) Protocol
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Whole blood is collected from healthy, medication-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
To obtain PRP, the whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[8] The supernatant, rich in platelets, is carefully collected.
-
The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is the PPP.[8]
2. Platelet Count Adjustment:
-
The platelet count in the PRP is determined and, if necessary, adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
3. Aggregometer Setup:
-
The aggregometer is set to 37°C.
-
A cuvette containing PPP is used to set the 100% aggregation baseline (maximum light transmission).
-
A cuvette containing PRP is used to set the 0% aggregation baseline (minimum light transmission).[9]
4. Assay Procedure:
-
A specific volume of PRP is placed in a cuvette with a magnetic stir bar.
-
The test compound (active metabolite of this compound or clopidogrel) or vehicle control is added to the PRP and incubated for a defined period.
-
An agonist, typically ADP at a concentration of 5-20 µM, is added to induce platelet aggregation.[10]
-
The change in light transmission is recorded over time as the platelets aggregate.
5. Data Analysis:
-
The maximum percentage of platelet aggregation is determined from the aggregation curve.
-
For inhibitory compounds, the IC50 value (the concentration required to inhibit platelet aggregation by 50%) can be calculated from a dose-response curve.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the molecular signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the active metabolite of this compound from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The story of clopidogrel and its predecessor, this compound: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]
- 5. drugs.com [drugs.com]
- 6. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Testing platelet aggregation activity [protocols.io]
- 10. pnas.org [pnas.org]
Preclinical Head-to-Head: A Comparative Analysis of Ticlopidine and Prasugrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two thienopyridine antiplatelet agents: Ticlopidine, a first-generation drug, and Prasugrel, a third-generation agent. Both drugs are irreversible antagonists of the P2Y12 receptor, a key mediator of platelet activation and aggregation. However, preclinical data reveal significant differences in their potency, metabolic activation, and overall antiplatelet efficacy. This guide synthesizes available preclinical data to offer a clear, data-driven comparison for researchers in cardiovascular pharmacology and drug development.
Executive Summary
Prasugrel consistently demonstrates superior potency and a more efficient metabolic activation profile compared to this compound in preclinical models. Preclinical studies indicate that Prasugrel is approximately 100-fold more potent than this compound at inhibiting in vivo thrombus formation.[1] This difference is largely attributed to Prasugrel's more efficient conversion to its active metabolite. While both drugs target the same P2Y12 receptor, the preclinical data highlight a clear pharmacological advantage for Prasugrel in terms of its antiplatelet effects.
Mechanism of Action: P2Y12 Receptor Inhibition
Both this compound and Prasugrel are prodrugs that require hepatic metabolism to their active thiol metabolites. These active metabolites then irreversibly bind to the P2Y12 receptor on platelets. This binding prevents adenosine (B11128) diphosphate (B83284) (ADP) from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to the activation of the glycoprotein (B1211001) IIb/IIIa complex and subsequent platelet aggregation.[2]
References
Second-Generation Thienopyridines vs. Ticlopidine: A Comparative Review for Drug Development Professionals
A comprehensive analysis of the clinical performance, safety profiles, and underlying mechanisms of second-generation thienopyridines, Clopidogrel (B1663587) and Prasugrel (B1678051), in comparison to the first-generation agent, Ticlopidine. This guide synthesizes key clinical trial data and experimental methodologies to inform researchers and drug development professionals.
The landscape of antiplatelet therapy has evolved significantly with the introduction of second-generation thienopyridines, which have largely replaced the first-generation compound, this compound. All three drugs are prodrugs that, once metabolized into their active forms, irreversibly inhibit the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, a critical step in platelet activation and aggregation.[1][2] While sharing a common target, their metabolic activation, potency, and clinical profiles exhibit crucial differences that have dictated their therapeutic standing.
Comparative Efficacy and Safety: A Data-Driven Overview
Clinical trials have provided robust evidence demonstrating the superior safety and comparable or enhanced efficacy of second-generation thienopyridines over this compound. Prasugrel, a third-generation thienopyridine, has shown even greater potency than Clopidogrel.
Clopidogrel vs. This compound
Clopidogrel emerged as a safer alternative to this compound, primarily due to the latter's association with a higher risk of severe hematological adverse effects. A meta-analysis of 13,955 patients who underwent coronary stenting showed that Clopidogrel was at least as efficacious as this compound in reducing Major Adverse Cardiac Events (MACE) and was associated with lower mortality.[3]
Table 1: Clinical Outcomes of Clopidogrel vs. This compound in Patients Post-Coronary Stenting (30-Day Follow-up)
| Outcome | Clopidogrel Group | This compound Group | Odds Ratio (OR) [95% CI] | P-value | Citation |
| Major Adverse Cardiac Events (MACE) | 2.10% | 4.04% | 0.72 [0.59-0.89] | 0.002 | [3] |
| Mortality | 0.48% | 1.09% | 0.55 [0.37-0.82] | 0.003 | [3] |
| Stent Thrombosis | 2.02% | 1.92% | - | 0.901 | [2][4] |
| Death and Non-fatal MI | - | - | 0.63 [0.47-0.85] | 0.003 | [5] |
Data compiled from a meta-analysis and a randomized trial.[2][3][4][5]
The improved safety profile of Clopidogrel is a key factor in its widespread adoption over this compound. Discontinuation of therapy due to adverse events was significantly lower with Clopidogrel.[2][6]
Table 2: Adverse Events and Tolerability of Clopidogrel vs. This compound
| Adverse Event | Clopidogrel Group | This compound Group | Odds Ratio (OR) [95% CI] / P-value | Citation |
| Failure to Complete Therapy | 1.62% | 3.64% | p=0.04 | [2] |
| Rash | 0.2% | 0.96% | - | [2] |
| Neutropenia | 0% | 0.38% | - | [2] |
| Thrombocytopenia | 1.01% | 0.57% | p=NS | [2] |
| Major Adverse Side Effects | - | - | 0.53 [0.42-0.66] | [5] |
| Drug Intolerance | - | - | 0.51 [0.36-0.72] | [5] |
Data from a randomized comparison and a meta-analysis.[2][5]
Prasugrel vs. Clopidogrel
The TRITON-TIMI 38 trial provided a head-to-head comparison of Prasugrel and Clopidogrel in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI).[7][8][9] Prasugrel demonstrated superior efficacy in preventing ischemic events, though this came at the cost of an increased risk of bleeding.[8][9][10]
Table 3: Efficacy and Safety of Prasugrel vs. Clopidogrel in ACS Patients (TRITON-TIMI 38)
| Outcome | Prasugrel Group (n=6,813) | Clopidogrel Group (n=6,795) | Hazard Ratio (HR) [95% CI] | P-value | Citation |
| Primary Efficacy Endpoint (CV death, nonfatal MI, or nonfatal stroke) | 9.9% | 12.1% | 0.81 [0.73-0.90] | <0.001 | [9] |
| Myocardial Infarction | 7.4% | 9.7% | - | <0.001 | [9] |
| Stent Thrombosis (Definite or Probable) | 1.1% | 2.4% | - | <0.001 | [8][9] |
| Urgent Target-Vessel Revascularization | 2.5% | 3.7% | - | <0.001 | [9] |
| TIMI Major Bleeding (Non-CABG) | 2.4% | 1.8% | 1.32 [1.03-1.68] | 0.03 | [8][9] |
| Life-Threatening Bleeding | - | - | - | - | [10] |
| Fatal Bleeding | - | - | - | - | [10] |
| CABG-related TIMI Major Bleeding | 13.4% | 3.2% | - | <0.001 | [11] |
Data from the TRITON-TIMI 38 trial.[8][9][10][11]
Mechanism of Action and Metabolic Activation
All three thienopyridines are prodrugs that require hepatic metabolism to their active thiol metabolites, which then irreversibly bind to and inhibit the P2Y12 receptor.[12][13] However, the efficiency of this metabolic activation differs significantly.
This compound and Clopidogrel undergo a two-step metabolic activation process that is heavily reliant on cytochrome P450 (CYP) enzymes.[12][13] In contrast, Prasugrel's activation is more efficient, involving an initial hydrolysis by carboxylesterases followed by a single CYP-dependent step.[13][14] This leads to a faster onset of action and more potent platelet inhibition with Prasugrel compared to Clopidogrel.[14]
Below is a diagram illustrating the metabolic activation pathways of these thienopyridines.
The active metabolites of these drugs then target the P2Y12 receptor, a Gi-protein-coupled receptor on the platelet surface. Inhibition of this receptor prevents the downstream signaling cascade that leads to platelet aggregation.
Experimental Protocols for Platelet Function Assessment
The efficacy of thienopyridines is often evaluated by measuring their effect on platelet aggregation using various laboratory methods.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function. The basic protocol involves:
-
Sample Preparation: Whole blood is collected in citrate-anticoagulated tubes. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 150 x g for 10 minutes), and platelet-poor plasma (PPP) is obtained by a second centrifugation at a higher speed (e.g., 2000 x g for 10 minutes).[15]
-
Assay Procedure: The optical density of the PPP is set as 100% aggregation. A platelet agonist, such as ADP (typically 10 µM), is added to the PRP.[15]
-
Data Analysis: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The instrument records this change in light transmission over time, providing a measure of the extent and rate of platelet aggregation.[16]
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay.
-
Sample Collection: A whole blood sample is collected in a specific Greiner citrate (B86180) tube.[17][18]
-
Assay Principle: The assay cartridge contains fibrinogen-coated microbeads and ADP as the agonist. The system measures platelet-induced aggregation as an increase in light transmittance.[19] The results are reported in P2Y12 Reaction Units (PRU).[19]
-
Procedure: The blood sample is added to the cartridge, which is then inserted into the instrument for automated analysis.[20]
Multiple Electrode Aggregometry (MEA)
MEA is another whole-blood assay that measures platelet function by impedance aggregometry.
-
Sample Preparation: Whole blood is collected in hirudin- or citrate-anticoagulated tubes.[21][22]
-
Assay Principle: The instrument has multiple channels, each with two pairs of sensor electrodes. When an agonist (e.g., ADP) is added to the blood sample, platelets aggregate on the electrodes, causing a change in electrical impedance.[21][23]
-
Data Analysis: The change in impedance is measured over time and converted into aggregation units (AU). The area under the curve (AUC) is a key parameter for assessing platelet function.[21][23]
Conclusion
The progression from this compound to second-generation thienopyridines, Clopidogrel and Prasugrel, represents a significant advancement in antiplatelet therapy. Clopidogrel offered a much-improved safety profile with at least comparable efficacy to this compound, leading to its establishment as a standard of care. Prasugrel provides more potent and predictable platelet inhibition than Clopidogrel, resulting in enhanced efficacy in high-risk patients, albeit with an increased bleeding risk. The choice between these agents requires a careful consideration of a patient's ischemic and bleeding risks. For researchers and drug development professionals, understanding the nuances in their metabolic activation, clinical performance, and the methodologies used for their evaluation is crucial for the continued development of safer and more effective antiplatelet agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized Comparison of this compound and Clopidogrel After Intracoronary Stent Implantation in A Broad Patient Population - American College of Cardiology [acc.org]
- 3. Meta-analysis of randomized and registry comparisons of this compound with clopidogrel after stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A randomized trial comparing clopidogrel versus this compound therapy in patients undergoing infarct artery stenting for acute myocardial infarction with abciximab as adjunctive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. johnsonfrancis.org [johnsonfrancis.org]
- 8. TRITON-TIMI 38 trial: Prasugrel versus Clopidogrel in patients with acute coronary syndrome - Xagena [xagena.it]
- 9. Prasugrel versus clopidogrel in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rxfiles.ca [rxfiles.ca]
- 11. Mortality Benefit with Prasugrel in the TRITON-TIMI 38 Coronary Artery Bypass Grafting (CABG) Cohort: Risk-Adjusted Retrospective Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism and disposition of the thienopyridine antiplatelet drugs this compound, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic differences of current thienopyridine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 18. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 19. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Multiple electrode aggregometry - Wikipedia [en.wikipedia.org]
- 22. termedia.pl [termedia.pl]
- 23. taylorandfrancis.com [taylorandfrancis.com]
Validating Ticlopidine's P2Y12-Dependent Mechanism of Action Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ticlopidine and other antiplatelet agents, focusing on the validation of this compound's mechanism of action through the use of P2Y12 knockout models. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to offer an objective resource for understanding the pivotal role of the P2Y12 receptor in the therapeutic effects of thienopyridines.
This compound's Mechanism of Action: Irreversible P2Y12 Antagonism
This compound, a first-generation thienopyridine, exerts its antiplatelet effect by irreversibly antagonizing the P2Y12 receptor on the surface of platelets.[1] As a prodrug, this compound requires metabolic activation in the liver, a process mediated by cytochrome P450 enzymes, to form its active thiol metabolite.[1] This active metabolite then forms a disulfide bond with cysteine residues on the P2Y12 receptor, leading to a conformational change that prevents its activation by endogenous adenosine (B11128) diphosphate (B83284) (ADP).[1][2]
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation. By irreversibly blocking this receptor, this compound effectively inhibits platelet activation for the lifespan of the platelet.
Below is a diagram illustrating the metabolic activation of this compound and its subsequent interaction with the P2Y12 receptor.
The P2Y12 Signaling Pathway
The binding of ADP to the P2Y12 receptor triggers a complex intracellular signaling cascade that is central to platelet activation and aggregation. Understanding this pathway is crucial for appreciating the mechanism by which this compound and other P2Y12 antagonists exert their effects.
Validation in P2Y12 Knockout Models: Comparative Data
The most definitive way to validate that the P2Y12 receptor is the primary target of this compound is to use a P2Y12 knockout (P2Y12-/-) animal model. In these animals, the gene for the P2Y12 receptor has been deleted. If this compound's effects are solely mediated through this receptor, the drug should have no additional effect in these knockout animals compared to a placebo.
In Vivo Thrombosis Model: Ferric Chloride-Induced Carotid Artery Injury
The ferric chloride (FeCl3)-induced carotid artery thrombosis model is a widely used method to assess the in vivo antithrombotic effects of various compounds. In this model, the application of FeCl3 to the carotid artery induces oxidative damage to the endothelium, leading to the formation of a thrombus and eventual occlusion of the vessel. The time to occlusion is a key parameter measured.
Experimental Data Summary:
| Genotype/Treatment | Time to Occlusion (minutes) |
| Wild-Type (WT) | 9.8 ± 1.2 |
| P2Y12 Knockout (P2Y12-/-) | > 30 (no occlusion) |
| WT + Aspirin | 14.5 ± 2.1 |
| P2Y12-/- + Aspirin | > 30 (no occlusion) |
| WT + Clopidogrel | Significantly prolonged vs. WT |
| P2Y12-/- + Clopidogrel | No significant difference vs. P2Y12-/- |
Data are presented as mean ± SEM. Data for WT, P2Y12-/-, and Aspirin are adapted from Andre et al.[3] Clopidogrel data is inferred from multiple studies showing its P2Y12-dependent effects.[4][5]
Hemostasis Model: Tail Bleeding Time Assay
The tail bleeding time assay is a common method to evaluate the effect of antiplatelet and anticoagulant drugs on hemostasis. A standardized incision is made in the mouse tail, and the time it takes for bleeding to stop is measured.
Experimental Data Summary:
| Genotype/Treatment | Bleeding Time (seconds) |
| Wild-Type (WT) | 125 ± 15 |
| P2Y12 Knockout (P2Y12-/-) | > 600 |
| WT + Aspirin | 232.5 ± 25 |
| P2Y12-/- + Clopidogrel | No significant increase vs. P2Y12-/- |
Data are presented as mean ± SEM. Data for WT and P2Y12-/- are adapted from Andre et al.[3] Aspirin data is from a representative study.[6] Clopidogrel data in P2Y12-/- mice is based on findings from André et al.[5]
Similar to the thrombosis model, P2Y12 knockout mice exhibit a significantly prolonged bleeding time, indicating impaired hemostasis.[3] The observation that Clopidogrel does not further prolong the already extended bleeding time in P2Y12 knockout mice provides strong evidence that its effect on hemostasis is also P2Y12-dependent.[5]
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model
Objective: To induce thrombus formation in the mouse carotid artery to evaluate the in vivo efficacy of antiplatelet agents.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Micro-surgical instruments
-
Doppler flow probe
-
Whatman filter paper (1x2 mm)
-
10% Ferric Chloride (FeCl3) solution
-
Saline solution
Procedure:
-
Anesthetize the mouse via intraperitoneal injection.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue and vagus nerve.
-
Place a Doppler flow probe around the artery to measure baseline blood flow.
-
Saturate a piece of filter paper with 10% FeCl3 solution and apply it to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the artery with saline.
-
Continuously monitor blood flow using the Doppler probe until complete occlusion (cessation of blood flow) occurs or for a predetermined observation period (e.g., 30 minutes).
-
The time from FeCl3 application to stable occlusion is recorded as the time to occlusion.
Tail Bleeding Time Assay
Objective: To assess the effect of antiplatelet agents on primary hemostasis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Restraining device
-
Scalpel or sharp blade
-
50 ml conical tube with saline at 37°C
-
Timer
Procedure:
-
Place the mouse in a restraining device.
-
Using a sharp scalpel, transect the tail 5 mm from the tip.
-
Immediately immerse the tail in the pre-warmed saline.
-
Start the timer and observe for bleeding.
-
The time until the cessation of bleeding for at least 30 seconds is recorded as the bleeding time.
-
A cutoff time (e.g., 600 seconds) is typically used, after which bleeding is considered continuous.
Conclusion
The use of P2Y12 knockout models provides unequivocal evidence for the mechanism of action of this compound. The dramatic reduction in thrombosis and prolongation of bleeding time observed in P2Y12-/- mice are phenotypically consistent with the effects of this compound and other thienopyridines. Furthermore, the lack of an additive effect of these drugs in knockout animals confirms that their therapeutic and hemostatic effects are overwhelmingly mediated through the P2Y12 receptor. This comparative guide underscores the power of knockout models in validating drug targets and elucidating the precise mechanisms of pharmacological intervention.
References
- 1. Clopidogrel and this compound: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clopidogrel Treatment Inhibits P2Y2-Mediated Constriction in the Rabbit Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Unraveling the Complexities of P2Y12 Inhibitor Cross-Reactivity: A Comparative Guide for Researchers
A deep dive into the cross-reactivity of ticlopidine metabolites with other prominent P2Y12 inhibitors—clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153)—reveals a landscape of structural similarities, shared mechanisms, and important clinical distinctions. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by available experimental data and detailed methodologies, to navigate the nuances of P2Y12 inhibitor interactions.
The landscape of antiplatelet therapy is dominated by P2Y12 inhibitors, crucial in the management and prevention of thrombotic events. This compound, a first-generation thienopyridine, paved the way for newer agents. Understanding the potential for cross-reactivity between this compound's active metabolites and other P2Y12 inhibitors is paramount for predicting patient responses, managing adverse reactions, and developing next-generation therapeutics.
Mechanism of Action: A Tale of Two Classes
P2Y12 inhibitors can be broadly categorized into two classes based on their chemical structure and mechanism of action: the thienopyridines (this compound, clopidogrel, and prasugrel) and the cyclopentyltriazolopyrimidines (ticagrelor).
Thienopyridines are prodrugs that require hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, to generate their active metabolites.[1][2] These active metabolites contain a reactive thiol group that forms an irreversible covalent disulfide bond with cysteine residues (specifically Cys17 and Cys270) on the P2Y12 receptor.[1] This permanent modification prevents the binding of adenosine (B11128) diphosphate (B83284) (ADP) and inhibits platelet activation for the remainder of the platelet's lifespan.[1]
Ticagrelor , in contrast, is an orally active, direct-acting antagonist that reversibly binds to the P2Y12 receptor at a site distinct from the ADP binding site.[3][4] This reversible interaction leads to a more rapid onset and offset of action compared to the irreversible inhibition of thienopyridines.
Structural Similarities and the Basis for Cross-Reactivity
This compound, clopidogrel, and prasugrel share a common thienopyridine backbone, which is the primary reason for observed clinical cross-reactivity, particularly in the context of hypersensitivity reactions.[5][6] While their side chains differ, the core structure is similar enough to elicit an immune response in susceptible individuals. Ticagrelor, belonging to a different chemical class, is structurally distinct, theoretically reducing the risk of cross-hypersensitivity.[5][6]
Comparative Analysis of P2Y12 Inhibition
While direct head-to-head in vitro studies comparing the cross-reactivity of this compound's active metabolite (UR-4501) with the active metabolites of clopidogrel and prasugrel at the receptor level are limited in publicly available literature, a molecular docking study has provided some insights. This computational analysis suggested that the active metabolite of prasugrel has a higher binding affinity to the P2Y12 receptor compared to the active metabolites of this compound and clopidogrel.
The potency of platelet inhibition varies among the different P2Y12 inhibitors. Prasugrel and ticagrelor are generally considered more potent and consistent in their antiplatelet effects compared to clopidogrel and this compound.[7][8]
| P2Y12 Inhibitor | Chemical Class | Mechanism of Action | Metabolic Activation | Binding to P2Y12 Receptor | Potency |
| This compound | Thienopyridine | Irreversible Antagonist | Yes (Prodrug) | Covalent, Irreversible | Lower |
| Clopidogrel | Thienopyridine | Irreversible Antagonist | Yes (Prodrug) | Covalent, Irreversible | Moderate |
| Prasugrel | Thienopyridine | Irreversible Antagonist | Yes (Prodrug) | Covalent, Irreversible | High |
| Ticagrelor | Cyclopentyltriazolopyrimidine | Reversible Antagonist | No (Direct-acting) | Non-covalent, Reversible | High |
Clinical Cross-Reactivity: Hypersensitivity Reactions
The most clinically relevant manifestation of cross-reactivity among P2Y12 inhibitors is hypersensitivity reactions, which can range from mild skin rashes to life-threatening conditions. Due to their structural similarities, there is a notable rate of cross-reactivity between this compound and clopidogrel. Studies have reported that up to 27% of patients with a hypersensitivity reaction to clopidogrel also experience a similar reaction to this compound.[9][10] While less data is available for prasugrel, its structural similarity to this compound and clopidogrel suggests a potential for cross-reactivity.[5] Conversely, the structural dissimilarity of ticagrelor makes it a viable alternative for patients with a history of hypersensitivity to thienopyridines, with a low theoretical risk of cross-reactivity.[5][11]
Experimental Protocols
1. Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This is a gold-standard method to assess platelet function.
-
Principle: Measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist (e.g., ADP).
-
Protocol Outline:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Pre-incubate PRP with the test compound (e.g., this compound active metabolite) or vehicle control.
-
Add a platelet agonist (e.g., ADP) to induce aggregation.
-
Monitor the increase in light transmission over time using an aggregometer.
-
Calculate the percentage of platelet aggregation relative to a platelet-poor plasma (PPP) blank.
-
2. Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2Y12 receptor.
-
Principle: Competes a radiolabeled P2Y12-specific antagonist (e.g., [³H]-2-MeS-ADP) with unlabeled P2Y12 inhibitors to determine their binding affinity.
-
Protocol Outline:
-
Isolate platelet membranes or use cells expressing the P2Y12 receptor.
-
Incubate the membranes/cells with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Determine the IC50 value (concentration of the inhibitor that displaces 50% of the radioligand).
-
3. Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This flow cytometry-based assay assesses the activation state of the P2Y12 signaling pathway.
-
Principle: P2Y12 receptor activation leads to the dephosphorylation of VASP. P2Y12 inhibitors block this process, resulting in higher levels of phosphorylated VASP (P-VASP).
-
Protocol Outline:
-
Treat whole blood with prostaglandin (B15479496) E1 (PGE1) to stimulate VASP phosphorylation, followed by ADP to activate the P2Y12 receptor, in the presence or absence of the test compound.
-
Fix and permeabilize the platelets.
-
Stain the platelets with fluorescently labeled antibodies against a platelet-specific marker (e.g., CD61) and P-VASP.
-
Analyze the fluorescence intensity of P-VASP using a flow cytometer.
-
Calculate the Platelet Reactivity Index (PRI).
-
Signaling Pathways and Experimental Workflows
Caption: P2Y12 receptor signaling pathway and points of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of the active metabolite of this compound from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. Comparison of In Vitro Metabolism of this compound by Human Cytochrome P450 2B6 and Rabbit Cytochrome P450 2B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High and low on-treatment platelet reactivity to P2Y12 inhibitors in a contemporary cohort of acute coronary syndrome patients undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
In Vitro Comparison of Ticlopidine and Clopidogrel on Endothelial Function: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the thienopyridine antiplatelet agents, ticlopidine and clopidogrel (B1663587), focusing on their effects on endothelial function. While both drugs are primarily known for their inhibition of platelet aggregation via the P2Y12 receptor, emerging evidence suggests they also exert direct effects on the vascular endothelium, a critical regulator of vascular health. This comparison summarizes key experimental findings, details relevant methodologies, and visualizes the known signaling pathways to aid in further research and drug development.
Data Summary: this compound vs. Clopidogrel on Endothelial Function
The following table summarizes the available quantitative in vitro data comparing the effects of this compound and clopidogrel on key markers of endothelial function.
| Endothelial Function Parameter | Drug | Concentration | Effect | Source |
| Ectonucleotidase Activity | ||||
| ADP Hydrolysis Inhibition | This compound | 60 µM | ~80% inhibition | [Crémer et al., 2010] |
| Clopidogrel | 20 µM | ~80% inhibition | [Crémer et al., 2010] | |
| AMP Hydrolysis Inhibition | This compound | 60 µM | ~33% inhibition | [Crémer et al., 2010] |
| Clopidogrel | 20 µM | ~33% inhibition | [Crémer et al., 2010] | |
| Nitric Oxide (NO) Production | This compound | Not Specified | Increased NO production (qualitatively greater than aspirin) | [Ortiz et al., 2004] |
| Clopidogrel | Not Specified | Increased NO production (qualitatively greater than aspirin) | [Ortiz et al., 2004] | |
| eNOS Activation (Phosphorylation) | This compound | - | No direct in vitro comparative data found. | - |
| Clopidogrel | - | No direct in vitro comparative data found. | - | |
| Endothelium-Dependent Vasodilation | This compound | - | No direct in vitro comparative data found. | - |
| Clopidogrel | - | No direct in vitro comparative data found. | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Assessment of Endothelial Ectonucleotidase Activity
This protocol is based on the methodology described by Crémer et al. (2010).
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate endothelial cell growth medium.
-
Incubation with Drugs: HUVECs are washed and incubated with either this compound (60 µM) or clopidogrel (20 µM) in a reaction buffer for a specified time at 37°C.
-
Nucleotide Hydrolysis Assay:
-
The reaction is initiated by adding ADP or AMP to the cell culture wells.
-
Aliquots of the supernatant are collected at various time points.
-
The hydrolysis of ADP and AMP is measured by quantifying the production of their respective metabolites (AMP and adenosine) using High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: The percentage of inhibition of ADP and AMP hydrolysis is calculated by comparing the rate of hydrolysis in the presence of the drugs to the rate in control (vehicle-treated) cells.
Measurement of Nitric Oxide (NO) Production
This is a general protocol for measuring NO production in endothelial cells, as specific comparative details for this compound and clopidogrel are limited.
-
Cell Culture: Endothelial cells (e.g., HUVECs or bovine aortic endothelial cells) are cultured to confluence.
-
Drug Treatment: Cells are treated with various concentrations of this compound or clopidogrel for a defined period.
-
NO Measurement:
-
Griess Assay: This colorimetric assay measures nitrite (B80452) (a stable breakdown product of NO) in the cell culture supernatant.
-
DAF-FM Diacetate Staining: This fluorescent probe allows for the direct visualization and quantification of intracellular NO production using fluorescence microscopy or a plate reader.
-
-
Data Analysis: The amount of NO produced is quantified and compared between control and drug-treated cells.
Western Blot for eNOS Phosphorylation
This is a standard method to assess the activation of endothelial nitric oxide synthase (eNOS).
-
Cell Lysis: Following drug treatment, endothelial cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated eNOS (at Ser1177, an activating site) and total eNOS.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.
-
-
Data Analysis: The intensity of the phosphorylated eNOS band is normalized to the total eNOS band to determine the relative level of eNOS activation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways and a general experimental workflow for comparing the effects of this compound and clopidogrel on endothelial function.
Caption: Experimental workflow for comparing this compound and clopidogrel.
Caption: Known endothelial signaling pathways of clopidogrel and this compound.
Discussion and Future Directions
The available in vitro data suggests that both this compound and clopidogrel can directly modulate endothelial function, independent of their well-established antiplatelet effects. Both drugs have been shown to inhibit endothelial ectonucleotidase activity, which could impact local concentrations of vasoactive nucleotides like ADP and ATP. Furthermore, both thienopyridines appear to enhance nitric oxide production to a greater extent than aspirin, a key indicator of improved endothelial health.
A significant finding is the elucidation of a specific signaling pathway for clopidogrel, involving the activation of the CaMKKβ/AMPK/Nrf2 axis, leading to antioxidant and anti-inflammatory effects. This provides a molecular basis for the observed protective effects of clopidogrel on the endothelium. In contrast, the direct signaling pathways for this compound's effects on endothelial function are less well-defined, with current in vitro evidence primarily pointing to a reduction in fibronectin.
A notable gap in the current literature is the lack of direct, quantitative in vitro comparisons of this compound and clopidogrel on eNOS activation (phosphorylation) and endothelium-dependent vasodilation. Such studies would be invaluable in providing a more complete picture of their comparative vascular effects. Future research should aim to address these gaps to better understand the full spectrum of activities of these widely used antiplatelet agents and to inform the development of novel therapies targeting endothelial dysfunction.
A Head-to-Head Comparison: Ticlopidine and Clopidogrel's Influence on Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side analysis of the effects of two prominent antiplatelet agents, ticlopidine and clopidogrel (B1663587), on the cytochrome P450 (CYP) enzyme system. Understanding the differential impact of these drugs on CYP isoenzymes is critical for predicting and managing drug-drug interactions, optimizing therapeutic outcomes, and guiding the development of safer antiplatelet therapies. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies employed in pivotal studies.
Executive Summary
Both this compound and clopidogrel are thienopyridine prodrugs that require metabolic activation by CYP enzymes to exert their antiplatelet effects.[1][2] However, they also exhibit significant inhibitory effects on various CYP isoforms, creating a potential for clinically relevant drug-drug interactions. This compound demonstrates a broader and more potent inhibitory profile across several CYP enzymes compared to clopidogrel. Notably, both drugs are potent inhibitors of CYP2B6 and CYP2C19.[3][4] The mechanism of inhibition for both drugs is often mechanism-based, indicating an irreversible inactivation of the enzyme.[3][5][6]
Comparative Data on CYP Enzyme Inhibition
The following tables summarize the quantitative data on the inhibitory effects of this compound and clopidogrel on key CYP enzymes from various in vitro studies.
Table 1: Inhibition of CYP2B6
| Compound | Inhibition Parameter | Value (µM) | Experimental System | Reference |
| This compound | IC₅₀ | 0.0517 ± 0.0323 | Recombinant CYP2B6 | [4] |
| Kᵢ | 0.2 (microsomes) / 0.8 (recombinant) | Human Liver Microsomes / Recombinant CYP2B6 | [3] | |
| kᵢₙₐ꜀ₜ | 0.5 min⁻¹ (microsomes) / 0.8 min⁻¹ (recombinant) | Human Liver Microsomes / Recombinant CYP2B6 | [3] | |
| Clopidogrel | IC₅₀ | 0.0182 ± 0.0069 | Recombinant CYP2B6 | [4] |
| Kᵢ | 0.5 (microsomes) / 1.1 (recombinant) | Human Liver Microsomes / Recombinant CYP2B6 | [3] | |
| kᵢₙₐ꜀ₜ | 0.35 min⁻¹ (microsomes) / 1.5 min⁻¹ (recombinant) | Human Liver Microsomes / Recombinant CYP2B6 | [3] |
Table 2: Inhibition of CYP2C19
| Compound | Inhibition Parameter | Value (µM) | Experimental System | Reference |
| This compound | IC₅₀ | 0.203 ± 0.124 | Recombinant CYP2C19 | [4] |
| Kᵢ | 1.2 ± 0.5 (competitive) | Human Liver Microsomes | [7] | |
| Kᵢ | 3.32 (mechanism-based) | Human Liver Microsomes | [8][9] | |
| kᵢₙₐ꜀ₜ | 0.0739 min⁻¹ | Human Liver Microsomes | [8][9] | |
| Clopidogrel | IC₅₀ | 0.524 ± 0.160 | Recombinant CYP2C19 | [4] |
| Kᵢ | 14.3 (mechanism-based) | Human Liver Microsomes | [8][9] | |
| kᵢₙₐ꜀ₜ | 0.0557 min⁻¹ | Human Liver Microsomes | [8][9] |
Table 3: Inhibition of Other CYP Enzymes
| Compound | CYP Enzyme | Inhibition Parameter | Value (µM) | Experimental System | Reference |
| This compound | CYP1A2 | Inhibition noted, lower potency | - | Human Liver Microsomes | [3][5] |
| CYP2C9 | Weak inhibitor | - | Recombinant CYP2C9 | [7] | |
| CYP2D6 | IC₅₀ | 0.354 ± 0.158 | Recombinant CYP2D6 | [4] | |
| Kᵢ (competitive) | 3.4 ± 0.3 | Human Liver Microsomes | [7] | ||
| Clopidogrel | CYP2C9 | Inhibition noted, lower potency | - | Human Liver Microsomes | [3][5] |
Metabolic Activation and Inhibition Pathways
The metabolic activation of both this compound and clopidogrel is a multi-step process primarily mediated by CYP enzymes, leading to the formation of an active thiol metabolite that irreversibly binds to the P2Y12 receptor on platelets.[1][10] However, this same metabolic process can lead to the formation of reactive intermediates that cause mechanism-based inhibition of the metabolizing enzymes.
Experimental Protocols
The data presented in this guide are derived from in vitro studies utilizing established methodologies to assess CYP inhibition. A general workflow for these experiments is outlined below.
Determination of IC₅₀ Values (Reversible Inhibition)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Methodological Details:
-
Enzyme Source: Human liver microsomes (HLMs) or recombinant human CYP isoforms expressed in systems like insect cells or bacteria.[3][4]
-
Probe Substrates: Isoform-specific substrates are used to measure the activity of individual CYP enzymes (e.g., bupropion (B1668061) for CYP2B6, (S)-mephenytoin for CYP2C19).[7][11]
-
Incubation: The enzyme, substrate, and a range of inhibitor concentrations are pre-incubated. The reaction is initiated by adding a cofactor, typically NADPH.[12][13]
-
Analysis: The formation of the metabolite from the probe substrate is quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
Determination of Kᵢ and kᵢₙₐ꜀ₜ (Mechanism-Based Inhibition)
For mechanism-based inhibitors, the inhibitory effect is time- and concentration-dependent and often irreversible. The parameters Kᵢ (inactivator concentration at half-maximal inactivation rate) and kᵢₙₐ꜀ₜ (maximal rate of inactivation) are determined.
Key Methodological Details:
-
Pre-incubation: The CYP enzyme is pre-incubated with various concentrations of the inactivator (this compound or clopidogrel) and NADPH for different time points.[3][6]
-
Dilution and Substrate Addition: The pre-incubation mixture is then diluted, and a high concentration of a probe substrate is added to measure the remaining enzyme activity.
-
Data Analysis: The rate of enzyme inactivation is plotted against the inactivator concentration to determine Kᵢ and kᵢₙₐ꜀ₜ.[3]
Clinical Implications and Concluding Remarks
The potent inhibition of CYP2B6 and CYP2C19 by both this compound and clopidogrel highlights the potential for significant drug-drug interactions.[3][11] this compound's broader inhibitory profile, which also includes CYP2D6, suggests a higher risk of interactions compared to clopidogrel.[4][7]
The impact of CYP2C19 genetic polymorphisms on the antiplatelet effect of clopidogrel is well-documented, with poor metabolizers exhibiting reduced therapeutic efficacy.[14][15] Interestingly, studies suggest that CYP2C19 polymorphisms have a less profound impact on the antiplatelet effect of this compound.[14]
This side-by-side analysis underscores the importance of considering the CYP inhibition profiles of this compound and clopidogrel in clinical practice and during drug development. For researchers, these data provide a foundation for further investigation into the mechanisms of thienopyridine-mediated CYP inhibition and for the design of new antiplatelet agents with improved safety profiles.
References
- 1. The story of clopidogrel and its predecessor, this compound: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of human cytochrome P450 inhibition by the thienopyridines prasugrel, clopidogrel, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent mechanism-based inhibition of human CYP2B6 by clopidogrel and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism-based inhibition of human cytochrome P450 2B6 by this compound, clopidogrel, and the thiolactone metabolite of prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro inhibition of the cytochrome P450 (CYP450) system by the antiplatelet drug this compound: potent effect on CYP2C19 and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of mechanism-based inhibition of human cytochrome P450 2C19 by this compound, clopidogrel, and prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Effect of clopidogrel and this compound on cytochrome P450 2B6 activity as measured by bupropion hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. researchgate.net [researchgate.net]
- 14. Differential impacts of CYP2C19 gene polymorphisms on the antiplatelet effects of clopidogrel and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Ticlopidine vs. Aspirin: A Comparative Guide on In Vitro Nitric Oxide Production
For researchers and professionals in drug development, understanding the nuanced effects of antiplatelet agents on vascular signaling pathways is paramount. This guide provides an objective comparison of the in vitro effects of two widely recognized antiplatelet drugs, ticlopidine and aspirin (B1665792), on the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Quantitative Analysis of Nitric Oxide Production
The in vitro effects of this compound and aspirin on nitric oxide (NO) production have been evaluated across different cell types, revealing distinct potencies and mechanisms of action. The following table summarizes the key quantitative findings from these studies.
| Drug | Cell Type | Key Finding | Value | Citation |
| This compound | Human Polymorphonuclear Leukocytes (PMNLs) | Concentration to increase NO production by 50% | 9.14 ± 0.87 µM | [1] |
| Rat Vascular Smooth Muscle Cells (VSMCs) | Upregulation of IL-1β-induced nitrite (B80452) production | Dose- and time-dependent increase | ||
| Aspirin | Human Polymorphonuclear Leukocytes (PMNLs) | Concentration to increase NO production by 50% | > 1000 µM | [1] |
| Porcine Coronary Arteries | EC₅₀ for NO release | 50 nM | [2][3] | |
| EA.hy 926 Cell Homogenates | Increase in L-[³H]citrulline yield (eNOS activity) | 40-80% increase with 100 µM aspirin | [2][3] | |
| EA.hy 926 Cell Homogenates | Increase in L-[³H]citrulline yield (eNOS activity) | ~51% increase with 100 µM aspirin | [2] |
Detailed Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the quantitative data. Below are detailed descriptions of the key experimental protocols.
Leukocyte Nitric Oxide Production
-
Objective: To evaluate the influence of this compound and aspirin on NO production by leukocytes.[1]
-
Cell Source: Polymorphonuclear leukocytes (PMNLs) and platelets were isolated from human blood samples.[1]
-
Experimental Setup: PMNLs were incubated in platelet-rich plasma (PRP).[1]
-
NO Measurement: Calcium-dependent NO production by PMNLs was quantified.[1]
-
Drug Concentrations: Various concentrations of this compound and aspirin were used to determine the concentration that increased NO production by 50%.[1]
Endothelial Nitric Oxide Release (Aspirin)
-
Objective: To measure the direct effect of aspirin on NO release from the vascular endothelium.[2][3]
-
Tissue Source: Dissected porcine coronary arteries (PCA) were used.[2][3]
-
NO Measurement: Luminal NO release was monitored in real-time using an amperometric, NO-selective sensor.[2][3]
-
Drug Concentrations: A concentration-response curve was generated to determine the EC₅₀ of aspirin.[2]
Endothelial Nitric Oxide Synthase (eNOS) Activity (Aspirin)
-
Objective: To assess the effect of aspirin on the enzymatic activity of eNOS.[2][3]
-
Cell Source: EA.hy 926, an immortalized human umbilical vein endothelial cell line.[2]
-
Experimental Setup: Soluble homogenates of EA.hy 926 cells were incubated with aspirin.[2][3]
-
eNOS Activity Assay: The conversion of L-[³H]arginine to L-[³H]citrulline was measured to quantify eNOS activity.[2][3]
-
Drug Concentrations: A concentration of 100 µM aspirin was used.[2][3]
Interleukin-1β-Stimulated Nitric Oxide Production (this compound)
-
Objective: To investigate the effect of this compound on cytokine-stimulated NO production in vascular smooth muscle cells.
-
Cell Source: Cultured rat vascular smooth muscle cells (VSMCs).
-
Experimental Setup: VSMCs were stimulated with interleukin-1β (IL-1β) in the presence or absence of this compound.
-
NO Measurement: Nitrite, a stable metabolite of NO, was measured using the Griess method.
-
Signaling Pathway Analysis: Intracellular cAMP and cGMP levels were assayed by enzyme immunoassay. The roles of Protein Kinase A (PKA) and Protein Kinase G (PKG) were investigated using selective inhibitors.
Signaling Pathways and Mechanisms of Action
The disparate effects of this compound and aspirin on NO production are rooted in their distinct mechanisms of action.
Aspirin's Mechanism of Action
Aspirin has been shown to directly stimulate endothelial nitric oxide synthase (eNOS) activity. This effect is independent of its well-known inhibitory action on cyclooxygenase (COX) enzymes.[2][3] The proposed mechanism involves the direct acetylation of the eNOS protein by aspirin, which enhances its enzymatic activity and subsequent NO production.[2][3]
This compound's Mechanism of Action
This compound's effect on NO production appears to be cell-type dependent and can be indirect. In vascular smooth muscle cells, this compound enhances IL-1β-induced NO production. This process is mediated through an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA). This suggests a signaling cascade that ultimately upregulates the expression or activity of inducible nitric oxide synthase (iNOS).
Experimental Workflow Overview
The general workflow for in vitro studies investigating the effects of drugs on NO production follows a standardized process, from cell culture to data analysis.
References
- 1. Influence of nitric oxide on the in vitro antiaggregant effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspirin induces nitric oxide release from vascular endothelium: a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspirin induces nitric oxide release from vascular endothelium: a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Ticlopidine vs. Clopidogrel Post-Stenting: A Meta-Analysis Comparison
In the realm of antiplatelet therapy following coronary stenting, the thienopyridines ticlopidine and clopidogrel (B1663587) have been subjects of extensive research to determine the optimal agent for preventing thrombotic complications. This guide provides a comparative meta-analysis of their performance, focusing on efficacy and safety outcomes, supported by quantitative data from pooled clinical trials and registries.
Comparative Efficacy and Safety: A Quantitative Overview
Meta-analyses of randomized controlled trials and observational registries have provided a wealth of data comparing the clinical outcomes of patients treated with this compound versus clopidogrel after coronary stent placement. The following tables summarize the key findings from these analyses, focusing on major adverse cardiac events (MACE), mortality, and other significant clinical endpoints.
Table 1: Efficacy Outcomes at 30 Days (Meta-Analysis Data)
| Clinical Endpoint | This compound Group | Clopidogrel Group | Odds Ratio (OR) [95% CI] | P-value | Citation |
| Major Adverse Cardiac Events (MACE) | 4.04% | 2.10% | 0.72 [0.59 - 0.89] | 0.002 | [1] |
| Death | 1.09% | 0.48% | 0.55 [0.37 - 0.82] | 0.003 | [1] |
| Death and Non-fatal Myocardial Infarction | Not specified | Not specified | 0.63 [0.47 - 0.85] | 0.003 | [2][3] |
| Stent Thrombosis | 1.16% | 1.77% | Not specified | 0.355 | [4] |
Table 2: Safety and Tolerability Outcomes (Meta-Analysis and Trial Data)
| Adverse Event | This compound Group | Clopidogrel Group | Odds Ratio (OR) [95% CI] / P-value | Citation |
| Failure to complete 2-week therapy | 3.64% | 1.62% | p=0.043 | [4] |
| Major Adverse Side Effects | Not specified | Not specified | 0.53 [0.42 - 0.66] | <0.00001 |
| Drug Intolerance | Not specified | Not specified | 0.51 [0.36 - 0.72] | <0.0001 |
| Hemorrhage | Lower Risk | Higher Risk | 0.69 [0.50 - 0.97] (in favor of this compound) | 0.03 |
| Neutropenia | 0.38% | 0% | Not specified | [5] |
| Thrombocytopenia | 0.57% | 1.01% | Not significant | [5] |
Experimental Protocols: Meta-Analysis Methodology
The data presented are derived from meta-analyses that pooled results from multiple randomized controlled trials and patient registries. The general methodology employed in these meta-analyses is as follows:
-
Literature Search: A systematic search of medical databases (such as MEDLINE) was conducted to identify all relevant studies comparing this compound and clopidogrel in patients undergoing coronary stenting.[6][7]
-
Study Selection: Inclusion criteria were established to select studies for the meta-analysis. Typically, these included randomized controlled trials and large-scale registries that reported on the clinical endpoints of interest.[1][6][7]
-
Data Extraction: Two independent reviewers typically extracted data from the selected studies to minimize bias. The extracted information included study design, patient characteristics, and the incidence of predefined clinical endpoints.
-
Statistical Analysis: The extracted data were pooled using statistical models (e.g., fixed-effect or random-effects models) to calculate summary odds ratios (ORs) and 95% confidence intervals (CIs). This allowed for an overall estimation of the treatment effect. Heterogeneity between studies was also assessed. The primary endpoint for efficacy was often a composite of major adverse cardiac events (MACE), which could include death, myocardial infarction, and target vessel revascularization, typically assessed at 30 days post-procedure.[1][2][3] Safety endpoints included bleeding, neutropenia, thrombocytopenia, and overall drug discontinuation.[4][6][7][5]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the comparative clinical outcomes of this compound and clopidogrel as determined by the meta-analyses.
References
- 1. Meta-analysis of randomized and registry comparisons of this compound with clopidogrel after stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy evaluation of clopidogrel compared to this compound after stent implantation: an updated meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Randomized Comparison of this compound and Clopidogrel After Intracoronary Stent Implantation in A Broad Patient Population - American College of Cardiology [acc.org]
- 6. A Meta-analysis of Haemorrhage with this compound and Clopidogrel Following Coronary Artery Stent Placement | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 7. researchgate.net [researchgate.net]
A Randomized Comparison of Ticlopidine and Clopidogrel in a Broad Patient Population: A Guide for Researchers
This guide provides an objective comparison of the thienopyridine antiplatelet agents Ticlopidine and Clopidogrel (B1663587), focusing on their performance in patients undergoing coronary stent implantation. The information is synthesized from key randomized controlled trials and meta-analyses to support researchers, scientists, and drug development professionals.
Mechanism of Action: P2Y12 Receptor Antagonism
This compound and Clopidogrel are both thienopyridine prodrugs that require metabolic activation in the liver via cytochrome P450 pathways.[1][2][3][4] Their active metabolites then selectively and irreversibly bind to the P2Y12 receptor on the surface of platelets.[1][2] This binding prevents adenosine (B11128) diphosphate (B83284) (ADP) from activating the receptor, which in turn blocks the activation of the glycoprotein (B1211001) IIb/IIIa complex. The ultimate effect is the inhibition of platelet aggregation and prevention of thrombosis.[4]
References
- 1. Clopidogrel and this compound: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 3. Clopidogrel and this compound: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis. | Semantic Scholar [semanticscholar.org]
- 4. The story of clopidogrel and its predecessor, this compound: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Ticlopidine Disposal
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Ticlopidine, an antiplatelet agent, requires careful handling and specific disposal procedures due to its potential hazards. This guide provides a comprehensive, step-by-step plan for the safe and compliant disposal of this compound waste.
Understanding the Hazard Profile
This compound hydrochloride is classified as hazardous, being harmful if swallowed and causing serious eye damage.[1] A crucial consideration in its disposal is its high aquatic toxicity; it is categorized as very toxic to aquatic life with long-lasting effects.[1] This underscores the importance of preventing its release into the environment. Consequently, this compound waste must be managed as hazardous pharmaceutical waste.
Quantitative Hazard Data
The following table summarizes key hazard information for this compound hydrochloride, which should be applied to its disposal procedures.
| Parameter | Value |
| Acute Oral Toxicity (LD50, rat) | 1,780 mg/kg |
| Acute Oral Toxicity (LD50, mouse) | 600 mg/kg |
| Aquatic Hazard (Acute) | Category 1 (Very toxic to aquatic life) |
| Aquatic Hazard (Chronic) | Category 1 (Very toxic to aquatic life with long lasting effects) |
| Eye Damage | Category 1 (Causes serious eye damage) |
Step-by-Step Disposal Protocol for this compound
Adherence to a strict disposal protocol is mandatory to mitigate risks and ensure regulatory compliance with agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1]
2. Waste Segregation: this compound waste must be segregated from general and non-hazardous waste streams at the point of generation.[1] This is a critical first step in proper hazardous waste management.
3. Containerization:
-
Solid Waste: Place solid this compound, along with any contaminated materials such as weighing paper, gloves, and vials, into a primary container that is sealable and robust. This primary container should then be placed within a designated hazardous pharmaceutical waste container.[1] These are often color-coded, with black containers typically used for RCRA hazardous pharmaceutical waste.
-
Liquid Waste: Solutions containing this compound should never be disposed of down the drain.[1][3] Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. The EPA's ban on sewering hazardous waste pharmaceuticals has been in effect nationwide since August 21, 2019.[4]
4. Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").[1] Proper labeling is mandated by OSHA's Hazard Communication Standard.[5]
5. Storage: Store the sealed hazardous waste container in a designated, secure area. This area should be away from incompatible materials, drains, and general laboratory traffic while awaiting pickup.
6. Final Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[1] These specialized companies ensure that the waste is transported, treated, and disposed of in accordance with all federal and state regulations, typically through incineration at a permitted facility.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Laboratory Personnel: Personal Protective Equipment and Handling Protocols for Ticlopidine
For Immediate Implementation: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals Handling Ticlopidine.
This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of this compound in a laboratory setting. Adherence to these protocols is critical to mitigate risks associated with the compound's hazardous properties.
Hazardous Properties of this compound
This compound hydrochloride presents several health and environmental hazards that necessitate careful handling. It is harmful if swallowed and can cause serious eye damage. Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making environmental containment a priority.[1]
While specific Occupational Exposure Limits (OELs) for this compound hydrochloride have not been established by major regional regulatory bodies, it is crucial to handle the compound with care to minimize any potential exposure.[2][3]
Quantitative Hazard Data
| Hazard Classification | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 1,780 mg/kg | Rat | [1] |
| Acute Oral Toxicity (LD50) | 600 mg/kg | Mouse | [1] |
| Aquatic Hazard (Acute) | Category 1 | - | [1] |
| Aquatic Hazard (Chronic) | Category 1 | - | [1] |
| Eye Damage | Category 1 | - | [1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure to this compound. The required level of protection varies based on the nature and scale of the work being performed.
| Scenario | Required Personal Protective Equipment |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Gloves: Disposable nitrile gloves (double-gloving is recommended). - Coat: Standard laboratory coat. - Eye Protection: Safety glasses with side shields. |
| High-Volume Handling or Risk of Aerosolization | - Gloves: Double nitrile gloves. - Gown: Disposable gown with tight-fitting cuffs. - Eye Protection: Chemical safety goggles. - Face Protection: Face shield. - Respiratory Protection: N95 respirator or higher. |
| General Laboratory Work | - Minimum Requirements: Lab coat, protective eyewear, long pants, and closed-toe shoes. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to minimize risks when working with this compound. The following procedure outlines the key steps from receipt of the compound to its final disposal.
Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound hydrochloride.
-
Designate a Handling Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood, to control dust and aerosol generation.
-
Assemble PPE: Don all required PPE as specified in the table above based on the planned experimental procedure.
Handling Procedures
-
Weighing: Carefully weigh the required amount of this compound on weighing paper or in a suitable container within a fume hood or other ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately labeled.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area.[2] Avoid creating dust.[2]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention if irritation persists.[2]
Post-Handling Procedures
-
Decontamination: Clean all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the designated area, being careful to avoid self-contamination. Dispose of single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Caption: A standardized workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and comply with regulations. This compound waste should be managed as hazardous pharmaceutical waste.[1]
Waste Segregation and Collection
-
Segregate Waste: this compound waste must be kept separate from general and non-hazardous waste streams.[1]
-
Solid Waste: Place solid this compound, contaminated weighing paper, gloves, vials, and other lab materials into a primary, sealable, and robust container.[1] This primary container should then be placed in a designated hazardous pharmaceutical waste container.[1]
-
Liquid Waste: Do not dispose of solutions containing this compound down the drain.[1] Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.[1]
Container Labeling and Storage
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and associated hazards (e.g., "Toxic," "Environmental Hazard").[1]
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, drains, and general laboratory traffic while awaiting pickup.[1]
Final Disposal
-
Licensed Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[1]
Caption: A logical workflow for the safe and compliant disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
